Product packaging for VM4-037(Cat. No.:CAS No. 1071470-72-8)

VM4-037

Cat. No.: B611697
CAS No.: 1071470-72-8
M. Wt: 620.7 g/mol
InChI Key: QGYZPMXIVNIGKA-GMAHTHKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VM4-037, with the chemical formula C₂₆H₂₉FN₆O₇S₂, is an investigational small molecule radiopharmaceutical designed for Positron Emission Tomography (PET) imaging . It acts as a potent inhibitor of Carbonic Anhydrase IX (CA-IX), a transmembrane enzyme that is overexpressed in a variety of solid tumors but has limited presence in most normal tissues . This expression profile makes CA-IX a compelling target for cancer research and diagnostic imaging. The primary research value of this compound lies in its application as a non-invasive imaging biomarker for clear cell renal cell carcinoma (ccRCC) and other CA-IX expressing malignancies . In ccRCC, CA-IX is constitutively upregulated due to mutations in the von Hippel-Lindau (VHL) gene, making it a nearly universal marker for this subtype . Clinical studies have demonstrated that when labeled with Fluorine-18 ([¹⁸F]this compound), this tracer allows for same-day imaging and provides excellent visualization of CA-IX-positive metastatic lesions . While high background uptake in normal kidney and liver can challenge the assessment of primary tumors in these organs, the tracer shows particular promise for detecting extrarenal metastatic disease . From a safety and handling perspective, [¹⁸F]this compound has been shown to be well-tolerated in human clinical trials with no reported adverse events . Researchers should note that biodistribution studies indicate high physiological uptake in the liver and kidneys, with little clearance over time, which is an important consideration for experimental design and image interpretation . Disclaimer: This product is intended for Research Use Only (RUO). It is not for use in diagnostic procedures or for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29FN6O7S2 B611697 VM4-037 CAS No. 1071470-72-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1071470-72-8

Molecular Formula

C26H29FN6O7S2

Molecular Weight

620.7 g/mol

IUPAC Name

(2S)-3-[4-(2-fluoroethoxy)phenyl]-2-[[(2S)-3-methyl-2-[4-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxymethyl]triazol-1-yl]butanoyl]amino]propanoic acid

InChI

InChI=1S/C26H29FN6O7S2/c1-15(2)23(24(34)29-21(25(35)36)11-16-3-5-18(6-4-16)39-10-9-27)33-13-17(31-32-33)14-40-19-7-8-20-22(12-19)41-26(30-20)42(28,37)38/h3-8,12-13,15,21,23H,9-11,14H2,1-2H3,(H,29,34)(H,35,36)(H2,28,37,38)/t21-,23-/m0/s1

InChI Key

QGYZPMXIVNIGKA-GMAHTHKFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCCF)C(=O)O)N2C=C(N=N2)COC3=CC4=C(C=C3)N=C(S4)S(=O)(=O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OCCF)C(=O)O)N2C=C(N=N2)COC3=CC4=C(C=C3)N=C(S4)S(=O)(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VM4-037;  VM4 037;  VM4037; 

Origin of Product

United States

Foundational & Exploratory

VM4-037 chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to VM4-037

This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and experimental data related to this compound, a small molecule inhibitor of carbonic anhydrase IX (CAIX) developed as a positron emission tomography (PET) imaging agent.

Chemical Structure and Properties

This compound is a derivative of ethoxzolamide with the full chemical name (S)-3-(4-(2-[¹⁸F]fluoroethoxy)phenyl)-2-(3-methyl-2-(4-((2-sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido) propanoic acid.[1] At physiological pH, the carboxylate group is deprotonated, rendering the molecule membrane-impermeable.[2][3] This property confers selectivity for the extracellularly located carbonic anhydrase IX over intracellular isoforms.[2][3]

Caption: A simplified block diagram of the this compound chemical structure.

Synthesis of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound has been performed using a FASTlab automated synthesis module. While detailed protocols are available in the primary literature, the process generally results in a high-performance liquid chromatography (HPLC)-isolated product with a radiochemical purity consistently greater than 99%.

ParameterValueReference
Radiochemical Purity>99%
Specific Activity15–50 GBq/μmol
Decay-Corrected Yield7–9%

Signaling Pathway and Mechanism of Action

This compound is an inhibitor of carbonic anhydrases, with a notable affinity for the tumor-associated isoform CAIX. CAIX is a transmembrane protein that is not expressed in most normal tissues but is highly upregulated in a variety of solid tumors. Its expression is primarily induced by hypoxia through the stabilization of the transcription factor HIF-1α. In clear cell renal cell carcinoma (ccRCC), mutations in the Von Hippel-Lindau (VHL) gene often lead to constitutive HIF-1α activation and strong CAIX expression. By binding to the active site of CAIX, [¹⁸F]this compound allows for the non-invasive imaging of CAIX-expressing tumors via PET scans.

Signaling_Pathway cluster_cell Tumor Cell Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a VHL_mutation VHL Gene Mutation VHL_mutation->HIF1a CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene CAIX_protein CAIX Protein Expression (Transmembrane) CAIX_gene->CAIX_protein VM4_037 [¹⁸F]this compound VM4_037->CAIX_protein Binds to & Inhibits PET_Signal PET Signal Detection VM4_037->PET_Signal Emits Positrons

Caption: The signaling pathway leading to CAIX expression and its detection by [¹⁸F]this compound.

Quantitative In Vitro and In Vivo Data

Carbonic Anhydrase Inhibition

The inhibitory activity of this compound has been assessed against various carbonic anhydrase isoforms.

IsoformInhibitory Constant (Ki)Reference
CAIX124 nM
CAI168 nM
CAII13.4 nM
CAXII61.3 nM
In Vivo Metabolite Analysis

Metabolite analysis of [¹⁸F]this compound in vivo has shown the following profile.

Time Post-InjectionUnmetabolized TracerPolar MetabolitesApolar MetabolitesReference
15 min87.8 ± 1.5%11.1 ± 2.0%N/A
45 min43.1 ± 3.0%N/A27.2 ± 1.9% and 17.1 ± 3.6%
Clinical PET/CT Imaging Data in Renal Cell Carcinoma

Clinical trials have evaluated [¹⁸F]this compound for imaging renal cell carcinoma.

ParameterValueNotesReference
Mean SUV (Primary Kidney Lesions)2.55In all patients
Mean SUV (ccRCC Lesions)3.16In patients with histologically confirmed ccRCC
Mean DVR (Kidney Lesions)5.2 ± 2.8Range: 0.68–10.34

Experimental Protocols and Workflows

Preclinical MicroPET Imaging and Biodistribution

A typical preclinical workflow involves tumor model development, tracer injection, imaging, and ex vivo analysis.

Preclinical_Workflow start Start tumor_model Establish CAIX-Expressing Tumor Xenografts (e.g., HT29, U373) start->tumor_model injection Inject [¹⁸F]this compound tumor_model->injection pet_scan Perform Dynamic MicroPET Imaging injection->pet_scan sacrifice Sacrifice Animal at Defined Time Points pet_scan->sacrifice biodistribution Harvest Organs and Tumor sacrifice->biodistribution measure Measure Radioactivity (gamma counter) biodistribution->measure analysis Data Analysis (%ID/g) measure->analysis end End analysis->end

Caption: A generalized workflow for preclinical evaluation of [¹⁸F]this compound.

Methodology:

  • Animal and Tumor Models : Experiments have utilized animal models with CAIX-expressing tumors, such as HT29 human colorectal cancer xenografts.

  • PET Acquisition : Following injection of [¹⁸F]this compound, dynamic list-mode PET acquisitions are performed.

  • Biodistribution : After the final PET scan, animals are sacrificed. Tumors and a panel of organs (e.g., blood, liver, kidney, spleen, muscle) are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the percent injected dose per gram (%ID/g). High uptake has been observed in the kidneys, ileum, colon, liver, stomach, and bladder in animal models.

Clinical PET/CT Imaging Protocol

Methodology:

  • Patient Preparation : Patients are required to rest for at least 30 minutes before the injection of [¹⁸F]this compound.

  • Radiotracer Administration : A dose of [¹⁸F]this compound is administered intravenously.

  • Imaging Protocol : Dynamic PET imaging is performed for the first 45 minutes post-injection, centered on the primary or metastatic lesion. A whole-body scan is subsequently obtained at 60 minutes post-injection.

  • Data Analysis : The uptake of the radiotracer is quantified using metrics such as the Standardized Uptake Value (SUV) and the Distribution Volume Ratio (DVR), which is measured using graphical analysis methods like the Logan plot. The time-activity curves are consistent with reversible ligand binding, showing a peak activity concentration at approximately 8 minutes post-injection followed by washout.

References

The Pivotal Role of Carbonic Anhydrase IX in the Hypoxic Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Carbonic anhydrase IX (CA IX) stands as a critical player in the adaptation of tumor cells to the harsh hypoxic microenvironment. As a transmembrane enzyme, its expression is tightly regulated by hypoxia-inducible factor 1 (HIF-1), a key transcription factor activated under low oxygen conditions.[1][2] This guide delves into the multifaceted role of CA IX in tumor hypoxia, detailing its function in pH regulation, its impact on tumor progression, and its potential as a therapeutic target.

Core Function: Orchestrating pH Homeostasis in a Hostile Environment

The primary and most well-characterized function of CA IX is its catalytic activity: the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This seemingly simple reaction is fundamental to a tumor's ability to survive and thrive in the acidic conditions that arise from a high rate of glycolytic metabolism, a hallmark of many cancers known as the Warburg effect.

Hypoxic tumor cells rely heavily on glycolysis for energy production, leading to the accumulation of lactic acid and a subsequent decrease in intracellular pH (pHi). This intracellular acidosis can be detrimental, impairing enzyme function and ultimately leading to cell death. CA IX, with its extracellularly oriented active site, provides a powerful mechanism to counteract this.[5] By catalyzing the formation of protons and bicarbonate in the extracellular space, it contributes to the acidification of the tumor microenvironment (TME) while facilitating the transport of bicarbonate ions into the cell. This influx of bicarbonate helps to buffer the intracellular environment, maintaining a pHi that is favorable for proliferation and survival.

The significance of this pH-regulating function is underscored by the observation that CA IX expression is often localized to perinecrotic regions within tumors, areas characterized by severe hypoxia and acidosis.

Regulation of CA IX Expression: A Direct Response to Hypoxia

The expression of the CA9 gene is exquisitely sensitive to low oxygen levels. The promoter region of the CA9 gene contains a hypoxia-response element (HRE) to which HIF-1α, the oxygen-regulated subunit of the HIF-1 transcription factor, directly binds. Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of a battery of genes that promote adaptation to low oxygen, with CA9 being one of its most prominent targets.

This tight regulation by HIF-1 makes CA IX an excellent endogenous biomarker of tumor hypoxia. Studies have shown a strong correlation between CA IX expression and direct measurements of tumor oxygenation levels.

Beyond pH Regulation: CA IX's Contribution to Tumor Progression

While its role in pH homeostasis is central, the influence of CA IX extends to other critical aspects of cancer progression, including cell adhesion, migration, and invasion.

  • Cell Adhesion and Migration: The extracellular domain of CA IX contains a proteoglycan-like region that can influence cell-cell and cell-matrix interactions. Evidence suggests that CA IX can modulate E-cadherin-mediated cell adhesion, potentially promoting a more migratory and invasive phenotype.

  • Invasion and Metastasis: The acidic extracellular environment created in part by CA IX activity can facilitate the breakdown of the extracellular matrix by promoting the activity of proteases, thereby aiding tumor cell invasion. Several studies have linked high CA IX expression to increased metastasis and poor prognosis in various cancer types.

Quantitative Data Summary

The following tables summarize key quantitative data related to CA IX expression and its impact on the tumor microenvironment.

ParameterCell Line/Tumor TypeConditionFold Induction of CA IXReference
mRNA Expression Various Tumor Cell LinesHypoxia (0.1-1% O₂)Strong Induction
HuH7 Hepatoma CellsHypoxia (1% O₂) for 24h> 4-fold increase
HepG2 Hepatoma CellsHypoxia (1% O₂) for 24hSignificant increase
Protein Expression A549 Lung Cancer CellsHypoxia for 16hEnhanced expression
HNSCC Cell LinesHypoxia (0.1% O₂)Induced in all lines
Enzymatic Activity MDA-MB-468/231 Breast CancerHypoxiaCompletely blocked by RNAi (P < 0.01)
Extracellular pH HCT116 Tumors (CA IX expressing)in vivo0.15 pH unit lower than control (pH 6.71 vs 6.86, P = 0.01)
Distance from Vasculature Non-small-cell lung cancerMean distance of 90 µm to start of CA IX positivity
Head and neck squamous cell carcinomaMedian distance of 80 µm to start of CA IX expression

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

This protocol outlines the general steps for detecting CA IX protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95%, 70%, and 50% (3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate buffer (10 mM, pH 6.0) at 95-100°C for 10-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.

    • Block non-specific binding with a suitable blocking serum (e.g., 10% fetal bovine serum) for at least 30 minutes.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against CA IX (e.g., M75 monoclonal antibody) at an optimized dilution (e.g., 1:25-1:100) overnight at 4°C or for 1-2 hours at room temperature.

  • Detection:

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin to visualize nuclei.

    • Dehydrate, clear, and mount the slides.

This protocol describes the detection of CA IX protein levels in cell lysates.

  • Cell Lysis:

    • Harvest cells and lyse in RIPA buffer containing protease inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

    • Incubate with a primary antibody against CA IX overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

This electrometric method measures the time required for a saturated CO₂ solution to lower the pH of a buffer, which is accelerated by CA activity.

  • Reagent Preparation:

    • Prepare a 0.02 M Tris-HCl buffer, pH 8.3.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled distilled water.

  • Assay Procedure:

    • Chill 6.0 mL of the Tris-HCl buffer in a beaker to 0-4°C.

    • Add 0.1 mL of the enzyme sample (e.g., cell lysate or purified protein).

    • Rapidly add 4.0 mL of the chilled CO₂-saturated water.

    • Immediately start a timer and record the time (T) required for the pH to drop from 8.3 to 6.3.

    • Perform a blank determination (T₀) without the enzyme sample.

  • Calculation of Activity:

    • One Wilbur-Anderson unit (WAU) is defined as (T₀ - T) / T.

This method measures the rate of ¹⁸O depletion from doubly labeled CO₂ to determine extracellular CA activity.

  • Cell Preparation:

    • Suspend cells in a suitable buffer.

  • MIMS Analysis:

    • Introduce ¹³C¹⁸O₂ into the cell suspension.

    • The MIMS instrument continuously monitors the isotopic composition of dissolved CO₂ in the extracellular medium.

    • The rate of depletion of ¹⁸O from CO₂ is a direct measure of carbonic anhydrase activity.

  • Data Interpretation:

    • A biphasic depletion curve indicates both intracellular and extracellular CA activity. The initial rapid phase corresponds to extracellular activity.

    • The use of a membrane-impermeant CA inhibitor can confirm the contribution of extracellular CA IX.

Visualizing the Network: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving CA IX and a typical experimental workflow for its analysis.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_ext CO₂ CAIX CA IX CO2_ext->CAIX Substrate H2O_ext H₂O H2O_ext->CAIX Substrate H_ext H⁺ ECM_Degradation ECM Degradation H_ext->ECM_Degradation Promotes HCO3_ext HCO₃⁻ Bicarbonate_Transporter Bicarbonate Transporters HCO3_ext->Bicarbonate_Transporter CAIX->H_ext Product CAIX->HCO3_ext Product Invasion Invasion/ Metastasis ECM_Degradation->Invasion Leads to pHi_Regulation pHi Regulation Bicarbonate_Transporter->pHi_Regulation Maintains Alkaline pHi Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Stabilizes CA9_Gene CA9 Gene HIF1a->CA9_Gene Activates Transcription CAIX_Protein CA IX Protein CA9_Gene->CAIX_Protein Translation Cell_Survival Cell Survival/ Proliferation pHi_Regulation->Cell_Survival Glycolysis Glycolysis Lactic_Acid Lactic Acid Glycolysis->Lactic_Acid H_int H⁺ Lactic_Acid->H_int H_int->pHi_Regulation Counteracts Acidification

Caption: Signaling pathway of CA IX in tumor hypoxia.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Tumor_Tissue Tumor Tissue/ Cell Lines FFPE FFPE Block Tumor_Tissue->FFPE Lysates Cell Lysates Tumor_Tissue->Lysates MIMS MIMS Tumor_Tissue->MIMS Cell Suspension IHC Immunohistochemistry (IHC) FFPE->IHC Sectioning Western_Blot Western Blot Lysates->Western_Blot Protein Quantification Activity_Assay Enzyme Activity Assay Lysates->Activity_Assay Expression_Localization Protein Expression & Localization IHC->Expression_Localization Protein_Quantification Protein Quantification Western_Blot->Protein_Quantification Catalytic_Function Catalytic Function Activity_Assay->Catalytic_Function Extracellular_Activity Extracellular Activity MIMS->Extracellular_Activity

Caption: Experimental workflow for studying CA IX.

Therapeutic Implications and Future Directions

The selective expression of CA IX on tumor cells and its critical role in promoting survival and progression make it an attractive target for anticancer therapy. Several therapeutic strategies are being explored:

  • Small Molecule Inhibitors: Compounds that specifically inhibit the catalytic activity of CA IX can disrupt pH regulation, leading to intracellular acidification and tumor cell death.

  • Antibody-Based Therapies: Monoclonal antibodies targeting the extracellular domain of CA IX can be used to deliver cytotoxic agents or to elicit an immune response against tumor cells.

  • Imaging Agents: Labeled inhibitors or antibodies can be used for non-invasive imaging of tumor hypoxia, aiding in diagnosis, prognosis, and monitoring treatment response.

References

A Technical Guide to the Fluorine-18 Radiolabeling of VM4-037 for PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the process for radiolabeling the carbonic anhydrase IX (CAIX) inhibitor, VM4-037, with fluorine-18 ([18F]this compound). This positron emission tomography (PET) tracer is a valuable tool for the non-invasive imaging of CAIX expression, a key biomarker for tumor hypoxia and aggressiveness in various cancers. This document details the experimental protocols, quantitative data, and relevant biological pathways to support researchers and professionals in the field of drug development and molecular imaging.

Introduction to [18F]this compound

[18F]this compound, chemically known as (S)-3-(4-(2-[18F]fluoroethoxy)phenyl)-2-(3-methyl-2-(4-((2-sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido) propanoic acid, is a small molecule inhibitor of CAIX. Its design allows for the selective targeting of extracellular CAIX, which is crucial as it avoids binding to intracellular carbonic anhydrase isozymes. The radiolabeling of this compound with the positron-emitting radionuclide fluorine-18 enables in vivo visualization and quantification of CAIX expression using PET imaging.

Radiolabeling Process: An Automated Approach

The radiosynthesis of [18F]this compound is typically performed using an automated synthesis module, ensuring reproducibility and minimizing radiation exposure. The process involves a two-step reaction sequence starting from a tosylate precursor.

Precursor for Radiolabeling

The precursor for the fluorine-18 labeling is the tosylated version of this compound, specifically (S)-tert-butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(2-(4-((2-(N-(tert-butoxycarbonyl)sulfamoyl)benzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-3-methylbutanamido)propanoate.

Experimental Protocol: Automated Synthesis

The following protocol outlines the automated synthesis of [18F]this compound.

Step 1: [18F]Fluoride Production and Trapping

  • Cyclotron-produced aqueous [18F]fluoride ion is passed through an anion exchange resin cartridge to sequester the [18F]fluoride ion from the target water.

  • The trapped [18F]fluoride is then eluted from the ion exchange column into the reaction vessel using a solution of tetrabutylammonium bicarbonate in water.

  • Acetonitrile is added to the reaction vessel, and the mixture is dried by heating under a stream of inert gas and reduced pressure.

Step 2: Nucleophilic Substitution

  • A solution of the this compound tosylate precursor in acetonitrile is added to the reaction vessel containing the anhydrous [18F]fluoride ion.

  • The vessel is heated to approximately 85°C for 5–10 minutes to facilitate the nucleophilic substitution reaction, yielding the [18F]fluoroethylated intermediate.

Step 3: Deprotection

  • The reaction mixture is cooled, and the protecting groups (tert-butyl and tert-butoxycarbonyl) are removed. This is typically achieved by hydrolysis using a base such as lithium hydroxide, followed by neutralization with an acid like hydrochloric acid.

Step 4: Purification

  • The crude reaction mixture is diluted with water and purified via semi-preparative High-Performance Liquid Chromatography (HPLC).

  • The HPLC-isolated [18F]this compound fraction is collected and diluted in sterile water.

  • This aqueous solution is then passed through a C18 Sep-Pak cartridge to trap the product.

  • The cartridge is washed with sterile water for injection.

  • [18F]this compound is eluted from the C18 Sep-Pak cartridge using dehydrated ethanol.

  • The final product is formulated in a solution of ethanol and sterile water (maximum of 10% ethanol v/v) and passed through a 0.22 μm sterile filter into a sterile vial.

Quality Control

The final product undergoes rigorous quality control to ensure its suitability for clinical use. Key parameters include:

  • Radiochemical Purity: Determined by analytical HPLC, should be >99%.

  • Specific Activity: Typically in the range of 15–50 GBq/μmol.

  • Residual Solvents: Analysis for any remaining organic solvents from the synthesis.

  • Radionuclidic Purity: To confirm the absence of other radioactive isotopes.

  • Sterility and Endotoxin Levels: To ensure the product is safe for injection.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the radiolabeling and performance of [18F]this compound.

Table 1: Radiosynthesis and Quality Control Parameters

ParameterValueReference
Precursor Name(S)-tert-butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(2-(4-((2-(N-(tert-butoxycarbonyl)sulfamoyl)benzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-3-methylbutanamido)propanoateN/A
Decay-Corrected Synthesis Yield7–9%
Radiochemical Purity>99%
Specific Activity15–50 GBq/μmol

Table 2: In Vivo Performance and Biodistribution in Preclinical Models

ParameterValueAnimal ModelReference
Un-metabolized Tracer (15 min p.i.)87.8 ± 1.5%C57BL/6 mice
Un-metabolized Tracer (45 min p.i.)43.1 ± 3.0%C57BL/6 mice
Tumor Uptake (%ID/g)Comparable to backgroundHT29 tumor-bearing mice

Visualizing the Process and Pathway

Experimental Workflow

The following diagram illustrates the key stages in the automated radiosynthesis of [18F]this compound.

G cluster_prep [18F]Fluoride Preparation cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation A Cyclotron Production of [18F]F- B Trapping on Anion Exchange Resin A->B C Elution with Tetrabutylammonium Bicarbonate B->C D Azeotropic Drying C->D E Addition of Tosylate Precursor D->E F Nucleophilic Substitution (85°C) E->F G Deprotection F->G H Semi-preparative HPLC G->H I C18 Sep-Pak Trapping H->I J Elution with Ethanol I->J K Final Formulation J->K L [18F]this compound K->L Quality Control

Automated Radiosynthesis Workflow for [18F]this compound.
CAIX Signaling Pathway in Hypoxia

This compound targets carbonic anhydrase IX (CAIX), an enzyme whose expression is significantly upregulated under hypoxic conditions. This process is primarily regulated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).

G Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1 HIF-1 Complex Formation (HIF-1α + HIF-1β) HIF1a->HIF1 HRE Binding to Hypoxia Response Element (HRE) in CA9 Gene HIF1->HRE CA9 CA9 Gene Transcription HRE->CA9 CAIX_exp Increased CAIX Protein Expression on Cell Surface CA9->CAIX_exp pH_reg Extracellular Acidification & Intracellular pH Maintenance CAIX_exp->pH_reg Tumor Tumor Cell Survival, Proliferation, and Metastasis pH_reg->Tumor

Hypoxia-induced CAIX Expression Pathway.

Conclusion

The radiolabeling of this compound with fluorine-18 provides a valuable imaging agent for the detection and characterization of CAIX-expressing tumors. The automated synthesis process, while offering moderate yields, ensures high purity and specific activity of the final product. Understanding the detailed experimental protocol and the underlying biological pathway is crucial for the effective application of [18F]this compound in both preclinical research and clinical settings. While initial studies have shown some limitations in tumor-specific accumulation in certain models, further investigation into its utility for imaging metastatic disease and in different cancer types is warranted. This guide serves as a foundational resource for researchers and professionals dedicated to advancing molecular imaging and targeted cancer therapies.

Preclinical Profile of VM4-037: A Technical Overview for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VM4-037 is a small molecule inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII), enzymes that are significantly upregulated in various solid tumors and are associated with tumor hypoxia and aggressive phenotypes. The majority of publicly available preclinical data focuses on the radiolabeled form, [18F]this compound, developed as a positron emission tomography (PET) imaging agent to detect CAIX-expressing tumors. This technical guide synthesizes the available preclinical data on this compound, with a primary focus on its evaluation in cancer models as an imaging agent, while also providing context on the broader therapeutic potential of CAIX inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical imaging studies of [18F]this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Carbonic Anhydrase IsoformKi (nM)
CAIX124[1]
CAXII61.3[2]
CAI168[2]
CAII13.4[2]

Table 2: Biodistribution of [18F]this compound in Tumor-Bearing Mice

Data presented as percentage of injected dose per gram of tissue (%ID/g) at 2 hours post-injection in HT29 tumor-bearing animals.

Organ%ID/g
Kidneys> 30[2]
Ileum> 30
Tissues (unspecified)> 30
Liver> 1
Bladder> 1
Stomach> 1
TumorIn the same range as low-uptake organs

Table 3: Clinical PET Imaging Data of [18F]this compound in Renal Cell Carcinoma (RCC)

ParameterValue
Mean SUV in primary kidney lesions (all patients)2.55
Mean SUV in histologically confirmed ccRCC3.16
Mean Distribution Volume Ratio (DVR) in kidney lesions5.2 ± 2.8
Peak activity concentration post-injection8 minutes

Signaling Pathway and Mechanism of Action

This compound functions as an inhibitor of carbonic anhydrase IX and XII. In the tumor microenvironment, particularly under hypoxic conditions, CAIX is highly expressed and plays a crucial role in regulating intra- and extracellular pH. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CAIX helps maintain a neutral intracellular pH, which is favorable for tumor cell survival and proliferation, while contributing to an acidic extracellular environment that promotes invasion and metastasis. Inhibition of CAIX by this compound is intended to disrupt this pH regulation, leading to intracellular acidification and subsequent cell death.

CAIX_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression CAIX Gene Transcription HIF1a->CAIX_expression CAIX CAIX Protein (on cell surface) CAIX_expression->CAIX HCO3_H HCO3- + H+ CAIX->HCO3_H pH_regulation pH Regulation CAIX->pH_regulation catalyzes CO2_H2O CO2 + H2O CO2_H2O->CAIX pHe Extracellular pH (Acidic) HCO3_H->pHe contributes to pHi Intracellular pH (Neutral) Survival Cell Survival & Proliferation pHi->Survival pH_regulation->pHi Invasion Invasion & Metastasis pHe->Invasion VM4_037 This compound VM4_037->CAIX inhibits

This compound inhibits CAIX, disrupting pH homeostasis in cancer cells.

Experimental Protocols

Detailed methodologies for the key preclinical experiments involving [18F]this compound are outlined below.

In Vivo MicroPET Imaging
  • Animal Models: U373 and HT29 tumor-bearing animals were utilized.

  • Radiotracer Injection: Animals were injected with [18F]this compound.

  • Imaging Protocol: MicroPET imaging was conducted for up to 4 hours post-injection.

  • Objective: To visualize the in vivo distribution and tumor uptake of the radiotracer.

Biodistribution Studies
  • Animal Models: U373 and HT29 tumor-bearing animals.

  • Procedure: Following injection of [18F]this compound, animals were euthanized at 2 and 4 hours post-injection.

  • Analysis: Organs of interest and tumors were harvested, weighed, and the radioactivity was measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

  • Objective: To quantify the distribution of the radiotracer in various tissues and determine the specificity of tumor uptake.

Western Blot Analysis
  • Sample Preparation: Protein was extracted from excised U373 and HT29 tumors.

  • Procedure: Standard Western blot protocols were followed to separate proteins by size and transfer them to a membrane.

  • Detection: Membranes were probed with primary antibodies specific for CAIX and a loading control (e.g., actin), followed by secondary antibodies for detection.

  • Objective: To confirm the expression of CAIX protein in the tumor models used for imaging and biodistribution studies.

Delta pH Assay
  • Cell Line: HT29 cells were used.

  • Experimental Condition: Cells were incubated under hypoxic conditions (0.2% O2) for 24 hours to induce CAIX expression.

  • Treatment: Cells were treated with either a vehicle control, this compound, or a positive control (AEBS).

  • Measurement: The assay measures the change in extracellular pH. Inhibition of CAIX is expected to reduce the acidification of the extracellular environment.

  • Objective: To functionally verify the CAIX-inhibiting potential of this compound in a cell-based assay.

Conclusion and Future Directions

The available preclinical data predominantly characterizes [18F]this compound as a specific imaging agent for CAIX-expressing tumors, with demonstrated uptake in preclinical models and human RCC. While these studies provide valuable insights into the pharmacokinetics and target engagement of the molecule, there is a notable absence of publicly available data on the therapeutic efficacy of non-radiolabeled this compound as an anti-cancer agent.

Future research should focus on evaluating the therapeutic potential of this compound in vitro and in vivo. Key studies would include determining its IC50 values across a panel of cancer cell lines with varying CAIX expression, assessing its ability to inhibit tumor growth in xenograft and patient-derived xenograft (PDX) models, and elucidating its impact on downstream signaling pathways beyond pH regulation. Such studies will be critical in determining whether this compound can transition from a diagnostic tool to a viable therapeutic candidate for the treatment of CAIX-positive malignancies.

References

VM4-037: A Technical Guide to its Binding Affinity and Selectivity for Carbonic Anhydrase IX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of VM4-037, a small molecule inhibitor targeting Carbonic Anhydrase IX (CA-IX). CA-IX is a transmembrane enzyme that is significantly upregulated in numerous cancers in response to hypoxia and plays a crucial role in tumor progression and pH regulation. As such, it has emerged as a key target for novel cancer diagnostics and therapeutics. This document details the binding affinity and selectivity of this compound for CA-IX, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathway governing CA-IX expression.

Quantitative Analysis of this compound Binding Affinity and Selectivity

The inhibitory potency of this compound against various human carbonic anhydrase (CA) isoforms has been quantified to determine its binding affinity and selectivity profile. The data, presented in terms of the inhibitory constant (Ki), demonstrates that while this compound binds to CA-IX, it also exhibits affinity for other CA isoforms.

Carbonic Anhydrase IsoformKi (nM)
CA-IX124[1]
CA-I168[1]
CA-II13.4[1]
CA-XII61.3[1]

Table 1: Inhibitory constants (Ki) of this compound for various human carbonic anhydrase isoforms.

Experimental Protocols

The determination of the binding affinity of this compound for carbonic anhydrases was primarily achieved through a stopped-flow CO2 hydration assay. For a comprehensive understanding, this section also details the methodologies for Isothermal Titration Calorimetry (ITC) and a Fluorescence-based Thermal Shift Assay, which are common techniques for characterizing inhibitor binding to carbonic anhydrases.

Stopped-Flow CO2 Hydration Assay

This is a direct enzymatic assay that measures the inhibition of CA-catalyzed hydration of carbon dioxide. The inhibitory constant (Ki) is derived from the reduction in the initial velocity of the reaction in the presence of the inhibitor.

Principle: The assay monitors the change in pH resulting from the carbonic anhydrase-catalyzed hydration of CO2 to bicarbonate and a proton. The rate of this reaction is followed by observing the color change of a pH indicator using a stopped-flow spectrophotometer.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human carbonic anhydrase isoforms (CA-I, CA-II, CA-IX, CA-XII)

  • This compound

  • CO2-saturated water

  • Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5)

  • pH indicator (e.g., phenol red)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a solution of the carbonic anhydrase enzyme in the assay buffer.

    • Prepare a solution of the pH indicator in the assay buffer.

    • Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

  • Assay Execution:

    • The stopped-flow instrument rapidly mixes the enzyme solution (containing the inhibitor at various concentrations) with the CO2-saturated water containing the pH indicator.

    • The absorbance change of the pH indicator is monitored over a short time course (milliseconds to seconds) at its maximum absorbance wavelength.

  • Data Analysis:

    • The initial velocity of the reaction is calculated from the linear phase of the absorbance change.

    • The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (enzyme) in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to macromolecule.

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant human carbonic anhydrase

  • This compound

  • Dialysis buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5)

Procedure:

  • Sample Preparation:

    • Dialyze both the carbonic anhydrase and this compound extensively against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and the inhibitor.

  • ITC Experiment:

    • Load the carbonic anhydrase solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small injections of the inhibitor into the enzyme solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Fluorescence-based Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry (DSF), is a high-throughput method to assess protein stability and ligand binding. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, these hydrophobic regions become exposed, causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).

Materials:

  • Real-time PCR instrument with a thermal ramping capability

  • Fluorescent dye (e.g., SYPRO Orange)

  • Purified recombinant human carbonic anhydrase

  • This compound

  • Assay buffer

Procedure:

  • Assay Setup:

    • In a multi-well plate, mix the carbonic anhydrase, the fluorescent dye, and varying concentrations of this compound in the assay buffer.

  • Thermal Denaturation:

    • Place the plate in the real-time PCR instrument.

    • Gradually increase the temperature while monitoring the fluorescence in each well.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • Determine the Tm for each concentration of the inhibitor.

    • The change in Tm (ΔTm) as a function of inhibitor concentration can be used to estimate the binding affinity.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathway for CA-IX expression and a generalized workflow for determining inhibitor binding affinity.

CAIX_Signaling_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Translocation to Nucleus HIF1a_stabilization->HIF1a_translocation HIF1_complex HIF-1 Complex Formation (HIF-1α + HIF-1β) HIF1a_translocation->HIF1_complex HRE_binding Binding to Hypoxia Response Element (HRE) HIF1_complex->HRE_binding CA9_transcription CA9 Gene Transcription HRE_binding->CA9_transcription CAIX_protein CA-IX Protein Expression CA9_transcription->CAIX_protein pH_regulation Extracellular Acidification & Intracellular pH Maintenance CAIX_protein->pH_regulation Tumor_survival Tumor Cell Survival & Proliferation pH_regulation->Tumor_survival VM4_037 This compound VM4_037->CAIX_protein Inhibition

Caption: HIF-1α mediated upregulation of CA-IX under hypoxic conditions.

Inhibitor_Binding_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Inhibitor, Buffers) start->reagent_prep assay_selection Select Assay Method reagent_prep->assay_selection stopped_flow Stopped-Flow CO2 Hydration Assay assay_selection->stopped_flow Enzymatic itc Isothermal Titration Calorimetry (ITC) assay_selection->itc Thermodynamic tsa Thermal Shift Assay (TSA) assay_selection->tsa Stability data_acquisition Data Acquisition stopped_flow->data_acquisition itc->data_acquisition tsa->data_acquisition data_analysis Data Analysis & Parameter Determination (Ki, Kd, ΔTm) data_acquisition->data_analysis end End data_analysis->end

References

In Vitro Characterization of VM4-037: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of VM4-037, a small molecule inhibitor of carbonic anhydrase IX (CAIX). The information presented herein is intended to support researchers and professionals in the fields of oncology, drug development, and molecular imaging.

Introduction

This compound is a derivative of the promiscuous carbonic anhydrase ligand ethoxzolamide, designed with a free carboxylate group that renders it membrane impermeable at physiological pH.[1] This characteristic allows for the selective targeting of the extracellular domain of carbonic anhydrase IX, an enzyme overexpressed in a variety of solid tumors and a key mediator of the cellular response to hypoxia. This guide summarizes the key in vitro data for this compound and provides detailed experimental methodologies for its characterization.

Quantitative Data Summary

The inhibitory potency of this compound against various human carbonic anhydrase (CA) isoforms has been determined. The data, presented as inhibitory constants (Ki), are summarized in the table below.

Carbonic Anhydrase IsoformInhibitory Constant (Ki)
CAI168 nM[2]
CAII13.4 nM[2]
CAIX124 nM[2]
CAXII61.3 nM[2]

Table 1: Inhibitory Potency (Ki) of this compound against Human Carbonic Anhydrase Isoforms.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This protocol describes a common method for determining the inhibitory constant (Ki) of compounds against carbonic anhydrase isoforms by measuring the enzyme-catalyzed hydration of carbon dioxide.

Principle: The assay measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton, catalyzed by carbonic anhydrase. The initial rate of this reaction is monitored spectrophotometrically using a pH indicator. The inhibition constant (Ki) is determined by measuring the reaction rate at various inhibitor concentrations.

Materials:

  • Purified human carbonic anhydrase isoforms (CAI, CAII, CAIX, CAXII)

  • This compound

  • CO₂-saturated water

  • Buffer solution (e.g., 20 mM HEPES or Trizma, pH 7.4)

  • pH indicator (e.g., Phenol Red)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in the assay buffer.

    • Prepare a solution of the carbonic anhydrase isoform in the assay buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Enzyme Inhibition Measurement:

    • Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C).

    • In one syringe of the stopped-flow instrument, load the carbonic anhydrase solution mixed with a specific concentration of this compound (or vehicle control) and the pH indicator.

    • In the second syringe, load the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator over time at its maximum wavelength (e.g., 557 nm for Phenol Red).

    • Record the initial rate of the reaction.

  • Data Analysis:

    • Repeat the measurement for a range of this compound concentrations.

    • Plot the initial reaction rates against the inhibitor concentrations.

    • Calculate the IC₅₀ value from the resulting dose-response curve.

    • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration (CO₂) and Km is the Michaelis-Menten constant for the enzyme.

Cellular CAIX Inhibition Assay (Delta pH Assay)

This assay assesses the ability of this compound to inhibit the function of CAIX in a cellular context by measuring its effect on extracellular acidification under hypoxic conditions.

Principle: Tumor cells overexpressing CAIX, when exposed to hypoxia, exhibit increased glycolysis and subsequent acidification of the extracellular environment. Inhibition of CAIX activity by this compound is expected to reduce this acidification.

Materials:

  • HT29 human colon cancer cells (or another suitable CAIX-expressing cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • Positive control inhibitor (e.g., acetazolamide)

  • Hypoxia chamber (0.2% O₂)

  • pH meter or pH-sensitive fluorescent probe

Procedure:

  • Cell Culture and Hypoxic Treatment:

    • Seed HT29 cells in appropriate culture plates and allow them to adhere overnight.

    • Incubate the cells for 24 hours under hypoxic conditions (0.2% O₂, 5% CO₂, balance N₂).

  • Inhibitor Treatment:

    • During the last few hours of hypoxic incubation, treat the cells with different concentrations of this compound, a positive control, or a vehicle control.

  • Measurement of Extracellular pH:

    • After the incubation period, carefully collect the extracellular medium from each well.

    • Measure the pH of the collected medium using a calibrated pH meter.

    • Alternatively, a pH-sensitive fluorescent dye can be used to measure the pH of the medium in the plate reader.

  • Data Analysis:

    • Calculate the change in pH (delta pH) relative to the pH of the medium from cells cultured under normoxic conditions or from wells without cells.

    • Compare the delta pH values of the this compound-treated groups to the vehicle control group to determine the extent of inhibition of extracellular acidification.

Signaling Pathway and Mechanism of Action

This compound targets carbonic anhydrase IX, a transmembrane enzyme whose expression is tightly regulated by the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. The following diagrams illustrate this pathway and the mechanism of action of this compound.

HIF-1a_CAIX_Pathway cluster_0 Normoxia cluster_1 Hypoxia pVHL pVHL Proteasomal_Degradation Proteasomal Degradation pVHL->Proteasomal_Degradation Ubiquitination HIF-1a_normoxia HIF-1α HIF-1a_normoxia->pVHL Hydroxylation HIF-1a_hypoxia HIF-1α (stabilized) HIF-1_Complex HIF-1 Complex HIF-1a_hypoxia->HIF-1_Complex HIF-1b HIF-1β HIF-1b->HIF-1_Complex HRE Hypoxia Response Element (CA9 gene promoter) HIF-1_Complex->HRE CAIX_mRNA CAIX mRNA HRE->CAIX_mRNA Transcription CAIX_Protein CAIX Protein CAIX_mRNA->CAIX_Protein Translation Hypoxia_Condition Low Oxygen Hypoxia_Condition->HIF-1a_normoxia Inhibits Hydroxylation Hypoxia_Condition->HIF-1a_hypoxia

Caption: HIF-1α/CAIX Signaling Pathway under Normoxic and Hypoxic Conditions.

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated, leading to its ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation. In a hypoxic environment, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex binds to the Hypoxia Response Element (HRE) in the promoter region of the CA9 gene, inducing the transcription and translation of the CAIX protein.

VM4-037_Mechanism_of_Action cluster_0 Tumor Cell (Hypoxic) CAIX Carbonic Anhydrase IX (Extracellular Domain) H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Catalysis This compound This compound This compound->CAIX Inhibition Extracellular_Acidification Extracellular Acidification CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Substrate H_HCO3->Extracellular_Acidification

Caption: Mechanism of Action of this compound.

This compound acts as an inhibitor of the extracellular catalytic domain of CAIX. By binding to the active site of the enzyme, it blocks the conversion of carbon dioxide and water to protons and bicarbonate. This inhibition leads to a reduction in the acidification of the tumor microenvironment, a key factor in tumor progression and resistance to therapy.

Conclusion

The in vitro characterization of this compound demonstrates its inhibitory activity against carbonic anhydrase IX. The provided data and experimental protocols serve as a valuable resource for further investigation and development of this compound as a potential therapeutic or imaging agent for CAIX-expressing tumors. The targeted inhibition of CAIX in the hypoxic tumor microenvironment represents a promising strategy in oncology research.

References

The Discovery and Development of VM4-037: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, development, and evaluation of the positron emission tomography (PET) tracer, [18F]VM4-037. Designed to target Carbonic Anhydrase IX (CA-IX) and Carbonic Anhydrase XII (CA-XII), enzymes overexpressed in various hypoxic tumors, particularly clear cell renal cell carcinoma (ccRCC), [18F]this compound showed initial promise as a non-invasive imaging agent. This guide details its mechanism of action, synthesis, preclinical and clinical findings, and the ultimate challenges that led to the discontinuation of its further clinical development. Quantitative data from key studies are summarized in tabular format, and experimental protocols are described. Signaling pathways and experimental workflows are visualized through diagrams to provide a clear and concise understanding of the tracer's scientific journey.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX

Solid tumors often outgrow their blood supply, leading to a state of low oxygen known as hypoxia. To survive and proliferate in this acidic microenvironment, cancer cells upregulate specific proteins, one of the most prominent being Carbonic Anhydrase IX (CA-IX)[1]. CA-IX is a transmembrane zinc metalloenzyme that plays a crucial role in maintaining intracellular pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. Its expression is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia[1]. In many cancers, including renal, lung, breast, and cervical cancers, the overexpression of CA-IX is associated with a more aggressive phenotype and poorer patient prognosis.

In clear cell renal cell carcinoma (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor gene is frequently mutated, leading to the constitutive stabilization of HIF-1α and subsequent overexpression of CA-IX and CA-XII, even in the absence of hypoxia[2]. This makes CA-IX an attractive biomarker for the specific detection of ccRCC and a potential target for therapeutic intervention. The development of a PET tracer targeting CA-IX was therefore pursued to enable non-invasive visualization of tumor hypoxia and to aid in the diagnosis and staging of ccRCC.

The Discovery of this compound

[18F]this compound, with the full chemical name (S)-3-(4-(2-[18F]fluoroethoxy)phenyl)-2-(3-methyl-2-(4-((2-sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido) propanoic acid, was developed as a small molecule inhibitor of CA-IX[3]. Its design is based on a sulfonamide scaffold, a well-known pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases. The molecule was engineered to be cell-membrane impermeable, a key feature intended to provide selectivity for the extracellularly located CA-IX over the various intracellular CA isoforms, thereby reducing off-target binding.

Signaling Pathway of CA-IX in Hypoxia

The upregulation of CA-IX is a critical adaptive response of tumor cells to hypoxic conditions. The following diagram illustrates the signaling cascade leading to CA-IX expression and its role in pH regulation.

CAIX_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Cell Membrane cluster_3 Extracellular Space Hypoxia Hypoxia HIF-1a Stabilization HIF-1a Stabilization Hypoxia->HIF-1a Stabilization HIF-1 Complex (HIF-1a/ARNT) HIF-1 Complex (HIF-1a/ARNT) HIF-1a Stabilization->HIF-1 Complex (HIF-1a/ARNT) CA9 Gene Transcription CA9 Gene Transcription HIF-1 Complex (HIF-1a/ARNT)->CA9 Gene Transcription CA-IX Protein Synthesis CA-IX Protein Synthesis CA9 Gene Transcription->CA-IX Protein Synthesis CA-IX CA-IX CA-IX Protein Synthesis->CA-IX VHL Inactivation (in ccRCC) VHL Inactivation (in ccRCC) VHL Inactivation (in ccRCC)->HIF-1a Stabilization HCO3- + H+ HCO3- + H+ CA-IX->HCO3- + H+ CO2 + H2O CO2 + H2O CO2 + H2O->CA-IX Catalysis Acidic Microenvironment Acidic Microenvironment HCO3- + H+->Acidic Microenvironment

Caption: CA-IX upregulation and function in the hypoxic tumor microenvironment.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity of this compound

Carbonic Anhydrase IsoformInhibition Constant (Ki) (nM)
CA-I168
CA-II13.4
CA-IX124
CA-XII61.3

Table 2: Preclinical Biodistribution of [18F]this compound in HT29 Tumor-Bearing Animals (2 hours post-injection)

Organ/TissuePercent Injected Dose per Gram (%ID/g)
Kidneys> 30
Ileum> 30
Liver> 1
Bladder> 1
Stomach> 1
TumorIn the same range as low-uptake organs

Table 3: Clinical PET Imaging Data of [18F]this compound in ccRCC Patients (Phase II)

ParameterValue
Mean SUV for primary kidney lesions (all patients)2.55
Mean SUV for primary kidney lesions (confirmed ccRCC)3.16
Mean Distribution Volume Ratio (DVR) in kidney lesions5.2 ± 2.8 (range 0.68–10.34)
Peak activity concentration post-injection~8 minutes

Experimental Protocols

Synthesis of [18F]this compound

The radiosynthesis of (S)-3-(4-(2-[18F]fluoroethoxy)phenyl)-2-(3-methyl-2-(4-((2-sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido) propanoic acid ([18F]this compound) was performed as previously described. The process typically involves a multi-step automated synthesis. The final product is purified by high-performance liquid chromatography (HPLC), yielding a radiochemical purity of over 99%. The specific activity has been reported to be in the range of 15–50 GBq/μmol, with a decay-corrected synthesis yield of 7–9%.

In Vitro CA Inhibition Assay (Stopped-Flow Method)

The inhibitory constants (Ki) of this compound for various carbonic anhydrase isoforms were determined using a stopped-flow assay. This method measures the enzyme's catalytic activity by monitoring the pH change associated with CO2 hydration. The assay is performed in the presence of varying concentrations of the inhibitor to determine the Ki value, which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Preclinical MicroPET Imaging and Biodistribution

Animal models, such as mice bearing human tumor xenografts (e.g., HT29 colorectal or U373 glioma cells), were used for in vivo evaluation.

Preclinical_Workflow Tumor Xenograft Model Tumor Xenograft Model IV Injection of [18F]this compound IV Injection of [18F]this compound Tumor Xenograft Model->IV Injection of [18F]this compound MicroPET Imaging MicroPET Imaging IV Injection of [18F]this compound->MicroPET Imaging Biodistribution Study Biodistribution Study IV Injection of [18F]this compound->Biodistribution Study Post-imaging Metabolite Analysis Metabolite Analysis IV Injection of [18F]this compound->Metabolite Analysis Blood sampling Data Analysis Data Analysis MicroPET Imaging->Data Analysis Biodistribution Study->Data Analysis Metabolite Analysis->Data Analysis

Caption: Workflow for preclinical evaluation of [18F]this compound.

Following intravenous injection of [18F]this compound, dynamic and static microPET scans were acquired over a period of up to 4 hours. For biodistribution studies, animals were sacrificed at specific time points post-injection. Various organs and tissues, including the tumor, were excised, weighed, and the radioactivity was measured using a gamma counter to determine the %ID/g. Blood samples were also collected to analyze the in vivo metabolism of the tracer.

Clinical PET/CT Imaging Protocol (Phase II)

A phase II clinical trial was conducted to evaluate [18F]this compound in patients with kidney masses scheduled for surgery.

Clinical_Trial_Workflow Patient Recruitment Patient Recruitment Informed Consent Informed Consent Patient Recruitment->Informed Consent IV Injection of [18F]this compound IV Injection of [18F]this compound Informed Consent->IV Injection of [18F]this compound Dynamic PET/CT (0-45 min) Dynamic PET/CT (0-45 min) IV Injection of [18F]this compound->Dynamic PET/CT (0-45 min) Whole-body PET/CT (60 min) Whole-body PET/CT (60 min) Dynamic PET/CT (0-45 min)->Whole-body PET/CT (60 min) Data Correlation Data Correlation Dynamic PET/CT (0-45 min)->Data Correlation Surgery/Biopsy Surgery/Biopsy Whole-body PET/CT (60 min)->Surgery/Biopsy Within 4 weeks Whole-body PET/CT (60 min)->Data Correlation Histopathological Analysis Histopathological Analysis Surgery/Biopsy->Histopathological Analysis Histopathological Analysis->Data Correlation

Caption: Workflow of the Phase II clinical trial for [18F]this compound.

Patients received an intravenous injection of [18F]this compound. Dynamic PET/CT imaging of the renal lesions was performed for the first 45 minutes, followed by a whole-body scan at 60 minutes post-injection. The imaging results were then correlated with the histopathological findings from the surgically removed tumor tissue.

Summary of Findings and Challenges

Preclinical Evaluation

In vitro studies demonstrated that this compound binds to CA-IX, although with a Ki of 124 nM, which is less potent than its affinity for CA-II (13.4 nM). This lack of high selectivity for CA-IX over other isoforms is a potential limitation.

Preclinical in vivo studies in tumor-bearing mice revealed high uptake of [18F]this compound in the abdominal region, particularly in the kidneys, ileum, colon, liver, and stomach. Importantly, the tracer did not show specific accumulation in CA-IX-expressing tumors, with tumor uptake being comparable to background tissues. Metabolite analysis indicated that the tracer is metabolized in vivo, with approximately 43% remaining unmetabolized at 45 minutes post-injection.

Clinical Trials

A phase II pilot study in patients with ccRCC showed that [18F]this compound was well-tolerated with no adverse events. The tracer demonstrated moderate signal uptake in primary tumors and provided excellent visualization of CA-IX positive metastatic lesions. However, a significant challenge was the high uptake of the tracer in the normal kidney parenchyma, which made it difficult to visualize primary ccRCC lesions on PET images alone.

Discontinuation of Further Development

The high physiological uptake of [18F]this compound in the liver and kidneys was a major drawback that ultimately led to the discontinuation of its further clinical development. This high background signal in the organs of interest for primary ccRCC detection limited its diagnostic utility for this specific application.

Conclusion

[18F]this compound represents a valuable case study in the development of targeted PET tracers. While the rationale for targeting CA-IX in hypoxic tumors, particularly ccRCC, remains strong, the development of [18F]this compound highlighted several key challenges. These include the need for high binding affinity and selectivity for the target enzyme over other isoforms, as well as favorable pharmacokinetic properties with low background uptake in non-target organs, especially those in proximity to the primary site of disease. Despite its limitations, the research on [18F]this compound has provided important insights that will undoubtedly guide the design and development of future generations of CA-IX targeted imaging agents. The successful visualization of metastatic lesions suggests a potential, albeit unpursued, niche application for such tracers in the management of advanced ccRCC. Future efforts in this field will likely focus on developing tracers with improved tumor-to-background ratios to realize the full potential of CA-IX as an imaging biomarker.

References

Unveiling VM4-037: A Technical Guide to a Promising Biomarker for Clear Cell Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of VM4-037, a small molecule radiotracer, as a significant biomarker for clear cell renal cell carcinoma (ccRCC). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current research, presents quantitative data in a structured format, details experimental protocols, and visualizes key pathways and workflows.

Introduction: The Challenge of Clear Cell Renal Cell Carcinoma

Clear cell renal cell carcinoma is the most prevalent and aggressive subtype of kidney cancer.[1][2] A hallmark of ccRCC is the inactivation of the Von Hippel-Lindau (VHL) tumor suppressor gene, occurring in over 90% of cases.[3] This genetic alteration leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), primarily HIF-1α.[3] HIF-1α, in turn, transcriptionally activates a cascade of downstream genes that promote tumorigenesis, including angiogenesis, metabolic reprogramming, and cell proliferation.[3] One of the most consistently and highly overexpressed genes in ccRCC due to this pathway is CA9, which encodes the transmembrane enzyme Carbonic Anhydrase IX (CA-IX).

The constitutive and high-level expression of CA-IX on the surface of ccRCC cells, with minimal presence in normal kidney tissue and most other cancers, establishes it as a premier biomarker for this disease. This compound is a small molecule designed to specifically bind to the active site of CA-IX. When labeled with a positron-emitting radionuclide such as Fluorine-18 (¹⁸F), it becomes the radiotracer ¹⁸F-VM4-037, enabling non-invasive imaging and quantification of CA-IX expression via Positron Emission Tomography (PET).

This compound: Mechanism of Action and Molecular Interactions

This compound functions as a highly specific inhibitor of Carbonic Anhydrase IX. Its mechanism of action is centered on its ability to bind to the catalytic site of the CA-IX enzyme.

The VHL/HIF/CA-IX Signaling Axis

The rationale for this compound as a ccRCC biomarker is firmly rooted in the molecular biology of this cancer.

VHL_HIF_CAIX_Pathway cluster_normoxia Normoxia (Normal Cell Function) cluster_ccRCC ccRCC (VHL Inactivation) VHL_complex VHL E3 Ligase Complex Proteasome Proteasome VHL_complex->Proteasome Ubiquitination & Degradation HIF-1a_normoxia HIF-1α HIF-1a_normoxia->VHL_complex Hydroxylation CA9_gene_normoxia CA9 Gene No_CAIX No CA-IX Expression CA9_gene_normoxia->No_CAIX Transcription Repressed VHL_inactive Inactive VHL HIF-1a_ccRCC HIF-1α (Accumulates) HIF-1b HIF-1β (ARNT) HIF-1a_ccRCC->HIF-1b Dimerization HIF_complex Active HIF-1 Complex CA9_gene_ccRCC CA9 Gene HIF_complex->CA9_gene_ccRCC Binds to HRE CAIX_protein CA-IX Protein (Overexpressed) CA9_gene_ccRCC->CAIX_protein Transcription & Translation This compound This compound This compound->CAIX_protein Binds to Active Site

VHL/HIF/CA-IX Signaling Pathway in ccRCC.

In healthy cells under normal oxygen conditions (normoxia), the VHL protein is part of an E3 ubiquitin ligase complex that targets the alpha subunit of HIF (HIF-1α) for proteasomal degradation. In ccRCC, the inactivation of VHL prevents this degradation, leading to the accumulation of HIF-1α even in the presence of oxygen. HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including CA9, leading to the robust transcription and subsequent translation of the CA-IX protein.

Binding Affinity and Specificity

This compound exhibits a high affinity for CA-IX. However, it also shows binding to other carbonic anhydrase isoforms, which is a critical consideration for its use as a biomarker.

Carbonic Anhydrase IsoformInhibitory Constant (Ki)
CA-IX124 nM
CA-XII61.3 nM
CA-II13.4 nM
CA-I168 nM
Data sourced from preclinical studies.

Quantitative Data from Clinical Imaging Studies

A phase II clinical trial of ¹⁸F-VM4-037 PET/CT in patients with kidney masses has provided key quantitative data on its performance as an imaging biomarker.

¹⁸F-VM4-037 Uptake in Primary and Metastatic Lesions

The standardized uptake value (SUV), a semi-quantitative measure of radiotracer uptake, was measured in primary tumors and metastatic lesions.

Lesion TypeMean SUVRangeStandard Deviation
All Target Lesions3.040.58 - 9.611.14
Primary ccRCC Lesions2.550.58 - 4.231.23
Metastatic Lesions5.92N/AN/A
Data from a phase II pilot study involving 11 patients.
Biodistribution and Pharmacokinetics

Dynamic imaging revealed key pharmacokinetic properties of ¹⁸F-VM4-037.

ParameterValueDescription
Peak Activity Concentration8 minutes post-injectionConsistent with reversible ligand binding.
Mean Distribution Volume Ratio (DVR)5.2 ± 2.8Measured in 9 kidney lesions using Logan graphical analysis.
Data from a phase II pilot study.

Experimental Protocols

Protocol for ¹⁸F-VM4-037 PET/CT Imaging

This protocol outlines the procedure followed in the phase II clinical trial for imaging CA-IX expression in ccRCC.

  • Patient Preparation: Patients are required to fast for at least 4 hours prior to the scan. Blood glucose levels should be checked to ensure they are within an acceptable range.

  • Radiotracer Administration: An intravenous bolus injection of 3.5 to 5.0 mCi of ¹⁸F-VM4-037 is administered.

  • Dynamic Imaging: Immediately following injection, dynamic PET imaging of the region of interest (e.g., abdomen) is performed for the first 45 minutes. This allows for the assessment of radiotracer kinetics.

  • Whole-Body Imaging: At 60 minutes post-injection, a whole-body PET/CT scan is acquired from the skull base to the mid-thigh. The CT component is used for attenuation correction and anatomical localization.

  • Image Analysis: PET and CT images are fused and analyzed. Regions of interest (ROIs) are drawn around suspected tumor lesions and normal tissues to calculate SUVs and other kinetic parameters.

PET_CT_Workflow Patient_Prep Patient Preparation (Fasting) Radiotracer_Admin IV Injection of ¹⁸F-VM4-037 Patient_Prep->Radiotracer_Admin Dynamic_Scan Dynamic PET Scan (0-45 min) Radiotracer_Admin->Dynamic_Scan Whole_Body_Scan Whole-Body PET/CT (60 min) Dynamic_Scan->Whole_Body_Scan Image_Recon Image Reconstruction & Fusion Whole_Body_Scan->Image_Recon Data_Analysis Data Analysis (SUV, DVR calculation) Image_Recon->Data_Analysis

Experimental Workflow for ¹⁸F-VM4-037 PET/CT Imaging.
Protocol for Immunohistochemistry (IHC) of CA-IX

This is a general protocol for the detection of CA-IX in formalin-fixed, paraffin-embedded (FFPE) ccRCC tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

    • Rinse with wash buffer (e.g., PBS or TBS).

    • Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Incubate slides with a primary antibody against CA-IX (e.g., clone M75 or a rabbit monoclonal) diluted in antibody diluent overnight at 4°C.

  • Secondary Antibody and Detection:

    • Rinse with wash buffer.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

    • Rinse with wash buffer.

    • Apply DAB (3,3'-diaminobenzidine) substrate and incubate until the desired brown color develops.

  • Counterstaining and Mounting:

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol for Western Blotting of CA-IX

This protocol details the detection of CA-IX in protein lysates from ccRCC tissue or cells.

  • Protein Extraction:

    • Lyse cells or homogenized tissue in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CA-IX overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system. CA-IX typically appears as a doublet at 54/58 kDa.

Clinical Utility and Logical Workflow

The high expression of CA-IX in ccRCC and its accessibility on the cell surface make it a valuable target for diagnosis, prognosis, and therapy.

Diagnostic and Prognostic Significance
  • Diagnosis: High CA-IX expression is a hallmark of ccRCC, with staining present in up to 94% of cases. It is useful in differentiating ccRCC from other renal tumor subtypes, such as chromophobe RCC and oncocytoma, which are typically CA-IX negative.

  • Prognosis: The prognostic role of CA-IX expression is complex. While some studies suggest that high CA-IX expression is associated with a better prognosis and lower tumor grade in ccRCC, other studies have found that decreased CA-IX levels are independently associated with poor survival in advanced RCC. This paradox may reflect changes in tumor biology during progression and metastasis.

Logical Workflow for Biomarker Application

This compound, as a tool to detect CA-IX, can be integrated into the clinical workflow for ccRCC at various stages.

Diagnostic_Workflow Suspicious_Mass Suspicious Renal Mass on Initial Imaging (CT/MRI) PET_CT_Scan ¹⁸F-VM4-037 PET/CT Scan Suspicious_Mass->PET_CT_Scan Uptake_High High Radiotracer Uptake? PET_CT_Scan->Uptake_High Suggests_ccRCC Suggestive of ccRCC (High CA-IX Expression) Uptake_High->Suggests_ccRCC Yes Suggests_Other Suggestive of Other Renal Histology Uptake_High->Suggests_Other No Biopsy Biopsy / Surgical Resection Suggests_ccRCC->Biopsy Suggests_Other->Biopsy IHC_Confirmation IHC for CA-IX Confirmation Biopsy->IHC_Confirmation Prognostic_Strat Prognostic Stratification (e.g., based on % staining) IHC_Confirmation->Prognostic_Strat Therapy_Decision Therapeutic Decision-Making (e.g., CA-IX targeted therapy) Prognostic_Strat->Therapy_Decision

Logical Workflow for this compound in ccRCC Management.

Future Directions and Conclusion

This compound, particularly in its radiolabeled form ¹⁸F-VM4-037, represents a significant advancement in the molecular characterization of clear cell renal cell carcinoma. Its ability to non-invasively quantify CA-IX expression provides valuable diagnostic and potentially prognostic information. While challenges such as high background uptake in the normal kidney parenchyma for primary tumor imaging need to be addressed, ¹⁸F-VM4-037 shows excellent promise for the visualization of metastatic ccRCC lesions.

Future research should focus on larger clinical trials to further validate its prognostic value and explore its role in predicting response to CA-IX-targeted therapies. The integration of this compound-based imaging with genomic and proteomic data may offer a more comprehensive understanding of ccRCC biology and pave the way for more personalized treatment strategies.

References

Methodological & Application

Application Notes: [¹⁸F]VM4-037 PET Imaging for Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

[¹⁸F]VM4-037 is a small-molecule positron emission tomography (PET) radiotracer designed to target Carbonic Anhydrase IX (CA-IX), a cell surface enzyme.[1][2] In clear cell renal cell carcinoma (ccRCC), the most common type of kidney cancer, the von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated.[3][4] This inactivation leads to the stabilization of hypoxia-inducible factors (HIF), which in turn strongly upregulates the expression of CA-IX.[5] Consequently, CA-IX is a highly specific biomarker for ccRCC.

The [¹⁸F]this compound tracer binds to the active site of extracellular CA-IX, allowing for non-invasive, whole-body imaging of CA-IX expression. A key advantage of this small molecule is its rapid pharmacokinetics, which permits same-day imaging, a significant improvement over antibody-based imaging agents that can require several days for optimal tumor-to-background ratios. These notes provide a detailed protocol for the use of [¹⁸F]this compound in both clinical and preclinical settings for the assessment of ccRCC.

Biological Principle: The VHL/HIF/CA-IX Pathway

In normal, well-oxygenated cells, the VHL protein (pVHL) binds to the alpha subunit of HIF (HIF-1α), targeting it for degradation. In ccRCC, the loss of functional pVHL prevents this degradation, causing HIF-1α to accumulate and translocate to the nucleus. There, it activates the transcription of numerous genes, including CA-IX. This constitutive upregulation makes CA-IX an excellent imaging target.

VHL_HIF_CAIX_Pathway cluster_0 Normoxia / Healthy Cell cluster_1 ccRCC / VHL Inactivation pVHL_n pVHL (Active) HIF_n HIF-1α pVHL_n->HIF_n Binds to Degradation Proteasomal Degradation HIF_n->Degradation Targets for CAIX_n Low CA-IX Expression pVHL_m pVHL (Inactive) HIF_m HIF-1α pVHL_m->HIF_m Fails to bind Accumulation HIF-1α Accumulates & Stabilizes HIF_m->Accumulation CAIX_m High CA-IX Expression Accumulation->CAIX_m Upregulates VM4037 [¹⁸F]this compound VM4037->CAIX_m Binds to

Caption: VHL/HIF/CA-IX signaling pathway in healthy cells versus ccRCC.

Experimental Protocols

The following protocols are based on published clinical and preclinical studies. Researchers should adapt these protocols to their specific equipment and institutional guidelines.

Overall Experimental Workflow

The general workflow for [¹⁸F]this compound PET imaging involves careful subject preparation, administration of the radiotracer, a specific imaging sequence, and subsequent data analysis to quantify tracer uptake.

PET_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis PatientPrep 1. Subject Preparation (Rest, Hydration) DosePrep 2. Radiotracer QC ([¹⁸F]this compound) Injection 3. IV Bolus Injection DosePrep->Injection DynamicScan 4. Dynamic PET/CT (0-45 min) Injection->DynamicScan WholeBodyScan 5. Whole-Body PET/CT (at 60 min) DynamicScan->WholeBodyScan Recon 6. Image Reconstruction WholeBodyScan->Recon Analysis 7. Data Analysis (SUV, DVR) Recon->Analysis Report 8. Results Analysis->Report

Caption: General workflow for [¹⁸F]this compound PET/CT imaging and analysis.
Protocol 1: Human PET/CT Imaging for ccRCC

This protocol is based on a phase II clinical trial.

1. Subject Selection and Preparation:

  • Inclusion Criteria: Adults (≥18 years) with suspected or confirmed renal masses (≥2.5 cm) scheduled for biopsy or surgery.

  • Preparation: Subjects should rest for a minimum of 30 minutes prior to injection. Encourage subjects to hydrate well and void immediately before the scan to reduce bladder signal.

2. Radiopharmaceutical Administration:

  • Radiotracer: [¹⁸F]this compound is typically produced using an automated synthesis module (e.g., FASTlab).

  • Dose: Administer an intravenous (IV) bolus injection of 130-185 MBq (3.5-5.0 mCi).

  • Timing: The mean dose should be administered within 5 hours of radiosynthesis.

3. PET/CT Image Acquisition:

  • Dynamic Scan:

    • Begin scanning immediately upon injection.

    • Acquire dynamic images over the primary renal lesion for the first 45 minutes.

    • A suggested framing protocol is: 4x30s, 8x60s, 10x120s, 3x300s.

  • Whole-Body Scan:

    • Perform a whole-body scan starting at 60 minutes post-injection.

    • Acquire data for approximately 2 minutes per bed position.

  • CT Scan: A low-dose CT scan (e.g., 120 kV, 60 mAs) should be acquired for attenuation correction and anatomical localization for both the dynamic and whole-body scans.

4. Data Analysis:

  • Image Reconstruction: Reconstruct images using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM), applying all standard corrections (attenuation, scatter, randoms, decay).

  • Quantification:

    • Draw regions of interest (ROIs) on tumor lesions and normal tissues using the co-registered CT for guidance.

    • Calculate the Standardized Uptake Value (SUV).

    • Perform kinetic analysis on dynamic scan data using the Logan graphical analysis method to determine the Distribution Volume Ratio (DVR), which is indicative of reversible ligand binding.

Protocol 2: Preclinical microPET Imaging

This protocol is adapted from studies using human tumor xenograft models in mice.

1. Animal Model Preparation:

  • Cell Lines: Use CA-IX expressing cell lines (e.g., HT29 colorectal adenocarcinoma) and CA-IX negative lines for control.

  • Xenograft Model: Subcutaneously inject cells into the flank of immunocompromised mice (e.g., NMRI nu/nu). Allow tumors to grow to a suitable size for imaging.

2. Radiopharmaceutical Administration:

  • Dose: Administer an IV bolus injection of approximately 3.7 MBq of [¹⁸F]this compound via the lateral tail vein.

3. microPET Image Acquisition:

  • Anesthesia: Anesthetize mice with 2% isoflurane during the procedure.

  • Imaging Schedule: Acquire static emission scans (10-15 minutes each) at multiple time points post-injection (p.i.), for example, at 30, 60, 90, and 120 minutes.

  • CT Scan: Perform a CT scan for anatomical reference and attenuation correction.

4. Biodistribution Analysis (Ex Vivo):

  • At the final imaging time point, euthanize the animals.

  • Dissect tumors and major organs (kidney, liver, muscle, blood, etc.).

  • Weigh the tissues and measure the radioactivity using a gamma counter.

  • Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical and preclinical studies of [¹⁸F]this compound.

Table 1: Quantitative PET Imaging Data in ccRCC Patients

Parameter Value Description
Mean SUV (Primary ccRCC) 3.16 Average tracer uptake in histologically confirmed primary ccRCC lesions.
Mean SUV (Metastatic Lesions) 5.92 (SUVmax) Maximum tracer uptake in metastatic lesions.
Peak Activity Time (Tumor) 8 minutes p.i. Time to reach maximum tracer concentration in the tumor, followed by washout.

| Mean DVR (Logan Analysis) | 5.2 ± 2.8 | Distribution Volume Ratio in primary kidney lesions, consistent with reversible binding. |

Note: The evaluation of primary ccRCC lesions is challenging due to very high background uptake in the normal kidney parenchyma (Mean SUV ~35.4).

Table 2: Biodistribution and Dosimetry of [¹⁸F]this compound in Healthy Human Volunteers

Organ Mean SUV (~1 hr p.i.) Absorbed Dose (μGy/MBq)
Liver ~35 240 ± 68
Kidneys ~22 273 ± 31
Gallbladder N/A 63 ± 17
Adrenals N/A 31 ± 4
Pancreas N/A 26 ± 3

| Effective Dose (μSv/MBq) | N/A | 28 ± 1 |

For a typical 370 MBq injection, the total effective dose is approximately 10 ± 0.5 mSv.

Table 3: Preclinical Biodistribution of [¹⁸F]this compound in HT29 Tumor-Bearing Mice (2h p.i.)

Organ / Tissue Uptake (%ID/g)
Kidneys > 30
Ileum > 30
Liver > 1
Bladder > 1
Stomach > 1

| Tumor | In the same range as low-uptake organs |

Note: In the preclinical models studied, [¹⁸F]this compound did not show specific accumulation in CAIX-expressing tumors compared to background tissues.

Summary and Applications

[¹⁸F]this compound is a well-tolerated PET agent that enables same-day imaging of CA-IX expression. While it shows moderate signal in primary ccRCC, its clinical utility for these lesions is limited by extremely high uptake in the surrounding healthy kidney tissue. However, it provides excellent visualization of CA-IX-positive metastatic lesions in areas with low background activity (e.g., bone, lung). Therefore, the primary application for researchers and drug developers is in the non-invasive assessment of CA-IX status in metastatic ccRCC, which can be valuable for patient stratification, disease monitoring, and as a potential companion diagnostic for CA-IX targeted therapies.

References

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a confusion between two similarly named compounds: VM4-037 and VVD-130037 .

  • [18F]this compound is a radiolabeled small molecule used as a positron emission tomography (PET) imaging agent. Its purpose is to detect tumors that express Carbonic Anhydrase IX (CA-IX), not for therapeutic treatment.

  • VVD-130037 (also known as VVD-037) is an investigational therapeutic agent, a first-in-class small molecule activator of Kelch-like ECH-associated protein 1 (KEAP1), being developed for the treatment of advanced solid tumors.

Given the request for "recommended dosage for human studies" for a therapeutic purpose, this document will focus on VVD-130037 . A brief section on the imaging agent [18F]this compound is also provided for clarity.

Application Notes and Protocols: VVD-130037

Audience: Researchers, scientists, and drug development professionals.

Compound: VVD-130037 (also known as VVD-037)

Mechanism of Action: VVD-130037 is a selective, first-in-class small molecule activator of KEAP1.[1] KEAP1 is an E3 ligase that targets the transcription factor NRF2 for degradation.[1] In some cancers, the NRF2 pathway is overactivated, promoting tumor growth and resistance to therapy.[1] VVD-130037 allosterically enhances KEAP1's ability to degrade NRF2, thereby inhibiting tumor growth.[1]

Signaling Pathway of VVD-130037

VVD130037_Mechanism cluster_nrf2_pathway NRF2 Pathway in Cancer cluster_drug_intervention VVD-130037 Intervention NRF2 NRF2 Proteasome Proteasome NRF2->Proteasome Degradation ARE Antioxidant Response Element NRF2->ARE Activates KEAP1 KEAP1 KEAP1->NRF2 Binds & targets for degradation EnhancedDegradation Enhanced NRF2 Degradation KEAP1->EnhancedDegradation Ub Ubiquitin Ub->NRF2 TumorGrowth Tumor Growth & Therapy Resistance ARE->TumorGrowth Promotes VVD130037 VVD-130037 VVD130037->KEAP1 Allosterically activates EnhancedDegradation->NRF2 Increased degradation of InhibitedGrowth Inhibition of Tumor Growth EnhancedDegradation->InhibitedGrowth Leads to

Caption: Mechanism of action of VVD-130037.

Recommended Dosage for Human Studies (Phase 1)

VVD-130037 is currently being evaluated in a Phase 1 clinical trial (NCT05954312) for participants with advanced solid tumors.[1] As this is a first-in-human (FIH), dose-escalation study, the definitive recommended Phase 2 dose (RP2D) has not yet been established. The primary objective of this phase is to determine the safety, tolerability, and maximum tolerated dose (MTD) or recommended dose for expansion (RDE).

Clinical Trial Protocol Overview (NCT05954312)

The study is designed as a dose escalation and dose expansion study. Participants will receive ascending doses of VVD-130037 orally.

Table 1: Summary of VVD-130037 Phase 1 Clinical Trial Design

ParameterDescription
Trial Identifier NCT05954312
Phase Phase 1
Study Type Interventional, Open-label, Non-Randomized
Primary Purpose Treatment
Patient Population Adults with advanced solid tumors
Intervention VVD-130037 administered as oral tablets
Administration Orally, once or twice daily in 21 or 28-day cycles
Dose Finding Dose escalation to determine MTD/RDE
Combinations Also studied in combination with docetaxel and paclitaxel
Experimental Protocol: First-in-Human Dose Escalation

The following represents a typical experimental workflow for a Phase 1 dose-escalation study and is based on the available information for NCT05954312.

VVD130037_Phase1_Workflow cluster_screening Patient Screening cluster_treatment Treatment & Dose Escalation cluster_endpoints Endpoint Assessment Eligibility Inclusion/Exclusion Criteria Met? - Advanced solid tumor - ECOG PS ≤1 - Adequate organ function Cohort1 Cohort 1: Receive Dose Level 1 of VVD-130037 Eligibility->Cohort1 Enroll DLT_Monitoring1 Monitor for Dose-Limiting Toxicities (DLTs) Cohort1->DLT_Monitoring1 NoDLT1 No DLTs Observed DLT_Monitoring1->NoDLT1 DLT_Observed DLTs Observed DLT_Monitoring1->DLT_Observed Cohort_n Cohort n: Receive Dose Level n NoDLT1->Cohort_n Escalate to next dose level MTD_RDE Determine MTD/RDE DLT_Observed->MTD_RDE Establish MTD/RDE Cohort_n->DLT_Monitoring1 Repeat cycle Safety Safety & Tolerability (Primary Endpoint) MTD_RDE->Safety PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) MTD_RDE->PK_PD Efficacy Preliminary Anti-tumor Activity (RECIST 1.1) MTD_RDE->Efficacy

Caption: Workflow for a Phase 1 dose-escalation trial of VVD-130037.

Preclinical Data

In preclinical models of NRF2-hyperactivated tumors, VVD-130037-induced NRF2 depletion has been shown to robustly inhibit tumor growth, both as a single agent and in combination with chemotherapeutic agents and radiotherapy. Translational pharmacokinetic/pharmacodynamic (PK/PD) modeling based on preclinical in vitro and in vivo data is being used to support the clinical development of VVD-130037.

Application Notes for [18F]this compound (Imaging Agent)

For the purpose of clarification, the following information is provided for the PET imaging agent [18F]this compound.

Mechanism of Action: [18F]this compound binds to Carbonic Anhydrase IX (CA-IX) and Carbonic Anhydrase XII (CA-XII), which are overexpressed in certain cancers, such as clear cell renal cell carcinoma.

Recommended Dosage for Human Imaging Studies

The dosage for [18F]this compound is for diagnostic imaging purposes and not for therapeutic effect.

Table 2: Summary of [18F]this compound Dosage for PET/CT Imaging

ParameterDescription
Radiotracer [18F]this compound
Purpose PET/CT imaging of CA-IX expression in tumors
Typical Injected Dose 370 MBq
Administration Intravenous injection
Imaging Protocol Dynamic imaging performed for the first 45 minutes post-injection, with whole-body imaging at 60 minutes post-injection.
Radiation Dosimetry The estimated effective dose is 28 ± 1 μSv/MBq. For a 370 MBq dose, the effective dose is 10 ± 0.5 mSv.
Clinical Trial Example NCT01712685

Experimental Protocol: PET/CT Imaging with [18F]this compound

VM4037_Imaging_Workflow PatientPrep Patient Preparation (e.g., fasting) Injection Intravenous Injection of [18F]this compound (approx. 370 MBq) PatientPrep->Injection DynamicScan Dynamic PET/CT Scan (0-45 minutes post-injection) Injection->DynamicScan WholeBodyScan Whole-Body PET/CT Scan (60 minutes post-injection) DynamicScan->WholeBodyScan ImageAnalysis Image Reconstruction & Analysis (e.g., SUV calculation) WholeBodyScan->ImageAnalysis Diagnosis Evaluation of Tumor Uptake & Biodistribution ImageAnalysis->Diagnosis

Caption: Workflow for PET/CT imaging with [18F]this compound.

References

Dynamic PET/CT Imaging with [18F]VM4-037: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting dynamic Positron Emission Tomography/Computed Tomography (PET/CT) imaging using the radiotracer [18F]VM4-037. This small molecule targets Carbonic Anhydrase IX (CAIX), a transmembrane enzyme overexpressed in various solid tumors, often as a response to hypoxia.[1] Dynamic imaging with [18F]this compound allows for the quantitative assessment of CAIX expression, which can be valuable for tumor characterization, patient stratification, and monitoring response to therapy.

Introduction to [18F]this compound

[18F]this compound is a radiolabeled small molecule inhibitor of carbonic anhydrase IX (CAIX).[1] CAIX is a tumor-associated protein that is strongly induced by hypoxia through the von Hippel-Lindau (VHL) and hypoxia-inducible factor (HIF) signaling pathway.[2][3] Its expression is particularly prominent in clear cell renal cell carcinoma (ccRCC) but is also found in other solid tumors.[4] As a PET tracer, [18F]this compound allows for non-invasive, whole-body imaging and quantification of CAIX expression.

Signaling Pathway Context: The VHL/HIF/CAIX Axis

The expression of Carbonic Anhydrase IX (CAIX) is primarily regulated by the cellular response to hypoxia, a common feature of the tumor microenvironment. The von Hippel-Lindau (VHL) tumor suppressor protein plays a crucial role in this pathway. Under normal oxygen conditions (normoxia), VHL targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, this process is inhibited, leading to the stabilization and accumulation of HIF-1α. HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding CAIX. This leads to the upregulation of CAIX expression on the cell surface, where it contributes to the regulation of intra- and extracellular pH, promoting tumor cell survival and proliferation. [18F]this compound is designed to bind to the active site of CAIX, thus allowing for the visualization of this hypoxia-induced cellular machinery.

VHL_HIF_CAIX_Pathway cluster_0 Cell cluster_1 Cytoplasm cluster_2 Nucleus Normoxia Normoxia VHL VHL Normoxia->VHL activates Hypoxia Hypoxia Hypoxia->VHL inactivates HIF1a HIF-1α Proteasome Proteasome HIF1a->Proteasome degradation HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc translocates VHL->HIF1a binds & ubiquitinates VM4_037_cyto [18F]this compound CAIX CAIX VM4_037_cyto->CAIX binds to HIF1_complex HIF-1 Complex HIF1a_nuc->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE binds CA9_gene CA9 Gene HRE->CA9_gene activates transcription CA9_gene->CAIX translation & translocation VM4_037_bound [18F]this compound (Bound)

VHL/HIF/CAIX Signaling Pathway

Experimental Protocols

The following protocols are synthesized from published preclinical and clinical studies. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.

Preclinical Dynamic PET/CT Imaging Protocol (Mouse Model)

This protocol is based on studies using tumor-bearing mice.

3.1.1. Animal Handling and Preparation:

  • House animals in accordance with institutional guidelines.

  • For tumor models, cells (e.g., HT29 or U373) are typically injected subcutaneously into the flank of immunocompromised mice.

  • Tumor growth should be monitored, and imaging performed when tumors reach a suitable size.

  • Fast animals for 4-6 hours prior to imaging to reduce background signal.

  • Maintain body temperature during the imaging procedure using a heating pad or lamp.

  • Anesthetize the animal for the duration of the scan (e.g., using isoflurane).

3.1.2. Radiotracer Administration:

  • Administer a bolus injection of [18F]this compound via the lateral tail vein.

  • The typical injected dose for a mouse is approximately 3.7-4.0 MBq.

3.1.3. PET/CT Image Acquisition:

  • Position the animal in the scanner immediately after injection.

  • Perform a dynamic PET scan for a duration of up to 240 minutes.

  • Example dynamic framing protocol: multiple short frames initially, followed by longer frames (e.g., continuous acquisition with list-mode data).

  • Acquire a CT scan for attenuation correction and anatomical localization.

  • Reconstruct PET data using an appropriate algorithm (e.g., OSEM).

3.1.4. Post-Imaging Biodistribution (Optional):

  • Immediately following the final scan, euthanize the animal.

  • Dissect key organs and the tumor.

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percent injected dose per gram of tissue (%ID/g).

Clinical Dynamic PET/CT Imaging Protocol (Human Subjects)

This protocol is based on a Phase II clinical trial in patients with renal masses.

3.2.1. Patient Preparation:

  • Patients should fast for at least 4 hours prior to the scan.

  • Encourage patients to be well-hydrated.

  • Patients should rest for at least 30 minutes before radiotracer injection.

  • Have the patient void immediately before the scan.

3.2.2. Radiotracer Administration:

  • Administer an intravenous (IV) bolus injection of [18F]this compound.

  • The typical injected dose for a human subject is approximately 130-185 MBq (3.5-5.0 mCi).

3.2.3. PET/CT Image Acquisition:

  • Begin a dynamic PET scan over the region of interest (e.g., kidneys or known metastatic lesions) immediately upon injection.

  • The dynamic scan is typically performed for the first 45-60 minutes post-injection.

  • Acquire a whole-body static PET scan at approximately 60 minutes post-injection.

  • Obtain a low-dose CT scan for attenuation correction and anatomical correlation.

  • Reconstruct images using an iterative algorithm such as OSEM.

Data Analysis and Presentation

Quantitative analysis of dynamic PET data can provide valuable insights into the pharmacokinetics of [18F]this compound.

Standardized Uptake Value (SUV)

The SUV is a semi-quantitative measure of tracer uptake normalized to the injected dose and patient body weight. It is calculated as:

SUV = (Radioactivity concentration in tissue [MBq/mL]) / (Injected dose [MBq] / Body weight [kg])

Time-activity curves (TACs) can be generated by plotting the SUV within a region of interest (ROI) over time.

Kinetic Modeling

For dynamic scans, more advanced kinetic modeling can be performed to derive quantitative parameters.

  • Distribution Volume Ratio (DVR): Can be estimated using graphical analysis methods like the Logan plot, which is suitable for tracers with reversible binding.

  • Uptake Rate Constant (Ki): Can be determined using graphical methods like the Patlak plot for tracers with irreversible uptake.

Quantitative Data Summary

The following tables summarize quantitative data from published studies.

Table 1: Preclinical Biodistribution of [18F]this compound in HT29 Tumor-Bearing Mice (2 hours post-injection)

OrganMean %ID/g
Kidneys> 30
Ileum> 30
Liver> 1
Bladder> 1
Stomach> 1
Tumor~1

Table 2: Clinical [18F]this compound PET/CT Quantitative Data in Patients with Renal Lesions

ParameterValue
Mean SUV in Primary Kidney Lesions (all patients)2.55
Mean SUV in Histologically Confirmed ccRCC3.16
Mean SUV in Index Lesions (ccRCC)5.91
Mean Distribution Volume Ratio (DVR) in Kidney Lesions5.2 ± 2.8
Time to Peak Activity in Lesions~8 minutes

Table 3: Biodistribution of [18F]this compound in Healthy Human Volunteers (~1 hour post-injection)

OrganMean SUV
Liver~35
Kidneys~22

Experimental Workflow

The following diagram illustrates a typical workflow for a dynamic PET/CT imaging study with [18F]this compound.

experimental_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis subject_prep Subject Preparation (Fasting, Hydration) injection IV Bolus Injection of [18F]this compound subject_prep->injection tracer_prep [18F]this compound Radiotracer Synthesis tracer_prep->injection dynamic_scan Dynamic PET/CT Scan (0-60 min) injection->dynamic_scan static_scan Whole-Body Static PET/CT Scan (optional) dynamic_scan->static_scan reconstruction Image Reconstruction (with CT attenuation correction) dynamic_scan->reconstruction static_scan->reconstruction roi_analysis Region of Interest (ROI) Definition reconstruction->roi_analysis quantification Quantitative Analysis (SUV, Kinetic Modeling) roi_analysis->quantification results Results Interpretation quantification->results

Dynamic PET/CT Workflow

Safety and Radiation Dosimetry

[18F]this compound has been shown to be well-tolerated in human subjects with no adverse events reported in clinical trials. The predicted effective dose for a standard injection of 370 MBq is approximately 10 ± 0.5 mSv. The organs receiving the highest radiation dose are the kidneys and the liver.

Limitations and Considerations

  • High physiological uptake of [18F]this compound in the liver and kidneys can make it challenging to visualize tumors in these organs.

  • The tracer shows rapid metabolism, which should be considered in kinetic modeling.

  • While promising for metastatic disease, its utility for primary renal tumors may be limited by high background signal in the normal kidney parenchyma.

These application notes and protocols are intended to serve as a guide for researchers. Specific experimental parameters should be optimized based on the research question and available instrumentation.

References

Application Notes and Protocols: VM4-037 Imaging in Animal Models of Kidney Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VM4-037 is a small-molecule positron emission tomography (PET) radiotracer designed to target Carbonic Anhydrase IX (CAIX), a transmembrane enzyme frequently overexpressed in clear cell renal cell carcinoma (ccRCC).[1][2][3] The expression of CAIX is regulated by the von Hippel-Lindau (VHL) tumor suppressor gene, which is commonly inactivated in ccRCC, leading to the stabilization of hypoxia-inducible factor (HIF) and subsequent upregulation of CAIX.[1][3] This makes CAIX an attractive biomarker for the non-invasive imaging and characterization of ccRCC. These application notes provide an overview of the use of [18F]this compound in preclinical animal models of kidney cancer, including experimental protocols and a summary of key quantitative data.

Mechanism of Action

[18F]this compound binds to the active site of CAIX and, to a lesser extent, Carbonic Anhydrase XII (CAXII). In the hypoxic tumor microenvironment characteristic of many solid tumors, including ccRCC, the upregulation of CAIX plays a crucial role in maintaining intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. By targeting CAIX, [18F]this compound allows for the in vivo visualization of tumors expressing this biomarker.

cluster_0 Cellular Response to Hypoxia cluster_1 Imaging with [18F]this compound VHL VHL Gene Inactivation (in ccRCC) HIF HIF-1α Stabilization VHL->HIF Normally leads to degradation CAIX_exp CAIX Gene Transcription HIF->CAIX_exp Promotes CAIX_prot CAIX Protein Expression (on cell surface) CAIX_exp->CAIX_prot PET PET Imaging CAIX_prot->PET Enables Visualization VM4_037 [18F]this compound (Radiotracer) VM4_037->CAIX_prot Binds to active site cluster_workflow Preclinical Imaging Workflow start Start animal_prep Animal Model Preparation (Tumor Xenograft) start->animal_prep injection [18F]this compound Injection (IV) animal_prep->injection imaging MicroPET Imaging (e.g., 0, 120, 240 min p.i.) injection->imaging biodist Biodistribution Analysis (Gamma Counting) imaging->biodist end End biodist->end cluster_workflow Clinical Imaging Workflow start Start patient_prep Patient Preparation & Consent start->patient_prep injection [18F]this compound Injection (IV) patient_prep->injection dynamic_scan Dynamic PET/CT (0-45 min p.i.) injection->dynamic_scan static_scan Whole-Body PET/CT (60 min p.i.) dynamic_scan->static_scan analysis Data Analysis (SUV, DVR) static_scan->analysis end End analysis->end

References

Application Notes and Protocols for VM4-037 PET in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the positron emission tomography (PET) agent VM4-037 for imaging Carbonic Anhydrase IX (CA-IX) expression. This document outlines the protocols for PET imaging, standardized uptake value (SUV) calculation, and presents key quantitative data from clinical studies.

Introduction

This compound is a small molecule radiotracer designed to bind to the active site of Carbonic Anhydrase IX (CA-IX), a transmembrane enzyme overexpressed in many solid tumors and strongly associated with hypoxia.[1][2] CA-IX is a downstream target of the hypoxia-inducible factor 1α (HIF-1α) signaling pathway, making it a critical biomarker for tumor hypoxia and a therapeutic target.[1] The radiolabeled form, typically with Fluorine-18 ([¹⁸F]this compound), allows for non-invasive in vivo visualization and quantification of CA-IX expression using PET imaging. These notes are intended to provide a framework for the application of [¹⁸F]this compound PET in preclinical and clinical research settings, particularly in the context of clear cell renal cell carcinoma (ccRCC), where CA-IX is frequently overexpressed.

Signaling Pathway and Mechanism of Action

Under hypoxic conditions, tumor cells activate the HIF-1α signaling cascade. HIF-1α promotes the transcription of various genes that enable cell survival in a low-oxygen environment, including CA-IX. This compound is a sulfonamide-based inhibitor that binds to the zinc metalloenzyme active site of CA-IX. When labeled with ¹⁸F, [¹⁸F]this compound allows for the imaging of this physiological process.

CAIX_Signaling_Pathway cluster_cell Tumor Cell Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CA-IX Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CA-IX Protein Expression (on cell surface) CAIX_Gene->CAIX_Protein VM4037 [¹⁸F]this compound CAIX_Protein->VM4037 Binding PET_Signal PET Signal VM4037->PET_Signal Detection

Caption: Hypoxia-induced expression of CA-IX and targeting by [¹⁸F]this compound for PET imaging.

Experimental Protocols

[¹⁸F]this compound PET/CT Imaging Protocol for Human Subjects

This protocol is based on a phase II clinical trial of [¹⁸F]this compound for imaging ccRCC.

1. Patient Preparation:

  • Patients should rest for a minimum of 30 minutes prior to the injection of [¹⁸F]this compound.

  • Patients should be encouraged to void before the scan to reduce bladder signal.

  • Obtain baseline vital signs.

2. Radiotracer Administration:

  • Administer an intravenous (IV) bolus injection of 129.5-185 MBq (3.5-5 mCi) of [¹⁸F]this compound.

3. PET/CT Image Acquisition:

  • Dynamic Imaging:

    • Begin a 45-minute dynamic scan centered on the primary or metastatic lesion at the time of injection.

    • Acquisition framing can be structured as follows: 4 x 30s, 8 x 60s, 10 x 120s, and 3 x 300s frames.

  • Whole-Body Imaging:

    • Perform a whole-body scan at 60 minutes post-injection.

    • Acquire images at 2 minutes per bed position.

  • Final Single Bed Position Scan:

    • Immediately following the whole-body scan, acquire a final 10-minute single bed position scan of the initial dynamic imaging area.

  • CT Scans:

    • Obtain low-dose transmission CT scans (e.g., 120 kV, 60 mAs) for attenuation correction and anatomical localization, one for the dynamic scan area and one for the whole-body scan.

4. Image Reconstruction:

  • Reconstruct raw data using an ordered subset expectation maximization (OSEM) algorithm (e.g., 3 iterations, 33 subsets).

  • Apply standard pre-reconstruction corrections including randoms, normalization, dead time, scatter, and CT-based attenuation correction.

Standardized Uptake Value (SUV) Calculation Protocol

The Standardized Uptake Value (SUV) is a semi-quantitative metric used to evaluate the uptake of [¹⁸F]this compound in tissues.

1. SUV Formula: The fundamental equation for SUV is:

SUV = (Tissue Radioactivity Concentration (kBq/mL)) / (Injected Dose (kBq) / Body Weight (g))

2. Calculation Workflow:

SUV_Calculation_Workflow start Start: Fused PET/CT Images roi Define Region of Interest (ROI) on Tumor using CT start->roi measure_activity Measure Radioactivity Concentration within ROI on PET Image (kBq/mL) roi->measure_activity calculate_suv Calculate SUV using Formula measure_activity->calculate_suv record_dose Record Injected Dose (kBq) and Patient Weight (g) record_dose->calculate_suv end End: Report SUVmean/SUVmax calculate_suv->end

Caption: Workflow for calculating the Standardized Uptake Value (SUV).

3. Detailed Steps:

  • Image Analysis Software: Use commercial software capable of analyzing PET/CT images.

  • Region of Interest (ROI) Definition:

    • On the co-registered CT images, carefully delineate the boundaries of the target lesion (e.g., primary tumor, metastasis) to create a region of interest (ROI). This is particularly important for primary ccRCC lesions due to high background uptake in the normal kidney parenchyma.

  • Measurement of Tissue Radioactivity:

    • Apply the ROI to the corresponding PET images to obtain the radioactivity concentration within the lesion.

    • The primary metric reported in the phase II trial of [¹⁸F]this compound was the average SUV within the lesion contour (SUVmean). While SUVmax (the maximum pixel value within the ROI) is also a common metric, SUVmean may offer better reproducibility.

  • Data Input for Calculation:

    • Ensure the injected dose is decay-corrected to the time of injection.

    • Use the patient's body weight measured close to the time of the scan.

  • Calculation and Reporting:

    • Calculate the SUV using the formula above.

    • Report the resulting value, specifying whether it is SUVmean or SUVmax.

Quantitative Data Summary

The following tables summarize the quantitative data from a phase II clinical trial of [¹⁸F]this compound in patients with kidney masses.

Table 1: [¹⁸F]this compound PET Imaging Parameters

ParameterValue
Injected Dose 129.5-185 MBq (3.5-5 mCi)
Uptake Period 60 minutes for whole-body scan
Dynamic Scan Duration 45 minutes
Whole-Body Scan Time 2 minutes per bed position

Table 2: Standardized Uptake Values (SUV) for [¹⁸F]this compound in Renal Lesions

Lesion TypeMean SUV (SUVmean)Notes
Primary Kidney Lesions (All Patients) 2.55Includes malignant and non-malignant lesions.
Histologically Confirmed ccRCC 3.16Represents uptake in confirmed clear cell renal cell carcinoma.
Metastatic Lesions Not specified (clearly visible)Metastases were more easily recognized due to lower background signal.

Table 3: Biodistribution in Healthy Volunteers (at ~1 hour post-injection)

OrganMean SUV
Liver ~35
Kidneys ~22

Discussion and Considerations

  • High Background Uptake: A significant challenge in imaging primary ccRCC with [¹⁸F]this compound is the high physiological uptake in the normal kidney parenchyma. This can make the tumor difficult to visualize on PET images alone. Therefore, careful correlation with the anatomical information from the co-registered CT is crucial for accurate tumor delineation and SUV calculation.

  • Metastatic Disease: [¹⁸F]this compound has shown excellent visualization of CA-IX positive metastatic lesions, where the background signal is generally lower. This suggests a strong potential utility for this tracer in staging and monitoring metastatic ccRCC.

  • Other Tracers: It is worth noting that other PET tracers targeting CA-IX, such as those based on acetazolamide or labeled with Gallium-68, are also under investigation.

  • Preclinical Models: In preclinical studies using tumor-bearing mice, [¹⁸F]this compound showed high uptake in the abdominal region, kidneys, and liver, but did not always specifically accumulate in CAIX-expressing tumors, indicating that tracer performance can be model-dependent.

Conclusion

[¹⁸F]this compound is a promising PET radiotracer for the non-invasive assessment of CA-IX expression, a key marker of tumor hypoxia. The protocols outlined in these application notes provide a standardized approach for conducting and analyzing [¹⁸F]this compound PET/CT studies. While high background uptake in the kidneys presents a challenge for primary tumor evaluation, the agent is particularly effective for visualizing metastatic disease. The quantitative data derived from these methods can serve as a valuable biomarker in oncology research and drug development.

References

Application Notes and Protocols for VM4-037 PET Scans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]VM4-037 is a positron emission tomography (PET) radiotracer developed for the imaging of Carbonic Anhydrase IX (CA-IX) expression. CA-IX is a transmembrane protein that is significantly upregulated in various solid tumors in response to hypoxia.[1][2][3] Its role in pH regulation and tumor progression makes it an attractive biomarker for tumor hypoxia and a potential target for therapeutic intervention.[1][4] These application notes provide detailed protocols for preclinical and clinical imaging with [18F]this compound, summarizing key acquisition parameters and relevant biological pathways.

While this compound has been investigated for imaging CA-IX, it is important to note that some preclinical studies have shown limited specific accumulation in certain CA-IX-expressing tumor models. However, clinical studies in renal cell carcinoma have demonstrated its potential, particularly for visualizing metastatic lesions.

Signaling Pathway: Hypoxia-Induced CA-IX Expression

Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and binds to the Hypoxia Response Element (HRE) in the promoter region of the CA9 gene, driving the expression of the CA-IX protein. CA-IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the regulation of intra- and extracellular pH in the tumor microenvironment.

Hypoxia_Induced_CAIX_Expression cluster_cell Tumor Cell cluster_function CA-IX Function Hypoxia Hypoxia (Low Oxygen) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1a_HRE_binding HIF-1α binds to HRE in CA9 gene promoter HIF1a_translocation->HIF1a_HRE_binding CA9_transcription CA9 Gene Transcription HIF1a_HRE_binding->CA9_transcription CAIX_translation CA-IX mRNA Translation CA9_transcription->CAIX_translation CAIX_protein CA-IX Protein CAIX_translation->CAIX_protein CO2_H2O CO2 + H2O HCO3_H HCO3- + H+ CO2_H2O->HCO3_H Catalyzed by CA-IX

Caption: Hypoxia-induced expression of Carbonic Anhydrase IX (CA-IX).

Preclinical Experimental Protocols

This protocol is based on studies conducted in mouse models with subcutaneously implanted human tumor xenografts.

Radiotracer
  • Radiotracer: [18F]this compound

  • Radiochemical Purity: >99%

  • Specific Activity: 15–50 GBq/μmol

Animal Models
  • Species: NMRI (nu/nu) mice

  • Tumor Models:

    • U373 glioma cells

    • HT29 colorectal adenocarcinoma cells

  • Tumor Implantation: Subcutaneous injection of tumor cells resuspended in Matrigel into the lateral flank or shoulder.

  • Tumor Volume for Imaging: >300 mm³

Imaging Workflow

Preclinical_Workflow cluster_preparation Preparation cluster_injection Injection cluster_imaging PET Imaging cluster_analysis Analysis Animal_prep Anesthetize mouse (e.g., isoflurane) Catheter_placement Place catheter in lateral tail vein Animal_prep->Catheter_placement Injection Administer [18F]this compound via catheter (3.79 ± 0.55 MBq) Catheter_placement->Injection Positioning Position animal in microPET scanner Injection->Positioning Acquisition Perform emission scans at specified time points Positioning->Acquisition Reconstruction Reconstruct images Acquisition->Reconstruction Analysis Analyze tracer uptake Reconstruction->Analysis

Caption: Preclinical [18F]this compound PET imaging workflow.

Image Acquisition Parameters: Preclinical
ParameterU373 Tumor ModelHT29 Tumor Model
PET Scanner Focus 120 microPETFocus 120 microPET
Injected Dose 3.79 ± 0.55 MBq3.79 ± 0.55 MBq
Injection Route Intravenous (lateral tail vein)Intravenous (lateral tail vein)
Anesthesia IsofluraneIsoflurane
Uptake Time (p.i.) 0, 120, and 240 minutes30, 60, 90, and 120 minutes
Scan Duration 15 minutes10 minutes
Image Reconstruction List mode acquisitionList mode acquisition
Corrections Random counts, dead time, decayRandom counts, dead time, decay

Table 1: Preclinical [18F]this compound PET Acquisition Parameters. Data sourced from a study by Peeters et al.

Clinical Experimental Protocols

This protocol is based on a phase II pilot study in patients with renal cell carcinoma.

Patient Preparation
  • Patients should rest for at least 30 minutes before injection of [18F]this compound.

  • Patients are encouraged to void prior to imaging.

Radiotracer
  • Radiotracer: [18F]this compound

  • Injected Dose: 129.5-185 MBq (3.5-5.0 mCi) as an intravenous bolus injection.

Imaging Workflow

Clinical_Workflow cluster_preparation Patient Preparation cluster_injection Injection cluster_imaging PET/CT Imaging cluster_analysis Analysis Patient_prep Patient rests for 30 min Voiding Patient voids prior to scan Patient_prep->Voiding Injection IV bolus injection of [18F]this compound (3.5-5.0 mCi) Voiding->Injection Dynamic_scan Dynamic scan over lesion (0-45 min post-injection) Injection->Dynamic_scan Whole_body_scan Whole-body scan (60 min post-injection) Dynamic_scan->Whole_body_scan Final_scan Final single bed position scan (after whole-body) Whole_body_scan->Final_scan Reconstruction Image Reconstruction (OSEM) Final_scan->Reconstruction Analysis Quantitative analysis (SUV, DVR) Reconstruction->Analysis

Caption: Clinical [18F]this compound PET/CT imaging workflow.

Image Acquisition Parameters: Clinical
ParameterPhilips Gemini TFSiemens Biograph mCT
Imaging Mode 3D Time of Flight (TOF)3D Time of Flight (TOF)
Dynamic Scan 45 minutes (4x30s, 8x60s, 10x120s, 3x300s frames)45 minutes (4x30s, 8x60s, 10x120s, 3x300s frames)
Whole-Body Scan 2 min/bed position at 60 min p.i.2 min/bed position at 60 min p.i.
Final Scan 10 min single bed position10 min single bed position
Reconstruction OSEM (3 iterations, 33 subsets)OSEM (3 iterations, 24 subsets)
Corrections Random, normalization, dead time, model-based scatter, CT-based attenuationRandom, normalization, dead time, model-based scatter, CT-based attenuation
CT Parameters 120 kV, 60 mAs120 kV, 60 mAs

Table 2: Clinical [18F]this compound PET/CT Acquisition Parameters. Data compiled from a phase II pilot study.

Quantitative Data Summary

Biodistribution in Healthy Volunteers

A study in healthy human volunteers showed high uptake of [18F]this compound in the liver and kidneys with little clearance over the 2.2-hour study period. The mean standardized uptake values (SUV) at approximately 1 hour post-injection were ~35 in the liver and ~22 in the kidneys.

Tumor Uptake in Renal Cell Carcinoma Patients

In a phase II study of patients with clear cell renal cell carcinoma (ccRCC), the following quantitative data were reported:

  • Mean SUV for primary kidney lesions: 2.55 in all patients.

  • Mean SUV in histologically confirmed ccRCC: 3.16.

  • Peak activity concentration: 8 minutes post-injection, followed by washout, consistent with reversible ligand binding.

  • Mean Distribution Volume Ratio (DVR): 5.2 ± 2.8 (range 0.68–10.34) for kidney lesions.

  • Metastatic lesions were reported to be clearly visible.

Conclusion

[18F]this compound is a PET radiotracer for imaging CA-IX expression. The provided protocols for preclinical and clinical imaging, along with the summarized acquisition parameters, offer a comprehensive guide for researchers and clinicians. While preclinical findings have been mixed, clinical studies in renal cell carcinoma suggest that [18F]this compound may be a useful tool, particularly for the detection of metastatic disease. Further research is warranted to fully elucidate its clinical utility across different cancer types.

References

Application Notes and Protocols for VM4-037 PET/CT Scans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for patient preparation for a Positron Emission Tomography/Computed Tomography (PET/CT) scan using the investigational radiotracer ¹⁸F-VM4-037. This agent is designed to target Carbonic Anhydrase IX (CA-IX), a protein overexpressed in various tumors, including clear cell renal cell carcinoma.

Disclaimer: The following protocols are a synthesis of information from a phase II clinical trial of ¹⁸F-VM4-037 and general best practices for PET/CT patient preparation. As ¹⁸F-VM4-037 is not a glucose-based tracer like ¹⁸F-FDG, the stringent dietary restrictions outlined below, which are standard for FDG-PET/CT to minimize background glucose levels, may not be strictly necessary. However, in the absence of specific dietary guidelines for ¹⁸F-VM4-037, adhering to a protocol that minimizes metabolic variability is a prudent approach to ensure imaging consistency and quality. Researchers should always consult the specific clinical trial protocol or guidance from the radiopharmaceutical manufacturer if available.

Patient Screening and Eligibility

Prior to scheduling the PET/CT scan, it is essential to screen patients for any conditions that may interfere with the procedure or pose a risk.

ParameterRequirementRationale
Medical History Clinically acceptable medical history. No active infection at the time of or within 7 days of enrollment.[1]To ensure patient safety and minimize the risk of complications.
Renal Function Serum creatinine ≤ 1.8 mg/dL and eGFR > 30 ml/min/1.73m².[1]To ensure adequate clearance of the radiotracer and any contrast media used.
Hematology Absolute neutrophil count > 1.5/microL within 2 weeks of imaging.[1]To ensure the patient is not immunocompromised.
Pregnancy Status For female patients, a negative serum human chorionic gonadotropin (HCG) test within 24 hours prior to ¹⁸F-VM4-037 injection, or be post-menopausal for > 2 years, or be surgically sterile.[1]To avoid radiation exposure to a fetus.
Claustrophobia Assessed for severe claustrophobia.To determine if anxiolytic medication is required for the duration of the scan.

Patient Preparation Protocol

Proper patient preparation is critical for obtaining high-quality PET/CT images. The following table summarizes the key preparatory steps.

TimeframeInstructionDetails and Rationale
24 Hours Prior to Scan Diet: A low-carbohydrate, high-protein, no-sugar diet is recommended to reduce physiological background activity, although its impact on the non-glucose-based ¹⁸F-VM4-037 is not fully established.[2]
Hydration: Drink plenty of water (at least 8 glasses) to ensure good hydration, which aids in the clearance of the radiotracer.
Physical Activity: Avoid strenuous exercise to prevent non-specific tracer uptake in muscles.
Medications: Continue all prescribed medications unless otherwise instructed by a physician.
6 Hours Prior to Scan Fasting: Do not eat or drink anything except for plain water. This is a standard precaution in PET imaging.
Diabetic Patients: Specific instructions are required for diabetic patients to manage blood glucose levels. Insulin should generally not be taken within 4-6 hours of the scan. Oral hypoglycemic agents may also need to be adjusted. Consultation with the referring physician is essential.
On the Day of the Scan (Pre-Injection) Arrival: Arrive at the imaging facility at the scheduled time.
Rest: The patient must rest for at least 30 minutes before the injection of ¹⁸F-VM4-037.
Voiding: Patients should be encouraged to empty their bladder immediately before the radiotracer injection.
Vital Signs: Vital signs should be obtained prior to the injection.

Radiotracer Administration and Imaging Protocol

The following protocol is based on a phase II clinical trial of ¹⁸F-VM4-037.

StepParameterValue/ProcedureReference
Radiotracer Agent¹⁸F-VM4-037
Dosage129.5-185 MBq (3.5-5 mCi)
AdministrationIntravenous (IV) bolus injection
Post-Injection Monitoring Vital SignsMeasured at 10 and 30 minutes post-injection.
Imaging Dynamic ScanPerformed for the first 45 minutes post-injection, centered on the primary or metastatic lesion.
Whole-Body ScanObtained at 60 minutes post-injection.
Post-Scan MonitoringVital signs are checked immediately after the last PET scan. A follow-up query regarding adverse events is recommended the following day.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the protocols and the underlying biological rationale, the following diagrams have been generated using Graphviz (DOT language).

VM4_037_PET_CT_Workflow cluster_prep Patient Preparation cluster_scan Scanning Procedure cluster_post Post-Scan Screening Patient Screening and Eligibility Diet 24h: Low-Carb, High-Protein Diet & Hydration Screening->Diet Fasting 6h: Fasting (Water Only) Diet->Fasting Rest 30 min Pre-Injection: Rest Fasting->Rest Void Void Immediately Pre-Injection Rest->Void Injection IV Bolus Injection of ¹⁸F-VM4-037 Void->Injection DynamicScan 0-45 min: Dynamic PET/CT Scan Injection->DynamicScan WholeBodyScan 60 min: Whole-Body PET/CT Scan DynamicScan->WholeBodyScan Monitoring Post-Scan Vital Signs & Follow-up WholeBodyScan->Monitoring Analysis Image Reconstruction and Analysis Monitoring->Analysis

Caption: Workflow for patient preparation and ¹⁸F-VM4-037 PET/CT imaging.

CAIX_Signaling_Pathway cluster_cell Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene activates CAIX_Protein Carbonic Anhydrase IX (CA-IX) Expression (on cell surface) CAIX_Gene->CAIX_Protein leads to PET_Signal PET Signal Detection CAIX_Protein->PET_Signal detected via ¹⁸F VM4_037 ¹⁸F-VM4-037 VM4_037->CAIX_Protein binds to

Caption: Simplified pathway of ¹⁸F-VM4-037 targeting CA-IX for PET imaging.

References

Application Notes and Protocols for VM4-037 Imaging Studies in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the design and implementation of clinical imaging studies using the novel positron emission tomography (PET) agent, [18F]VM4-037. This document outlines the scientific basis for this compound imaging, detailed experimental procedures, and data analysis workflows.

Application Notes

Introduction to [18F]this compound

[18F]this compound is a radiolabeled small molecule designed for the in vivo visualization and quantification of Carbonic Anhydrase IX (CAIX) expression using PET imaging.[1][2] CAIX is a transmembrane enzyme that is minimally expressed in normal tissues but is significantly upregulated in various solid tumors in response to hypoxia.[3] This upregulation is primarily mediated by the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[2][4] In tumors, CAIX plays a crucial role in pH regulation, promoting cell survival, and is associated with tumor progression and metastasis. Consequently, CAIX represents a valuable biomarker for tumor hypoxia and a promising target for diagnostic imaging and therapy.

Mechanism of Action

[18F]this compound is a sulfonamide-based compound that binds to the active site of CAIX. The fluorine-18 (18F) radioisotope allows for non-invasive imaging of CAIX-expressing tissues using PET, a highly sensitive molecular imaging modality. The uptake of [18F]this compound in tumors is therefore indicative of the presence and extent of hypoxia, a critical factor in tumor biology and response to treatment.

Clinical Significance

The ability to non-invasively assess tumor hypoxia has significant implications for cancer management. [18F]this compound PET imaging can aid in:

  • Patient Stratification: Identifying patients with hypoxic tumors who may benefit from hypoxia-targeted therapies.

  • Prognosis: High CAIX expression has been linked to poorer prognosis in several cancer types.

  • Treatment Monitoring: Evaluating the response to therapies aimed at modifying the tumor microenvironment.

  • Drug Development: Assessing the pharmacodynamic effects of novel anti-cancer agents.

CAIX Signaling Pathway in Hypoxia

Under normoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein. This interaction results in the ubiquitination and subsequent proteasomal degradation of HIF-1α. In a hypoxic environment, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize and translocate to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, to initiate transcription.

CAIX_Signaling_Pathway HIF-1α Mediated Upregulation of CAIX in Hypoxia cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF-1α_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF-1α_normoxia->PHDs O2 present VHL VHL Protein HIF-1α_normoxia->VHL Binding PHDs->HIF-1α_normoxia Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α (Stabilized) HIF-1 HIF-1 Complex HIF-1α_hypoxia->HIF-1 Nucleus Nucleus HIF-1α_hypoxia->Nucleus HIF-1β HIF-1β HIF-1β->HIF-1 HIF-1β->Nucleus HRE Hypoxia Response Element (HRE) on CA9 Gene HIF-1->HRE CA9_Gene CA9 Gene Transcription HRE->CA9_Gene CAIX_Protein CAIX Protein CA9_Gene->CAIX_Protein PHDs_inhibited PHD activity inhibited O2_low Low O2 O2_low->PHDs_inhibited

Caption: HIF-1α mediated upregulation of CAIX in hypoxia.

Clinical Trial Protocols

Study Objectives
  • Primary Objective: To evaluate the biodistribution and tumor uptake of [18F]this compound in patients with suspected or confirmed solid tumors known to express CAIX (e.g., clear cell renal cell carcinoma).

  • Secondary Objectives:

    • To assess the safety and tolerability of a single intravenous administration of [18F]this compound.

    • To determine the optimal imaging time point for maximizing tumor-to-background contrast.

    • To correlate [18F]this compound uptake with immunohistochemical (IHC) analysis of CAIX expression in tumor tissue.

    • To explore the relationship between [18F]this compound uptake and clinical outcomes.

Patient Selection Criteria

Inclusion Criteria:

  • Adults aged 18 years or older.

  • Histologically confirmed diagnosis of a solid tumor with a high likelihood of CAIX expression (e.g., clear cell renal cell carcinoma).

  • At least one measurable lesion of adequate size for PET imaging analysis (e.g., ≥1.5 cm in the longest diameter).

  • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

  • Adequate organ function (hematologic, renal, and hepatic).

  • Ability to provide written informed consent.

Exclusion Criteria:

  • Pregnancy or breastfeeding.

  • Known hypersensitivity to sulfonamides.

  • Severe claustrophobia.

  • Inability to lie still for the duration of the PET scan.

  • Prior radiation therapy to the target lesion within a specified timeframe (e.g., 3 months).

  • Participation in another investigational drug trial within a specified period (e.g., 30 days).

[18F]this compound Radiopharmaceutical Preparation
  • Radiosynthesis: [18F]this compound is to be synthesized using an automated radiosynthesis module. The synthesis involves the nucleophilic substitution of a suitable precursor with [18F]fluoride.

  • Quality Control: Each batch of [18F]this compound must undergo rigorous quality control testing prior to administration, including:

    • Radiochemical purity (typically >95%)

    • Radionuclidic purity

    • Residual solvents

    • Bacterial endotoxin testing

    • Sterility testing

    • pH measurement

Experimental Protocols

4.1. Patient Preparation

  • Fasting: Patients should fast for a minimum of 4-6 hours prior to [18F]this compound administration to minimize background physiological activity. Water intake is permitted and encouraged.

  • Medications: Patients should be instructed to take their regular medications, with the exception of any that may interfere with the imaging agent's biodistribution. For diabetic patients, specific instructions regarding their medication and blood glucose monitoring are necessary.

  • Activity Restriction: Patients should avoid strenuous physical activity for 24 hours prior to the scan to reduce non-specific muscle uptake of the tracer.

  • Hydration: Patients should be well-hydrated before and after the scan to facilitate tracer clearance and reduce radiation dose to the bladder.

4.2. [18F]this compound Administration and PET/CT Imaging

  • Dose Administration: A single intravenous bolus of [18F]this compound will be administered. A typical dose is in the range of 130-185 MBq (3.5-5.0 mCi). The exact dose should be recorded for each patient.

  • Uptake Period: Following injection, the patient should rest quietly for an uptake period of approximately 60 minutes.

  • Imaging Protocol:

    • Dynamic Imaging: Dynamic PET imaging over a single bed position centered on the primary tumor or a metastatic lesion should be acquired for the first 45-60 minutes post-injection. This allows for the assessment of tracer kinetics.

    • Whole-Body Imaging: A whole-body PET/CT scan should be performed at approximately 60 minutes post-injection. The scan should extend from the skull base to the mid-thigh.

    • CT Scan: A low-dose CT scan should be acquired for attenuation correction and anatomical localization of PET findings.

4.3. Data Analysis

  • Image Reconstruction: PET images should be reconstructed using an iterative algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with corrections for attenuation, scatter, randoms, and decay.

  • Quantitative Analysis:

    • Regions of Interest (ROIs) will be drawn on the PET images corresponding to tumors and normal tissues (e.g., liver, kidney, muscle, blood pool) using the co-registered CT for anatomical guidance.

    • Standardized Uptake Value (SUV): The SUV, a semi-quantitative measure of tracer uptake, will be calculated for each ROI. The SUV is defined as the decay-corrected radioactivity concentration in the ROI normalized for the injected dose and patient body weight. Both SUVmax (maximum pixel value in the ROI) and SUVmean (average pixel value in the ROI) should be reported.

    • Distribution Volume Ratio (DVR): For dynamic PET data, the DVR can be calculated using graphical analysis methods, such as the Logan plot. The DVR provides a more quantitative measure of receptor binding that is less susceptible to variations in blood flow.

4.4. Safety Monitoring

  • Vital signs (blood pressure, heart rate, temperature) should be monitored before and after [18F]this compound administration.

  • Adverse events will be recorded and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

4.5. Immunohistochemistry (IHC)

  • Tumor tissue samples obtained from biopsy or surgery will be analyzed for CAIX expression using IHC.

  • The intensity and percentage of CAIX-positive tumor cells will be scored by a pathologist blinded to the PET imaging results.

  • A correlation analysis will be performed between the quantitative PET parameters (SUV, DVR) and the IHC scores.

Data Presentation

Quantitative data from the imaging studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Patient Demographics and Baseline Characteristics

ParameterValue
Number of Patients
Age (mean ± SD)
Sex (Male/Female)
Primary Tumor Type
ECOG Performance Status

Table 2: [18F]this compound Biodistribution in Normal Tissues (SUVmean at 60 min p.i.)

OrganSUVmean ± SD
Liver
Kidneys
Spleen
Muscle
Blood Pool
Lung
Brain

Table 3: [18F]this compound Uptake in Tumors

Lesion IDTumor TypeSUVmaxSUVmeanDVRIHC Score
P01-T1ccRCC
P01-T2ccRCC
P02-T1Lung Met
......

Table 4: Safety and Tolerability

Adverse EventGrade 1Grade 2Grade 3Grade 4Grade 5
Nausea
Headache
Fatigue
...

Experimental Workflow Diagram

Clinical_Trial_Workflow [18F]this compound Clinical Imaging Trial Workflow Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (Physical Exam, Labs) Informed_Consent->Baseline_Assessment Patient_Preparation Patient Preparation (Fasting, Hydration) Baseline_Assessment->Patient_Preparation Biopsy_Surgery Tumor Biopsy/Surgery Baseline_Assessment->Biopsy_Surgery Radiotracer_Admin [18F]this compound Administration (IV Bolus) Patient_Preparation->Radiotracer_Admin Uptake_Phase Uptake Phase (60 min) Radiotracer_Admin->Uptake_Phase PET_CT_Imaging PET/CT Imaging (Dynamic & Whole-Body) Uptake_Phase->PET_CT_Imaging Image_Reconstruction Image Reconstruction & Quality Control PET_CT_Imaging->Image_Reconstruction Safety_Followup Safety Follow-up PET_CT_Imaging->Safety_Followup Data_Analysis Quantitative Data Analysis (SUV, DVR) Image_Reconstruction->Data_Analysis Correlation_Analysis Correlation Analysis (PET vs. IHC) Data_Analysis->Correlation_Analysis IHC_Analysis IHC for CAIX Expression Biopsy_Surgery->IHC_Analysis IHC_Analysis->Correlation_Analysis Final_Report Final Study Report Correlation_Analysis->Final_Report Safety_Followup->Final_Report

Caption: [18F]this compound Clinical Imaging Trial Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Strategies to Reduce High Kidney Uptake of VM4-037

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with VM4-037. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high kidney uptake observed during preclinical and clinical studies with this PET tracer.

Frequently Asked Questions (FAQs)

Q1: Why is high kidney uptake of this compound a concern?

High renal accumulation of [18F]this compound is a significant issue as it can obscure the imaging of renal cell carcinoma, the very target it is designed to detect[1][2][3]. The intense signal from healthy kidney tissue can mask the uptake in adjacent tumor lesions, making diagnosis and monitoring challenging[1][2]. Furthermore, in a therapeutic setting with a radiolabeled analog, high kidney retention would lead to unwanted radiation-induced nephrotoxicity.

Q2: What is the proposed mechanism for the high kidney uptake of this compound?

While the exact mechanism for this compound has not been fully elucidated in dedicated studies, its chemical structure as a sulfonamide-based small molecule provides clues. The renal clearance of such compounds often involves a combination of glomerular filtration and active tubular secretion and reabsorption. The primary mechanisms likely involve transporters in the proximal tubules of the kidneys. Key players in the reabsorption of small molecules and peptides from the glomerular filtrate include the multiligand receptors megalin and cubilin , as well as Organic Anion Transporters (OATs) . It is hypothesized that this compound is a substrate for one or more of these transporters, leading to its significant accumulation.

Q3: What are the general strategies to reduce the renal uptake of radiopharmaceuticals like this compound?

Several strategies have been successfully employed to reduce the kidney uptake of various radiolabeled peptides and small molecules. These approaches primarily focus on competitive inhibition of the renal reabsorption pathways. The most common strategies include:

  • Co-administration of positively charged amino acids: Lysine and arginine have been shown to reduce the renal uptake of several radiolabeled peptides by competing for reabsorption via megalin.

  • Inhibition of Organic Anion Transporters (OATs): Probenecid is a classical inhibitor of OATs and has been used to reduce the renal accumulation of various drugs and imaging agents that are substrates for these transporters.

  • Structural modification of the molecule: Altering the chemical structure, for instance by modifying linkers or chelators in radiopharmaceuticals, can significantly impact biodistribution and reduce kidney uptake.

  • Co-administration of plasma expanders: Gelofusine and albumin fragments have also been shown to be effective in reducing renal uptake of some radiopharmaceuticals.

Troubleshooting Guides

This section provides practical guidance and experimental protocols for researchers encountering high kidney uptake of this compound in their experiments.

Problem: High background signal in the kidneys is obscuring tumor imaging.

Solution 1: Co-administration of L-Lysine

This approach aims to saturate the megalin-mediated reabsorption pathway in the proximal tubules.

Experimental Protocol: In Vivo Biodistribution Study in Rodents with L-Lysine Co-administration

  • Animal Model: Use appropriate tumor-bearing rodent models (e.g., mice with renal cell carcinoma xenografts).

  • Groups:

    • Control Group: Inject [18F]this compound without any blocking agent.

    • Lysine Group: Co-inject [18F]this compound with L-lysine.

  • Dosage:

    • [18F]this compound: Administer a standard imaging dose (e.g., 3.7-7.4 MBq for mice) via tail vein injection.

    • L-Lysine: A starting point for the dose of L-lysine can be 400 mg/kg, administered intravenously either as a co-injection with the tracer or a few minutes prior. The oral administration of lysine has also been shown to be effective and may be considered.

  • Procedure:

    • Anesthetize the animals.

    • Administer the respective injections.

    • At predetermined time points (e.g., 30, 60, 120 minutes post-injection), euthanize the animals.

    • Dissect and collect organs of interest (kidneys, tumor, liver, muscle, blood, etc.).

    • Weigh the tissues and measure the radioactivity using a calibrated gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

  • Data Analysis: Compare the %ID/g in the kidneys and other organs between the control and lysine-treated groups. A significant reduction in kidney %ID/g with minimal impact on tumor uptake would indicate a successful intervention.

Solution 2: Co-administration of Probenecid

This strategy targets the inhibition of Organic Anion Transporters (OATs).

Experimental Protocol: In Vivo Biodistribution Study in Rodents with Probenecid Co-administration

  • Animal Model: As described in the lysine protocol.

  • Groups:

    • Control Group: Inject [18F]this compound alone.

    • Probenecid Group: Administer probenecid prior to the injection of [18F]this compound.

  • Dosage:

    • [18F]this compound: Standard imaging dose.

    • Probenecid: A typical dose for inhibiting OATs in rodents is in the range of 25-50 mg/kg, administered intraperitoneally or intravenously 30-60 minutes before the radiotracer injection.

  • Procedure and Data Analysis: Follow the same steps as outlined in the lysine protocol. A reduction in kidney uptake would suggest the involvement of OATs in the renal accumulation of this compound.

Data Presentation

The following tables summarize the biodistribution of [18F]this compound in mice and humans from published studies. These values can serve as a baseline for comparison when evaluating strategies to reduce kidney uptake.

Table 1: Biodistribution of [18F]this compound in HT29 Tumor-Bearing Mice (2 hours post-injection)

Organ%ID/g (Mean ± SD)
Kidneys> 30
Ileum> 30
Liver> 1
Bladder> 1
Stomach> 1
TumorLow (comparable to background)

Table 2: Standardized Uptake Values (SUV) of [18F]this compound in Humans

TissueMean SUV (Range)
Normal Kidney35.4 (19.6–50.3)
Primary ccRCC Lesions2.55 (0.58–4.23)
Metastatic Lesions5.92
LiverHigh

Visualizations

The following diagrams illustrate the potential pathways for this compound renal uptake and a general workflow for testing reduction strategies.

Renal_Uptake_Pathway cluster_blood Blood Capillary cluster_tubule Proximal Tubule Cell cluster_lumen Tubular Lumen VM4_blood This compound OAT OATs VM4_blood->OAT Uptake VM4_cell This compound OAT->VM4_cell Megalin_Cubilin Megalin/ Cubilin Megalin_Cubilin->VM4_cell Endocytosis Lysosome Lysosomal Trapping VM4_cell->Lysosome Filtrate Glomerular Filtrate (contains this compound) Filtrate->Megalin_Cubilin Reabsorption

Caption: Potential pathways for this compound uptake in renal proximal tubule cells.

Experimental_Workflow A Hypothesis: High kidney uptake of this compound is mediated by specific transporters. B Experimental Design: In vivo biodistribution study in rodents A->B C Control Group: Inject [18F]this compound B->C D Treatment Group 1: Co-administer L-Lysine B->D E Treatment Group 2: Co-administer Probenecid B->E F Data Collection: Dissect organs at various time points Measure radioactivity (%ID/g) C->F D->F E->F G Data Analysis: Compare kidney uptake between control and treatment groups F->G H Conclusion: Identify effective strategy to reduce kidney uptake G->H

Caption: General experimental workflow for testing strategies to reduce kidney uptake.

References

Technical Support Center: Overcoming Challenges of VM4-037 Imaging in Primary Renal Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for imaging primary renal tumors using VM4-037. The content is structured to address specific experimental challenges and provide detailed protocols and data interpretation guidelines.

FAQs: Quick Solutions to Common Problems

Q1: What is this compound and how does it target renal tumors?

This compound is a small molecule inhibitor of carbonic anhydrase IX (CA-IX). CA-IX is a cell-surface enzyme that is highly overexpressed in the majority of clear cell renal cell carcinomas (ccRCC), the most common type of kidney cancer.[1][2] This overexpression is often a result of mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene.[3] this compound is designed to selectively bind to the extracellular domain of CA-IX, allowing for the visualization of tumor tissue where this enzyme is present.

Q2: Why am I observing a high background signal in the normal kidney tissue?

A significant challenge in imaging primary renal tumors with CA-IX targeted agents is the physiological expression of other carbonic anhydrase isoforms in the kidney, which can lead to off-target binding. Additionally, the kidneys are a major route of clearance for many imaging agents, which can contribute to high background signal. For the PET agent [18F]this compound, high uptake in the normal kidney parenchyma makes it difficult to visualize primary ccRCC lesions on PET scans alone.[4][5]

Q3: Can this compound be used for fluorescence imaging?

While the predominant research focuses on the PET agent [18F]this compound, the small molecule nature of this compound lends itself to conjugation with a fluorophore for fluorescence imaging applications. This technical guide provides troubleshooting advice applicable to a hypothetical fluorescent conjugate of this compound, based on general principles of fluorescence imaging in renal tissue.

Q4: What are the main sources of autofluorescence in kidney tissue?

Kidney tissue exhibits significant autofluorescence, which can interfere with the signal from a fluorescently labeled probe. The main sources of autofluorescence in the kidney include:

  • Endogenous fluorophores: Molecules like NAD(P)H, flavins, and lipofuscin are naturally present in high concentrations in the metabolically active kidney cells.

  • Extracellular matrix components: Collagen and elastin in the kidney's connective tissue can also contribute to the background signal.

  • Red blood cells: The highly vascularized nature of the kidney means that red blood cells, which can autofluoresce, are abundant.

Troubleshooting Guides

Problem 1: High Background Signal and Low Tumor-to-Background Ratio
Possible Cause Suggested Solution
Non-specific binding of this compound Optimize the concentration of the fluorescent this compound conjugate. High concentrations can lead to increased non-specific binding. Perform a concentration titration experiment to determine the optimal balance between signal intensity and background.
Suboptimal washing steps Increase the number and duration of washing steps after incubation with the fluorescent probe to more effectively remove unbound molecules. Use a buffer with a mild detergent (e.g., 0.05% Tween-20 in PBS) to improve washing efficiency.
High renal clearance of the probe For in vivo imaging, consider imaging at earlier time points after injection to capture peak tumor uptake before significant renal clearance and accumulation in the tubules occurs. For ex vivo imaging of tissue sections, this is less of a concern.
Autofluorescence of kidney tissue See Troubleshooting Guide for High Autofluorescence.
Spectral overlap with other fluorophores (if applicable) If performing multi-color imaging, ensure that the emission spectrum of the this compound fluorophore does not overlap significantly with other dyes being used. Use a spectral viewer tool to check for potential overlap.
Problem 2: High Autofluorescence Obscuring the Signal
Possible Cause Suggested Solution
Endogenous fluorophores in the kidney Pre-bleaching: Before applying the fluorescent this compound, intentionally photobleach the tissue section with the excitation wavelength to reduce the intensity of endogenous fluorophores. Chemical quenching: Treat the tissue with an autofluorescence quenching agent such as 0.1% sodium borohydride in PBS or a commercial quenching solution.
Fixation-induced autofluorescence Avoid using glutaraldehyde as a fixative, as it is known to induce autofluorescence. Paraformaldehyde (PFA) is a better alternative.
Use of far-red fluorophores Kidney tissue autofluorescence is most prominent in the green and yellow emission channels. Conjugating this compound to a far-red emitting dye can significantly improve the signal-to-noise ratio by minimizing the contribution of autofluorescence.
Tissue clearing techniques For deep tissue imaging, employing a tissue clearing protocol can help to reduce light scattering and background fluorescence.
Problem 3: Weak or No Signal from the Tumor
Possible Cause Suggested Solution
Low CA-IX expression in the tumor Not all renal tumors, or even all areas within a single tumor, will express high levels of CA-IX. Confirm CA-IX expression in your specific tumor model or patient samples using immunohistochemistry (IHC).
Suboptimal probe concentration The concentration of the fluorescent this compound may be too low. Perform a concentration titration to find the optimal concentration that provides a detectable signal without high background.
Photobleaching of the fluorophore The fluorophore conjugated to this compound may be susceptible to photobleaching, especially with prolonged exposure to excitation light. Minimize light exposure: Use neutral density filters to reduce illumination intensity during focusing and image acquisition. Use anti-fade mounting media: For fixed tissue sections, use a mounting medium containing an anti-fade reagent to protect the fluorophore from photobleaching. Choose a photostable fluorophore: Select a fluorophore known for its high photostability for conjugation to this compound.
Incorrect filter sets Ensure that the excitation and emission filters on the microscope are appropriate for the specific fluorophore conjugated to this compound.

Data Presentation

Table 1: Quantitative Data from [18F]this compound PET/CT Studies in ccRCC Patients

ParameterValueReference
Mean SUV in primary ccRCC lesions3.16
Mean SUV in all primary kidney lesions2.55
Mean Distribution Volume Ratio (DVR) in kidney lesions5.2 ± 2.8 (range 0.68-10.34)
Peak activity concentration post-injection8 minutes

Table 2: Example Data Table for Quantitative Fluorescence Analysis of this compound Imaging

Experimental ConditionMean Fluorescence Intensity (Tumor)Mean Fluorescence Intensity (Normal Kidney)Signal-to-Noise Ratio
This compound Concentration
0.1 µM
1 µM
10 µM
Washing Protocol
Standard Wash
Extended Wash
Autofluorescence Quenching
No Quenching
Sodium Borohydride

Experimental Protocols

Protocol 1: Fluorescent Staining of Renal Tumor Cryosections with this compound

This is an adapted protocol assuming a fluorescently-conjugated this compound is available. Optimization will be required.

  • Tissue Preparation:

    • Cut fresh frozen renal tumor and adjacent normal kidney tissue into 5-10 µm thick sections using a cryostat.

    • Mount the sections on positively charged microscope slides.

    • Allow the sections to air dry for 30 minutes at room temperature.

    • Fix the sections with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the slides three times for 5 minutes each with PBS.

  • Autofluorescence Quenching (Optional but Recommended):

    • Incubate the slides in 0.1% sodium borohydride in PBS for 10 minutes at room temperature.

    • Wash the slides three times for 5 minutes each with PBS.

  • Blocking:

    • Incubate the sections with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature to minimize non-specific binding.

  • Fluorescent this compound Staining:

    • Dilute the fluorescently-conjugated this compound to the desired concentration in blocking buffer. Initial testing at concentrations ranging from 0.1 to 10 µM is recommended.

    • Incubate the sections with the this compound solution for 1-2 hours at room temperature in a humidified chamber, protected from light.

  • Washing:

    • Wash the slides three times for 10 minutes each with PBS containing 0.05% Tween-20 to remove unbound probe.

    • Perform a final wash with PBS for 5 minutes.

  • Counterstaining and Mounting:

    • (Optional) Counterstain the nuclei with a fluorescent nuclear stain (e.g., DAPI).

    • Mount the slides with an anti-fade mounting medium.

    • Seal the coverslips with nail polish and store the slides at 4°C in the dark until imaging.

Protocol 2: Tissue Clearing for Deep Imaging of this compound Stained Renal Tissue

This protocol is adapted from solvent-based clearing methods and should be optimized for your specific application.

  • Staining:

    • Perform the fluorescent this compound staining on thicker tissue sections (e.g., 50-100 µm) as described in Protocol 1, with extended incubation times to ensure penetration.

  • Dehydration:

    • Dehydrate the stained tissue sections through a graded series of ethanol (e.g., 50%, 70%, 90%, and 100%) for 1 hour each at room temperature.

  • Clearing:

    • Incubate the dehydrated sections in a clearing solution such as benzyl alcohol/benzyl benzoate (BABB) or ethyl cinnamate until the tissue becomes transparent. This may take several hours to overnight.

  • Imaging:

    • Image the cleared tissue using a confocal or two-photon microscope with objectives suitable for deep tissue imaging.

Visualizations

Signaling Pathway

CAIX_Signaling_Pathway cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions / VHL Mutation VHL VHL Protein HIF1a_norm HIF-1α VHL->HIF1a_norm Binds to Proteasome Proteasome HIF1a_norm->Proteasome Ubiquitination & Degradation HIF1a_hyp HIF-1α HIF1 HIF-1 Complex HIF1a_hyp->HIF1 Stabilization HIF1b HIF-1β HIF1b->HIF1 Dimerization HRE Hypoxia Responsive Element (HRE) HIF1->HRE CA9_Gene CA9 Gene HRE->CA9_Gene Transcription CAIX Carbonic Anhydrase IX (CA-IX) CA9_Gene->CAIX Translation pH_reg Extracellular Acidification & pH Regulation CAIX->pH_reg Angiogenesis Angiogenesis (VEGF) CAIX->Angiogenesis Cell_Adhesion Decreased Cell Adhesion CAIX->Cell_Adhesion VM4037 This compound VM4037->CAIX Inhibits experimental_workflow cluster_prep Sample Preparation cluster_staining Staining & Imaging cluster_analysis Data Analysis start Start: Renal Tumor Tissue sectioning Cryosectioning start->sectioning fixation Fixation (PFA) sectioning->fixation quenching Autofluorescence Quenching (Optional) fixation->quenching blocking Blocking quenching->blocking staining Incubation with Fluorescent this compound blocking->staining washing Washing staining->washing mounting Mounting with Antifade Medium washing->mounting imaging Fluorescence Microscopy mounting->imaging quantification Image Quantification imaging->quantification comparison Comparison of Tumor vs. Normal Tissue Signal quantification->comparison end End: Results comparison->end troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Imaging Experiment issue Problem Encountered? start->issue high_bg High Background issue->high_bg Yes weak_signal Weak/No Signal issue->weak_signal Yes autofluorescence High Autofluorescence issue->autofluorescence Yes end Successful Imaging issue->end No optimize_conc Optimize Probe Concentration high_bg->optimize_conc improve_wash Improve Washing high_bg->improve_wash weak_signal->optimize_conc check_caix Verify CA-IX Expression (IHC) weak_signal->check_caix prevent_bleach Prevent Photobleaching weak_signal->prevent_bleach quench_auto Quench Autofluorescence autofluorescence->quench_auto use_far_red Use Far-Red Fluorophore autofluorescence->use_far_red

References

Technical Support Center: Understanding and Troubleshooting [¹⁸F]VM4-037 for Tumor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with [¹⁸F]VM4-037. The following information addresses common challenges and frequently asked questions regarding the use of this PET tracer, with a focus on understanding its biodistribution and interpreting imaging results.

Introduction: [¹⁸F]this compound and the Challenge of Tumor-to-Background Ratio

[¹⁸F]this compound is a positron emission tomography (PET) tracer designed to target carbonic anhydrase IX (CAIX), a protein frequently overexpressed in various tumors, particularly in hypoxic (low oxygen) regions of the tumor microenvironment.[1][2] While initial in vitro studies showed promise for its use in imaging CAIX-expressing tumors, in vivo studies in both preclinical models and human clinical trials have revealed a significant challenge: a low tumor-to-background ratio.[1][3][4]

Researchers using [¹⁸F]this compound should be aware that high uptake of the tracer is commonly observed in healthy organs, particularly the kidneys, liver, and abdominal region. This high background signal can make it difficult to distinguish tumors from surrounding tissues, a critical factor for accurate cancer imaging. This guide aims to provide a realistic overview of what to expect when working with [¹⁸F]this compound and to offer troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the tumor-to-background ratio low when using [¹⁸F]this compound?

A1: Preclinical and clinical studies have shown that while [¹⁸F]this compound is designed to target CAIX, it exhibits significant off-target binding and accumulation in healthy tissues. Biodistribution studies have demonstrated high radioactivity in the kidneys, ileum, colon, liver, stomach, and bladder. This non-specific uptake contributes to a high background signal that can obscure the signal from the tumor. In many cases, the uptake of [¹⁸F]this compound in the tumor is comparable to that in background tissues.

Q2: I am observing high signal in the kidneys and liver. Is this expected?

A2: Yes, this is a consistent finding across multiple studies. The high uptake in the kidneys and liver is a known characteristic of [¹⁸F]this compound's biodistribution and is not necessarily indicative of an experimental error. The evaluation of primary clear cell renal cell carcinoma (ccRCC) lesions, for instance, is particularly challenging due to the high background activity in the normal kidney parenchyma.

Q3: Can I improve the tumor-to-background ratio by changing the imaging time point?

A3: Studies have investigated various imaging time points, up to 4 hours post-injection. However, at none of the observed time points was the tumor clearly distinguishable from the background, suggesting that altering the imaging window may not significantly improve the tumor-to-background ratio. Time-activity curves have shown that the tracer exhibits reversible ligand binding with peak activity concentration around 8 minutes post-injection, followed by washout.

Q4: Does [¹⁸F]this compound effectively target CAIX in vivo?

A4: While in vitro assays confirm that this compound can inhibit CAIX, the in vivo performance has been disappointing. Studies have concluded that [¹⁸F]this compound does not specifically accumulate in CAIX-expressing tumors in preclinical models. In a study with kidney cancer patients, while there was modest uptake in tumors, no correlation was found with CAIX and CAXII staining.

Q5: Is [¹⁸F]this compound more suitable for imaging metastatic lesions?

A5: There is some evidence to suggest that [¹⁸F]this compound may be more effective for visualizing metastatic lesions compared to primary tumors, particularly in clear cell renal cell carcinoma (ccRCC). Metastatic lesions were reportedly clearly visible on PET scans in a phase II pilot study.

Troubleshooting Guide

Problem Possible Cause Recommended Action
High background signal obscuring the tumor This is an inherent property of [¹⁸F]this compound due to its biodistribution.- Acknowledge the high background as a limitation of the tracer. - For renal tumors, co-register PET images with CT or MRI to better localize the tumor. - Focus on quantitative analysis (e.g., SUV, DVR) rather than relying solely on visual assessment.
Low or no detectable tumor uptake - The tumor may not be expressing sufficient levels of CAIX. - Poor bioavailability of the tracer at the tumor site.- Confirm CAIX expression in your tumor model using methods like Western blot or immunohistochemistry. - Be aware that in vivo accessibility of the tracer to the tumor can be a limiting factor.
Variability in biodistribution results - Differences in animal models or patient populations. - Metabolism of the tracer.- Ensure consistent experimental conditions. - Conduct metabolite analysis to determine the percentage of unmetabolized tracer at different time points.

Quantitative Data Summary

Table 1: Inhibitory Constant (Ki) of this compound for Carbonic Anhydrases

Carbonic Anhydrase IsoformKi (nM)
CAI168
CAII13.4
CAIX124
CAXII61.3

Table 2: Biodistribution of [¹⁸F]this compound in HT29 Tumor-Bearing Mice (2 hours post-injection)

Organ/TissuePercent Injected Dose per Gram (%ID/g)
Kidneys> 30
Ileum> 30
Colon> 1
Liver> 1
Bladder> 1
Stomach> 1
TumorIn the same range as low-uptake organs

Table 3: Imaging Results from a Phase II Pilot Study in ccRCC Patients

ParameterValue
Mean SUV (primary kidney lesions)2.55
Mean SUV (histologically confirmed ccRCC)3.16
Mean Distribution Volume Ratio (DVR) (kidney lesions)5.2 ± 2.8

Experimental Protocols

[¹⁸F]this compound PET/CT Imaging Protocol (Clinical)

This protocol is based on a phase II pilot study in patients with renal cell carcinoma.

  • Patient Preparation: Patients should rest for at least 30 minutes before injection of [¹⁸F]this compound. Patients are encouraged to void prior to imaging.

  • Radiotracer Injection: Administer approximately 5 mCi of [¹⁸F]this compound intravenously.

  • Dynamic Imaging: Perform dynamic PET imaging centered on the primary or metastatic lesion for the first 45 minutes post-injection.

  • Whole-Body Imaging: Acquire a whole-body PET/CT scan at 60 minutes post-injection.

  • Image Reconstruction: Reconstruct images using an appropriate algorithm (e.g., OSEM). Apply necessary corrections for attenuation, scatter, and decay.

  • Image Analysis: Generate time-activity curves from the dynamic scan. Calculate Standardized Uptake Values (SUV) and Distribution Volume Ratios (DVR) for quantitative analysis.

Preclinical Biodistribution Study Protocol

This protocol is adapted from a study using tumor-bearing mice.

  • Animal Model: Utilize appropriate tumor-bearing animal models (e.g., subcutaneous xenografts of U373 or HT29 cells in nude mice).

  • Radiotracer Injection: Inject [¹⁸F]this compound intravenously into the tail vein.

  • Tissue Harvesting: At predetermined time points (e.g., 2 and 4 hours post-injection), euthanize the animals.

  • Organ Collection: Dissect and collect organs and tissues of interest (e.g., tumor, blood, muscle, kidney, liver, spleen, stomach, intestines, heart, lungs, brain).

  • Gamma Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percent injected dose per gram (%ID/g) for each tissue.

Signaling Pathways and Experimental Workflows

VHL/HIF-1α/CAIX Signaling Pathway

Under normal oxygen conditions (normoxia), the von Hippel-Lindau (VHL) protein targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation. In the low-oxygen (hypoxic) environment of a tumor, HIF-1α is stabilized and translocates to the nucleus, where it promotes the transcription of genes involved in cell survival and adaptation, including Carbonic Anhydrase IX (CAIX).

VHL_HIF_CAIX_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia VHL VHL protein HIF1a_N HIF-1α VHL->HIF1a_N binds Proteasome Proteasome HIF1a_N->Proteasome degradation HIF1a_H HIF-1α HIF1_complex HIF-1 complex HIF1a_H->HIF1_complex dimerizes with HIF1b HIF-1β HIF1b->HIF1_complex CA9_gene CA9 gene HIF1_complex->CA9_gene activates transcription CAIX_protein CAIX protein CA9_gene->CAIX_protein translation

Caption: VHL/HIF-1α/CAIX signaling pathway in normoxic and hypoxic conditions.

Experimental Workflow for [¹⁸F]this compound PET Imaging

The following diagram illustrates a typical workflow for a preclinical or clinical PET imaging experiment with [¹⁸F]this compound.

PET_Imaging_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Patient_Prep Patient/Animal Preparation Injection Tracer Injection Patient_Prep->Injection Tracer_Prep [¹⁸F]this compound Synthesis & QC Tracer_Prep->Injection Dynamic_Scan Dynamic PET Scan Injection->Dynamic_Scan WB_Scan Whole-Body PET/CT Scan Dynamic_Scan->WB_Scan Reconstruction Image Reconstruction WB_Scan->Reconstruction Analysis Quantitative Analysis (SUV, DVR) Reconstruction->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: A standard experimental workflow for [¹⁸F]this compound PET imaging studies.

Biodistribution Study Workflow

This diagram outlines the key steps in a preclinical biodistribution study for [¹⁸F]this compound.

Biodistribution_Workflow start Start injection Inject [¹⁸F]this compound start->injection wait Wait for Predetermined Time injection->wait euthanize Euthanize Animal wait->euthanize dissect Dissect Organs & Tumor euthanize->dissect weigh Weigh Tissues dissect->weigh gamma_count Gamma Counting weigh->gamma_count calculate Calculate %ID/g gamma_count->calculate end End calculate->end

Caption: Workflow for a preclinical biodistribution study of [¹⁸F]this compound.

References

Technical Support Center: [¹⁸F]VM4-037 PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [¹⁸F]VM4-037, a positron emission tomography (PET) tracer for imaging Carbonic Anhydrase IX (CAIX) expression. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes and ensure high-quality PET imaging results.

Frequently Asked Questions (FAQs)

Q1: What is [¹⁸F]this compound and what is its mechanism of action?

A1: [¹⁸F]this compound is a radiolabeled small molecule inhibitor of Carbonic Anhydrase IX (CAIX).[1][2] CAIX is a transmembrane protein that is significantly upregulated in response to hypoxia, a common feature of solid tumors such as clear cell renal cell carcinoma (ccRCC).[1][3] The tracer binds to the active site of CAIX, allowing for the non-invasive visualization and quantification of CAIX expression using PET imaging.[4]

Q2: My PET images show very high uptake in the kidneys and liver, obscuring my ability to visualize tumors in the abdomen. Is this expected?

A2: Yes, this is a known characteristic of [¹⁸F]this compound biodistribution. Both preclinical and human studies have consistently shown high physiological uptake of the tracer in the kidneys and liver. This high background signal makes the evaluation of primary tumors in these organs challenging. However, the tracer has demonstrated excellent visualization of CAIX-positive metastatic lesions in other regions, such as lymph nodes, lungs, or the head and neck region, where background activity is lower.

Q3: I am seeing significant discrepancies in tracer metabolism between my preclinical mouse models and what is reported in human studies. Why is this happening?

A3: There is a significant species-dependent difference in the metabolism of [¹⁸F]this compound.

  • In mice , the tracer is rapidly metabolized. One study reported that at 45 minutes post-injection (p.i.), only about 43% of the tracer in plasma was the intact parent compound, with the rest being polar and apolar metabolites.

  • In humans , the tracer is much more stable. Studies in healthy volunteers have shown that over 98% of [¹⁸F]this compound remains unmetabolized in plasma 90 minutes after injection.

This difference is critical when translating preclinical findings to a clinical context. For preclinical studies, it is essential to perform metabolite analysis to accurately quantify the parent tracer available to bind to the target.

Q4: What are the typical Standardized Uptake Values (SUV) for tumors and key organs with [¹⁸F]this compound?

A4: SUV can vary based on the tumor type, level of CAIX expression, and imaging protocol. However, data from a phase II study in patients with kidney masses provides a reference.

Tissue TypeMean SUVNotes
Primary Kidney Lesions (All Patients)2.55High background in normal kidney parenchyma makes visualization difficult.
Primary ccRCC Lesions (Confirmed)3.16Moderate signal uptake observed.
Metastatic Lesions-Clearly visible on PET with excellent visualization reported.
Normal Kidney ParenchymaHighContributes to challenges in imaging primary renal tumors.
Normal LiverHighA primary route of clearance and biodistribution.

Q5: Besides the kidneys and liver, what other organs show high physiological uptake?

A5: Preclinical biodistribution studies in mice have identified other organs with notable tracer accumulation. While not as high as the kidneys, significant uptake was observed in the ileum, colon, stomach, and bladder. This is important to consider when imaging abdominal or pelvic tumors to avoid misinterpretation of physiological uptake as malignant lesions.

Troubleshooting Guide

Issue 1: Poor Tumor-to-Background Ratio in Abdominal Imaging

Potential Cause Recommended Solution
High Physiological Uptake: Inherent high uptake of [¹⁸F]this compound in the liver and kidneys.1. Optimize Imaging Time: Perform dynamic imaging. Time-activity curves show peak activity around 8 minutes post-injection, followed by washout. Imaging at later time points (e.g., >60 min p.i.) may improve contrast as background tissues clear, though this needs to be balanced with tracer decay and metabolism (especially in preclinical models).2. Focus on Metastases: Leverage the tracer's strength in detecting metastatic disease outside of the abdomen where background is lower.3. Hybrid Imaging: Utilize PET/CT or PET/MRI. The anatomical information from CT/MRI is crucial for accurately localizing tumors adjacent to high-uptake organs.
Low CAIX Expression: The tumor may not express sufficient levels of Carbonic Anhydrase IX.1. Confirm Target Expression: If possible, confirm CAIX expression in tumor tissue via immunohistochemistry (IHC) or western blot from biopsy samples.2. Consider Alternative Tracers: If CAIX expression is low or absent, consider other PET tracers that target different biological pathways relevant to your tumor model (e.g., FDG for glucose metabolism, FAPI for fibroblast activation).

Issue 2: Inconsistent or Non-Quantifiable Results in Preclinical Studies

Potential Cause Recommended Solution
Rapid Tracer Metabolism: In rodents, rapid metabolism reduces the concentration of the parent [¹⁸F]this compound available for target binding, affecting signal quantification.1. Perform Metabolite Correction: It is critical to analyze plasma samples at multiple time points post-injection using techniques like HPLC to determine the fraction of intact parent tracer.2. Use Metabolite-Corrected Input Function: For kinetic modeling, use a metabolite-corrected arterial input function to accurately calculate binding parameters. This separates the signal from the parent tracer versus its radiometabolites.
Variability in Animal Models: Differences in animal strain, age, or diet can influence tracer metabolism and biodistribution.1. Standardize Protocols: Ensure strict standardization of animal handling, diet, and housing conditions.2. Establish Baseline: Characterize the biodistribution and metabolism of [¹⁸F]this compound in a cohort of control animals before beginning intervention studies.

Visual Guides & Workflows

Logical Workflow: Troubleshooting Poor Image Contrast

G start Poor Image Contrast (Low Tumor-to-Background) check_location Is the tumor in the kidney or liver? start->check_location yes_abdomen Expected high background. Focus on hybrid imaging (PET/CT) and later time points. check_location->yes_abdomen Yes no_abdomen Tumor is outside abdominal region. check_location->no_abdomen No check_metabolism Is this a preclinical (rodent) study? no_abdomen->check_metabolism yes_preclinical High probability of rapid metabolism. Perform plasma metabolite analysis. check_metabolism->yes_preclinical Yes no_preclinical Metabolism is less likely the primary issue in humans. check_metabolism->no_preclinical No confirm_target Confirm CAIX expression via IHC or Western Blot. yes_preclinical->confirm_target no_preclinical->confirm_target

Caption: Troubleshooting workflow for low contrast in [¹⁸F]this compound PET images.

Experimental Workflow: Preclinical PET Imaging & Analysisdot

G animal_prep animal_prep injection injection animal_prep->injection dynamic_scan dynamic_scan injection->dynamic_scan blood_sample blood_sample dynamic_scan->blood_sample recon recon dynamic_scan->recon hplc hplc blood_sample->hplc modeling modeling hplc->modeling biodist biodist modeling->biodist recon->modeling

References

Technical Support Center: VM4-037 PET Scan Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the VM4-037 PET tracer. The following sections address common issues that may lead to poor scan resolution and offer potential solutions.

Troubleshooting Poor this compound PET Scan Resolution

Poor image resolution can arise from a variety of factors, including patient-specific variables, technical parameters during acquisition, and data processing steps. This guide provides a structured approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor PET scan resolution?

A1: Poor PET scan resolution is often multifactorial. The most common causes include patient motion, improper scanner calibration, and artifacts arising from various sources.[1][2][3] Factors related to the scanner itself, such as detector performance and the reconstruction algorithms used, also play a significant role.[4] Additionally, low injected activity or short acquisition times can lead to noisy images, which are perceived as having poor resolution.[5]

Q2: How can patient motion affect my this compound PET scan and how can I minimize it?

A2: Patient motion during the scan is a significant cause of image blurring and artifacts, leading to reduced resolution. Respiratory motion is a particularly prevalent issue in PET/CT imaging, causing misregistration between the PET and CT data. This mismatch can lead to inaccurate attenuation correction and flawed standardized uptake values (SUVs).

To minimize motion artifacts:

  • Ensure the patient is comfortable and well-instructed to remain still.

  • Use immobilization devices where appropriate.

  • For thoracic and abdominal imaging, respiratory gating techniques can be employed to acquire data during specific phases of the breathing cycle.

Q3: My images show unusual "hot" or "cold" spots that don't seem to be related to the biology. What could be the cause?

A3: These are likely artifacts. Common sources of artifacts in PET/CT imaging include:

  • Metallic implants: Dental fillings, prosthetics, or chemotherapy ports can cause high photon absorption, leading to streak artifacts on the CT image and an overestimation of PET activity, creating false "hot" spots.

  • Contrast media: The use of CT contrast agents can affect the accuracy of attenuation correction.

  • Truncation artifacts: This occurs when parts of the patient's body are outside the CT field of view but within the PET field of view, leading to an underestimation of tracer uptake in the peripheral regions. This is more common in larger patients or when a patient's arms are down.

Reviewing non-attenuation-corrected (NAC) images can help determine if these spots are true uptake or artifacts, as NAC images are not susceptible to these particular issues.

Q4: The resolution in my this compound scan of the kidneys is particularly poor, making it difficult to delineate the tumor. Why is this and what can be done?

A4: This is a known challenge with this compound. The tracer targets Carbonic Anhydrase IX (CA-IX), which is highly expressed in clear cell renal cell carcinoma, but there is also high physiological uptake of the tracer in the normal kidney parenchyma. This high background activity in the surrounding healthy kidney tissue can make it difficult to distinguish the tumor, effectively reducing the apparent resolution.

While this is an inherent characteristic of the tracer's biodistribution, the following may help:

  • Fused Imaging: Viewing the PET images in conjunction with the corresponding CT or MRI scans is crucial for localizing tumors within the kidney.

  • Dynamic Imaging: Acquiring dynamic scans and analyzing the time-activity curves can help differentiate tumor tissue from normal tissue based on their tracer uptake and washout kinetics.

Q5: What routine quality control checks should be performed to ensure optimal PET scanner performance?

A5: A comprehensive quality assurance program is essential for reliable PET imaging. This should include:

  • Daily Quality Control: This typically involves a short scan to check the system's operational status and identify any immediate hardware or software issues. Reviewing the daily quality control sinograms can help detect non-uniformities.

  • Periodic Recalibration: Regular recalibration of the scanner is necessary to ensure accurate normalization of the data.

  • Performance Testing: Additional tests for spatial resolution, count rate performance, and sensitivity should be conducted periodically according to the manufacturer's recommendations.

For multicenter clinical studies, it is highly recommended that all PET scanners are accredited by an independent organization to ensure harmonization of scanner performance.

Quantitative Data and Experimental Protocols

This compound PET/CT Imaging Parameters from a Phase II Pilot Study

The following table summarizes the imaging parameters used in a phase II clinical trial of 18F-VM4-037 in patients with renal cell carcinoma.

ParameterValue
Radiotracer Dose Mean of 177.6 MBq (4.8 mCi)
Dynamic Imaging First 45 minutes post-injection
Whole-Body Imaging 60 minutes post-injection
PET/CT Scanners Used Philips Gemini TF, Siemens Biograph PET mCT
CT Parameters 120 kV, 60 mAs
Mean SUV in Primary ccRCC Lesions 3.16
Mean SUV in Normal Kidney 35.4
Experimental Protocol: General PET/CT Scan Workflow

The following diagram outlines a typical workflow for a preclinical or clinical PET/CT imaging study.

G cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_post Post-Acquisition Patient_Preparation Patient Preparation (e.g., fasting) Tracer_Administration Radiotracer Administration (e.g., this compound injection) Patient_Preparation->Tracer_Administration Uptake_Period Uptake Period Tracer_Administration->Uptake_Period Patient_Positioning Patient Positioning on Scanner Bed Uptake_Period->Patient_Positioning CT_Scan CT Scan for Attenuation Correction PET_Scan PET Emission Scan CT_Scan->PET_Scan Image_Reconstruction Image Reconstruction (with corrections) Image_Analysis Image Analysis (e.g., SUV calculation) Image_Reconstruction->Image_Analysis Data_Interpretation Data Interpretation Image_Analysis->Data_Interpretation

Caption: General experimental workflow for a PET/CT scan.

Diagrams

Troubleshooting Logic for Poor PET Scan Resolution

This diagram provides a decision-making framework for troubleshooting poor PET scan resolution.

G Start Poor PET Scan Resolution Identified Check_QC Review Daily Quality Control Data Start->Check_QC QC_Fail QC Failed? Check_QC->QC_Fail Contact_Support Contact Scanner Manufacturer Support QC_Fail->Contact_Support Yes Review_Images Review Images for Common Artifacts QC_Fail->Review_Images No Artifacts_Present Artifacts Present? Review_Images->Artifacts_Present Identify_Artifact Identify Artifact Source (Motion, Metal, etc.) Artifacts_Present->Identify_Artifact Yes Review_Acq_Params Review Acquisition Parameters Artifacts_Present->Review_Acq_Params No Implement_Correction Implement Corrective Measures (e.g., Gating, Re-scan) Identify_Artifact->Implement_Correction Resolution_Improved Resolution Improved Implement_Correction->Resolution_Improved Params_Optimal Parameters Optimal? Review_Acq_Params->Params_Optimal Optimize_Params Optimize Parameters (e.g., increase scan time) Params_Optimal->Optimize_Params No Consider_Tracer Consider Tracer-Specific Issues (e.g., high background) Params_Optimal->Consider_Tracer Yes Optimize_Params->Resolution_Improved Consider_Tracer->Resolution_Improved

Caption: A decision tree for troubleshooting poor PET scan resolution.

Simplified Signaling Context for this compound Target

This compound is a tracer that targets Carbonic Anhydrase IX (CA-IX). The expression of CA-IX is often upregulated in response to tumor hypoxia.

G Tumor_Hypoxia Tumor Hypoxia (Low Oxygen) HIF1a_Stabilization HIF-1α Stabilization Tumor_Hypoxia->HIF1a_Stabilization CA9_Gene_Transcription CA9 Gene Transcription HIF1a_Stabilization->CA9_Gene_Transcription CAIX_Expression Carbonic Anhydrase IX (CA-IX) Expression on Cell Surface CA9_Gene_Transcription->CAIX_Expression VM4_037_Binding This compound Tracer Binding CAIX_Expression->VM4_037_Binding

Caption: Simplified pathway showing the upregulation of CA-IX, the target of this compound.

References

Optimization of VM4-037 injection and uptake time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VM4-037. The information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise during in vivo and in vitro experiments with this compound.

Issue 1: Low Tumor-to-Background Ratio in PET/CT Imaging

Potential Cause Recommended Solution
Suboptimal Imaging Time: Imaging too early or too late can result in a poor signal-to-noise ratio.Based on clinical trial data, dynamic imaging is recommended for the first 45 minutes post-injection, with whole-body static imaging performed at 60 minutes post-injection.[1][2][3] The peak tumor activity of 18F-VM4-037 has been observed at approximately 8 minutes post-injection, followed by a washout period.[2][3] Consider acquiring dynamic images to capture this peak uptake.
Low CA-IX Expression in the Tumor Model: this compound targets carbonic anhydrase IX (CA-IX). If the tumor model has low or heterogeneous CA-IX expression, the signal will be weak.Confirm CA-IX expression in your tumor model using immunohistochemistry (IHC) or Western blot before initiating imaging studies.
High Background Uptake: Preclinical studies have shown high uptake of [18F]this compound in the kidneys, ileum, colon, liver, stomach, and bladder. This can obscure the tumor signal, especially for primary renal tumors.For renal tumors, co-registration with CT is essential for accurate localization. Ensure the bladder is voided before imaging to reduce background signal in the pelvic region. For preclinical models, careful selection of the tumor implantation site may be necessary.
Improper Radiotracer Formulation or Administration: Issues with the synthesis or injection of 18F-VM4-037 can affect its biodistribution.Ensure proper quality control of the radiotracer before injection. Verify the injected dose and ensure a clean intravenous injection to avoid subcutaneous retention of the tracer.

Issue 2: High Variability in In Vitro Cellular Uptake Assays

Potential Cause Recommended Solution
Inconsistent Cell Seeding Density: Variations in the number of cells per well will lead to inconsistent uptake results.Ensure a uniform cell suspension and accurate cell counting before seeding. Allow cells to adhere and reach a consistent confluency (e.g., 70-95%) before starting the uptake experiment.
Inefficient Washing Steps: Residual extracellular this compound can artificially inflate uptake measurements.Wash cells rapidly and thoroughly with ice-cold phosphate-buffered saline (PBS) to stop the uptake process and remove unbound tracer.
Suboptimal Incubation Time: The optimal uptake time may vary between cell lines.Perform a time-course experiment to determine the optimal incubation time for your specific cell line. Measure uptake at several time points (e.g., 5, 15, 30, 60 minutes).
Cellular Stress: Factors like temperature fluctuations or changes in pH can affect cellular uptake mechanisms.Maintain a constant temperature (e.g., 37°C) and pH (e.g., 7.4) during the incubation period.

Frequently Asked Questions (FAQs)

Q1: What is the optimal injection-to-imaging time for this compound in preclinical and clinical studies?

A1: In clinical studies involving patients with renal cell carcinoma, dynamic PET/CT imaging is typically performed for the first 45 minutes immediately following the injection of 18F-VM4-037. Whole-body static images are then acquired at 60 minutes post-injection. The peak activity concentration in tumors has been observed at 8 minutes post-injection.

Q2: What are the expected Standardized Uptake Values (SUVs) for tumors with this compound?

A2: In a phase II clinical trial, the mean SUV for primary kidney lesions was 2.55 in all patients. For patients with histologically confirmed clear cell renal cell carcinoma (ccRCC), the mean SUV was 3.16. Metastatic lesions have also been clearly visualized with 18F-VM4-037.

Q3: How does this compound target tumor cells?

A3: this compound is a small molecule inhibitor of carbonic anhydrase IX (CA-IX) and also binds to carbonic anhydrase XII (CA-XII). CA-IX is a transmembrane protein that is highly overexpressed in many types of tumors, particularly in clear cell renal cell carcinoma, often as a result of hypoxia.

Q4: What is the underlying signaling pathway of this compound's target, CA-IX?

A4: CA-IX expression is primarily regulated by hypoxia through the hypoxia-inducible factor-1α (HIF-1α) pathway. Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it induces the transcription of CA-IX. CA-IX then contributes to the regulation of intracellular and extracellular pH, which is crucial for tumor cell survival and proliferation.

Experimental Protocols

In Vivo PET/CT Imaging Protocol with 18F-VM4-037

This protocol is a generalized procedure based on clinical trial methodologies.

  • Animal/Patient Preparation:

    • Fast the subject for at least 4-6 hours prior to the scan to reduce background signal.

    • Ensure adequate hydration.

    • Have the subject rest for at least 30 minutes before injection of 18F-VM4-037.

    • Encourage the subject to void their bladder immediately before imaging.

  • Radiotracer Administration:

    • Administer 18F-VM4-037 via a bolus intravenous injection.

  • PET/CT Imaging:

    • Begin dynamic PET imaging of the region of interest immediately after injection and continue for 45 minutes.

    • Acquire a whole-body static PET scan at 60 minutes post-injection.

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

  • Data Analysis:

    • Reconstruct PET images using an appropriate algorithm.

    • Draw regions of interest (ROIs) on the tumor and other relevant tissues.

    • Calculate Standardized Uptake Values (SUVs) and, for dynamic scans, consider kinetic modeling to determine parameters like the Distribution Volume Ratio (DVR).

In Vitro Cellular Uptake Assay Protocol

This is a general protocol that should be optimized for your specific cell line and experimental conditions.

  • Cell Culture:

    • Seed cells in a 24- or 96-well plate at a predetermined density to achieve near-confluence on the day of the experiment.

    • Incubate cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.

  • Uptake Experiment:

    • On the day of the assay, aspirate the growth medium and wash the cells once with pre-warmed assay buffer (e.g., HBSS-HEPES, pH 7.4).

    • Add fresh assay buffer to each well. For competition studies, add the competing compound or inhibitor at this stage and incubate for 30 minutes.

    • Initiate the uptake by adding 18F-VM4-037 to each well.

    • Incubate the plate for a predetermined time (e.g., 5, 15, 30, 60 minutes) at 37°C with gentle agitation.

  • Stopping the Uptake and Cell Lysis:

    • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding a suitable lysis buffer (e.g., a solution containing a solubilizing agent).

  • Quantification:

    • Transfer the cell lysate to counting tubes.

    • Measure the radioactivity in a gamma counter.

    • Determine the protein concentration in each well to normalize the uptake data (e.g., using a Bradford or BCA assay).

    • Express the results as a percentage of the added dose per milligram of protein.

Quantitative Data Summary

Table 1: In Vivo Uptake of 18F-VM4-037 in Human Subjects

Parameter Value Reference
Peak Tumor Activity Concentration8 minutes post-injection
Mean SUV (Primary Kidney Lesions)2.55
Mean SUV (ccRCC Primary Lesions)3.16
Mean Distribution Volume Ratio (DVR)5.2 ± 2.8

Visualizations

experimental_workflow This compound In Vivo PET/CT Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis patient_prep Patient Preparation (Fasting, Hydration, Rest) injection Intravenous Injection patient_prep->injection radiotracer_prep 18F-VM4-037 Quality Control radiotracer_prep->injection dynamic_scan Dynamic PET/CT Scan (0-45 min) injection->dynamic_scan static_scan Whole-Body Static Scan (60 min) dynamic_scan->static_scan reconstruction Image Reconstruction static_scan->reconstruction roi_analysis ROI Analysis (Tumor & Normal Tissue) reconstruction->roi_analysis quantification Quantification (SUV, DVR) roi_analysis->quantification

Caption: Workflow for a typical in vivo PET/CT imaging experiment using this compound.

in_vitro_workflow This compound In Vitro Uptake Assay cluster_cell_prep Cell Preparation cluster_uptake Uptake Assay cluster_quantification Quantification cell_seeding Seed Cells in Multi-well Plate incubation Incubate to Near-confluence cell_seeding->incubation wash_pre Wash with Assay Buffer incubation->wash_pre add_vm4037 Add 18F-VM4-037 wash_pre->add_vm4037 incubate_uptake Incubate (Time-course) add_vm4037->incubate_uptake stop_wash Stop Uptake & Wash with Cold PBS incubate_uptake->stop_wash cell_lysis Cell Lysis stop_wash->cell_lysis measure_radioactivity Measure Radioactivity cell_lysis->measure_radioactivity protein_assay Protein Assay cell_lysis->protein_assay normalize Normalize Uptake measure_radioactivity->normalize protein_assay->normalize

Caption: General workflow for an in vitro cellular uptake assay with this compound.

caix_pathway CA-IX Signaling Pathway cluster_stimulus Stimulus cluster_intracellular Intracellular Signaling cluster_extracellular Extracellular Function hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a nucleus Nuclear Translocation hif1a->nucleus ca9_transcription CA9 Gene Transcription nucleus->ca9_transcription caix_protein CA-IX Protein Synthesis ca9_transcription->caix_protein caix_membrane CA-IX at Cell Membrane caix_protein->caix_membrane hco3_h HCO3- + H+ caix_membrane->hco3_h co2_h2o CO2 + H2O co2_h2o->hco3_h Catalysis by CA-IX ph_regulation Extracellular Acidification Intracellular Alkalinization hco3_h->ph_regulation tumor_progression Tumor Progression ph_regulation->tumor_progression vm4037 This compound vm4037->caix_membrane Inhibition

Caption: Simplified signaling pathway of Carbonic Anhydrase IX (CA-IX) and the inhibitory action of this compound.

References

Technical Support Center: Image Analysis for VM4-037 Uptake Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for image analysis software used in quantifying VM4-037 uptake. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its uptake quantified?

A1: this compound is a radiotracer, specifically a small molecule inhibitor of carbonic anhydrase IX (CA-IX) labeled with fluorine-18 for use in Positron Emission Tomography (PET) imaging.[1] CA-IX is a protein that is often overexpressed in hypoxic tumors, such as clear cell renal cell carcinoma.[1][2] Quantifying the uptake of 18F-VM4-037 allows researchers to non-invasively assess the expression of CA-IX in tumors, which can be an indicator of tumor hypoxia and may have prognostic value.[2][3]

Q2: What type of software is suitable for analyzing this compound uptake images?

A2: The analysis of PET images, such as those generated with 18F-VM4-037, typically requires specialized medical image analysis software. Both commercial packages like HALO, Arivis Vision 4D, and Imaris, as well as open-source software like ImageJ/Fiji and RT_Image, can be utilized for this purpose. These platforms offer tools for image visualization, segmentation of regions of interest (e.g., tumors), and quantitative analysis.

Q3: What are the key quantitative metrics derived from 18F-VM4-037 PET scans?

A3: A primary metric for quantifying reversible radiotracer binding from dynamic PET scans is the Distribution Volume Ratio (DVR). The Logan graphical analysis is a common method used to calculate DVR from time-activity curve data. Another frequently used metric in clinical PET is the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration to the injected dose and patient's body weight.

Q4: Can I use standard fluorescence microscopy techniques to quantify CA-IX expression?

A4: Yes, in addition to PET imaging with this compound, CA-IX expression can be quantified in tissue sections using immunofluorescence. This involves using a primary antibody specific to CA-IX followed by a fluorescently labeled secondary antibody. The fluorescence intensity within defined regions of interest can then be measured using image analysis software. However, this is an invasive method performed on biopsied or resected tissue, whereas 18F-VM4-037 PET imaging allows for non-invasive, in vivo quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound uptake.

Image Acquisition & Pre-processing
Problem Possible Cause(s) Recommended Solution(s)
High background signal in PET images High uptake of 18F-VM4-037 in normal tissues, particularly the kidneys and liver, can obscure the signal from adjacent tumors.- For renal lesions, the high background in normal kidney parenchyma is a known challenge.- Ensure correct image registration and segmentation to carefully delineate the tumor from surrounding healthy tissue.- Consider dynamic imaging to analyze the tracer kinetics, which may help differentiate tumor uptake from background.
Image artifacts (e.g., blurring, misalignments) - Patient motion during the PET/CT scan.- Misalignment between the PET and CT images used for attenuation correction.- Ensure the patient is as still as possible during the scan.- Use motion correction algorithms if available in your analysis software.- Carefully inspect the co-registration of PET and CT images and perform manual adjustments if necessary.
Low signal-to-noise ratio - Insufficient injected dose of the radiotracer.- Low sensitivity of the PET scanner.- Inappropriate image reconstruction parameters.- Adhere to the recommended injection dose range (e.g., 129.5-185 MBq or 3.5-5 mCi).- Use appropriate image reconstruction algorithms (e.g., OSEM with a suitable number of iterations and subsets) to optimize image quality.
Image Analysis & Quantification
Problem Possible Cause(s) Recommended Solution(s)
Inaccurate tumor segmentation - Poor image contrast between the tumor and surrounding tissue.- Diffuse tracer uptake at the tumor margins.- Operator variability in manual segmentation.- Utilize software with semi-automated or automated segmentation tools based on intensity thresholds or edge detection.- If performing manual segmentation, have the same operator analyze all images in a study to ensure consistency.- Use anatomical imaging (CT or MRI) to guide the delineation of the tumor boundaries.
Bias in Logan graphical analysis - Noise in the PET data can introduce a negative bias in the estimated DVR.- The assumption of reversible binding may not hold true in all cases.- Ensure a sufficient number of data points are included in the linear regression part of the plot.- Some studies suggest that a longer scan duration may be necessary to obtain unbiased estimates.- Consider using alternative kinetic modeling approaches if the Logan plot assumptions are not met.
Variability in fluorescence quantification - Photobleaching: The fluorescent signal fades upon exposure to excitation light.- Background fluorescence: Autofluorescence from the tissue or non-specific antibody binding can increase background noise.- Detector saturation: The signal is too bright for the detector, leading to loss of quantitative information.- Photobleaching: Minimize exposure time and use anti-fade mounting media.- Background: Include a "no primary antibody" control to assess non-specific binding and subtract the average background intensity from your measurements.- Saturation: Adjust the detector gain or laser power to ensure the signal is within the dynamic range of the detector.

Experimental Protocols

18F-VM4-037 PET/CT Imaging Protocol

This protocol is a summary of the methodology used in a phase II clinical trial for imaging renal cell carcinoma.

  • Patient Preparation:

    • Patients should rest for a minimum of 30 minutes before the injection of 18F-VM4-037.

    • Patients are encouraged to void before the imaging session begins.

  • Radiotracer Injection:

    • An intravenous (IV) bolus injection of 168.72 MBq (4.56 mCi) on average (range: 129.5-185 MBq or 3.5-5 mCi) of 18F-VM4-037 is administered.

  • PET/CT Scanning:

    • Dynamic Scan: A 45-minute dynamic scan is initiated at the time of injection, centered on the primary lesion. The scan consists of frames with increasing duration (e.g., 4 x 30s, 8 x 60s, 10 x 120s, 3 x 300s).

    • Whole-body Scan: A whole-body scan is performed at 60 minutes post-injection, with a duration of 2 minutes per bed position.

    • Final Single Bed Position Scan: A final 10-minute scan of the initial lesion area is conducted immediately following the whole-body scan.

    • Low-dose CT scans are acquired for attenuation correction.

  • Image Reconstruction:

    • Raw PET data are reconstructed using an ordered subset expectation maximization (OSEM) algorithm (e.g., 3 iterations and 33 subsets).

    • Standard corrections for randoms, normalization, dead time, scatter, and attenuation are applied.

Quantitative Data Summary

The following table summarizes the quantitative uptake values of 18F-VM4-037 in a study of patients with clear cell renal cell carcinoma (ccRCC).

Parameter Value Range
Mean Distribution Volume Ratio (DVR) in kidney lesions (n=9) 5.2 ± 2.80.68 - 10.34

Visualizations

Workflow for Quantifying this compound Uptake

G cluster_0 Data Acquisition cluster_1 Image Processing cluster_2 Quantitative Analysis cluster_3 Results PatientPrep Patient Preparation TracerInjection 18F-VM4-037 Injection PatientPrep->TracerInjection PETCTScan PET/CT Scanning TracerInjection->PETCTScan ImageRecon Image Reconstruction PETCTScan->ImageRecon AttenuationCorrection Attenuation Correction ImageRecon->AttenuationCorrection ImageRegistration Image Registration (PET/CT) AttenuationCorrection->ImageRegistration ROISegmentation ROI Segmentation (Tumor) ImageRegistration->ROISegmentation TACGeneration Time-Activity Curve Generation ROISegmentation->TACGeneration SUVCalculation SUV Calculation ROISegmentation->SUVCalculation KineticModeling Kinetic Modeling (e.g., Logan Plot) TACGeneration->KineticModeling DVR Distribution Volume Ratio (DVR) KineticModeling->DVR SUV Standardized Uptake Value (SUV) SUVCalculation->SUV

Caption: A flowchart of the this compound uptake quantification process.

Signaling Pathway (Logical Relationship)

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expression Increased CA-IX Expression HIF1a->CAIX_Expression VM4037_Binding 18F-VM4-037 Binding to CA-IX CAIX_Expression->VM4037_Binding PET_Signal Increased PET Signal VM4037_Binding->PET_Signal

Caption: The relationship between tumor hypoxia and PET signal from 18F-VM4-037.

References

Addressing motion artifacts in dynamic VM4-037 PET imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing motion artifacts during dynamic VM4-037 PET imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are motion artifacts in PET imaging and why are they a problem?

A1: Motion artifacts in positron emission tomography (PET) imaging are distortions and inaccuracies in the final reconstructed images caused by patient or subject movement during the scan.[1][2] These artifacts can manifest as blurring, loss of image resolution, and incorrect localization of the radioactive tracer.[1] In dynamic PET studies, which involve acquiring data over a longer period to assess tracer kinetics, the risk and impact of motion are particularly high.[1][3] Motion can lead to misalignment between the PET emission data and the CT-based attenuation correction map, resulting in significant errors in the quantification of tracer uptake.

Q2: How does motion specifically affect the quantitative accuracy of dynamic PET data?

A2: Motion during a dynamic PET scan can severely compromise quantitative analysis. It can lead to the underestimation of tracer uptake values, such as the Standardized Uptake Value (SUV), and reduce the detectability of small lesions. For kinetic modeling, which is central to dynamic PET, inter-frame mismatch due to motion can seriously impact the estimation of physiological parameters. For example, even small movements can introduce large errors in the calculated Patlak slope (Ki), which represents the tracer uptake rate. Studies have shown that motion can cause changes in measured PET uptake signals ranging from 20% to 40%.

Q3: What are the common sources of motion in PET imaging?

A3: Motion in PET imaging can stem from various physiological sources, including respiration, cardiac activity, and involuntary or voluntary bulk patient movement. Respiratory motion is a significant factor, especially for imaging the thorax and upper abdomen, and can cause misalignments between PET and CT scans. In lengthy dynamic scans, subtle movements like swallowing, coughing, or general restlessness of the subject are common and can degrade image quality.

Q4: What is the difference between hardware-driven and data-driven motion correction?

A4: Hardware-driven motion correction techniques rely on external devices to track a subject's movement during the scan. Examples include respiratory belts, infrared cameras with markers, and electrocardiogram (ECG) gating for cardiac studies. These systems provide real-time motion information that can be used to either prospectively adjust the scan or retrospectively correct the data. Data-driven methods, on the other hand, extract motion information directly from the acquired PET data itself, without the need for external hardware. These techniques often use image registration algorithms to align different frames of the dynamic scan or track the center-of-mass of the tracer distribution.

Troubleshooting Guides

Issue 1: Blurring and loss of definition in the reconstructed dynamic this compound PET images.

  • Possible Cause: Subject movement during the emission scan (intrascan motion). This is a common issue in longer dynamic acquisitions.

  • Troubleshooting Steps:

    • Visual Inspection: Review the raw sinogram or list-mode data if available. A "smear" or "streaking" pattern can be indicative of motion.

    • Frame-by-Frame Review: Play the dynamic PET frames as a cinematic loop. Any sudden jumps or gradual drifts in the position of anatomical structures suggest inter-frame motion.

    • Post-Acquisition Correction:

      • Image Registration: Apply a frame-to-frame registration algorithm to align all dynamic frames to a reference frame (e.g., an early, high-statistic frame). This can correct for bulk body motion.

      • Data-Driven Gating: If respiratory motion is suspected, consider using a data-driven gating technique to bin the data into different respiratory phases and reconstruct a motion-averaged image.

    • Re-acquisition: In cases of severe motion, especially during critical early frames of the dynamic scan, re-imaging the subject may be the only viable option.

Issue 2: Areas of artificially high or low tracer uptake, particularly near tissue boundaries.

  • Possible Cause: Misalignment between the PET emission data and the CT attenuation map (misregistration). This is often caused by subject movement between the CT scan and the PET acquisition.

  • Troubleshooting Steps:

    • Check PET/CT Fusion: Overlay the CT and PET images and check for obvious anatomical mismatches. For example, is the outline of the kidney on the CT aligned with the corresponding uptake region on the PET?

    • Re-register PET and CT: Use image registration software to manually or automatically re-align the CT image to the PET data. After alignment, re-run the attenuation correction and image reconstruction process.

    • Review Non-Attenuation-Corrected (NAC) Images: Examine the NAC PET images. While not quantitatively accurate, they are not affected by CT-based artifacts. If an area of high uptake is present in the attenuation-corrected image but not in the NAC image, it is likely an artifact.

Issue 3: Inconsistent or noisy kinetic parameters (e.g., Ki, DVR) after Patlak or Logan analysis.

  • Possible Cause: Subtle, frame-to-frame motion that was not apparent on simple visual inspection is corrupting the time-activity curves (TACs). Even small motions can amplify errors in kinetic modeling.

  • Troubleshooting Steps:

    • Apply Motion Correction Prior to Modeling: Implement a robust motion correction workflow (such as frame-to-frame registration) on the dynamic PET data before generating time-activity curves and performing kinetic analysis.

    • Evaluate TAC Quality: Plot the time-activity curves for various regions of interest. Unusually noisy or erratic data points, especially in later time frames, can be a sign of motion contamination.

    • Use Integrated Motion Estimation: Some advanced reconstruction algorithms can estimate and correct for motion as part of the image reconstruction process itself, which can improve the accuracy of the resulting TACs.

Quantitative Data on Motion Artifacts

The following tables summarize the potential impact of motion on quantitative PET measurements, based on findings from various studies.

Table 1: Impact of Motion on Myocardial Blood Flow (MBF) Quantification

Motion AmplitudeGlobal Absolute Average Deviation of MBF
5 mm3.1% ± 1.8%
20 mm7.3% ± 6.3%
(Data sourced from a study on cardiac 15O-water PET)

Table 2: General Impact of Motion Correction on PET Quantification

Correction MethodEffect on Quantitative MetricImprovement Range
Respiratory CompensationIncrease in Contrast-to-Noise Ratio (CNR)19% - 190%
Respiratory CompensationIncrease in SUVpeak and SUVmax23.1% and 34.5% (average)
MR-based Motion CorrectionIncrease in PET uptake signal20% - 40%
(Data compiled from various oncologic and simultaneous PET/MR studies)

Experimental Protocols

Detailed Methodology for Motion-Minimized Dynamic this compound PET/CT Imaging

This protocol is designed to minimize the occurrence of motion artifacts during a dynamic PET scan with the tracer 18F-VM4-037.

  • Subject Preparation:

    • Instruct the subject to rest for at least 30 minutes before tracer injection to ensure a stable physiological state.

    • Encourage the subject to void immediately before the scan to minimize discomfort and the need for movement.

    • Clearly explain the importance of remaining still throughout the entire scan duration.

  • Immobilization and Positioning:

    • Make the subject as comfortable as possible on the scanner bed using cushions and supports to minimize muscle tension and the urge to move.

    • Use appropriate immobilization devices (e.g., headrest, straps) as tolerated by the subject.

  • Acquisition Sequence:

    • CT Scan (for Attenuation Correction): Perform a low-dose CT scan over the desired imaging range (e.g., centered on the primary lesion). Instruct the subject to breathe shallowly during this short scan.

    • Dynamic PET Scan:

      • Administer an IV bolus injection of 18F-VM4-037 (typical dose: 130-185 MBq).

      • Begin the dynamic PET acquisition simultaneously with the injection.

      • The dynamic scan framing should be structured with shorter frames initially to capture the rapid tracer kinetics, followed by longer frames. A typical protocol is: 4x30s, 8x60s, 10x120s, 3x300s, for a total of 45 minutes.

    • Whole-Body PET Scan: Following the dynamic scan, a whole-body static scan may be performed (e.g., at 60 minutes post-injection).

  • Motion Correction Strategy (Recommended):

    • Respiratory Gating (if applicable): If the region of interest is in the thorax or upper abdomen, use a respiratory gating system (e.g., pressure belt) to monitor the breathing cycle.

    • Post-Hoc Image Registration: After acquisition, apply a 3D image registration algorithm to co-register all individual time frames of the dynamic PET scan to a single reference frame. This is crucial for correcting bulk body motion.

  • Reconstruction:

    • Reconstruct the PET data using an iterative algorithm like Ordered Subset Expectation Maximization (OSEM).

    • Apply all standard corrections: randoms, scatter, dead time, decay, and the motion-corrected CT-based attenuation map.

Visualizations

Motion_Artifact_Workflow cluster_0 Data Acquisition cluster_1 Initial Quality Control cluster_2 Correction & Reconstruction cluster_3 Final Analysis Dynamic_PET Dynamic PET Scan Acquired Visual_Check Visual Check for Motion (Cinematic Loop) Dynamic_PET->Visual_Check Motion_Detected Motion Detected? Visual_Check->Motion_Detected Apply_Correction Apply Motion Correction (e.g., Image Registration) Motion_Detected->Apply_Correction Yes Reconstruct Reconstruct PET Data with Corrected AC Motion_Detected->Reconstruct No Apply_Correction->Reconstruct Final_Images Generate Motion-Corrected Dynamic Images Reconstruct->Final_Images Kinetic_Modeling Perform Kinetic Modeling Final_Images->Kinetic_Modeling

Caption: Workflow for identifying and addressing motion artifacts.

Hypoxia_Pathway Hypoxia Tumor Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp Carbonic Anhydrase IX (CAIX) Gene Expression HIF1a->CAIX_exp CAIX_protein CAIX Protein on Cell Surface CAIX_exp->CAIX_protein PET_Signal PET Signal Detection CAIX_protein->PET_Signal Enables VM4_037 18F-VM4-037 Tracer VM4_037->CAIX_protein Binds to

Caption: Simplified signaling pathway targeted by this compound.

Experimental_Workflow start Start: Subject Prep & Immobilization ct_scan 1. Low-Dose CT Scan start->ct_scan pet_acq 2. Inject 18F-VM4-037 & Start Dynamic PET Acquisition ct_scan->pet_acq process_data 3. Post-Acquisition Processing pet_acq->process_data motion_correct 4. Frame-to-Frame Image Registration process_data->motion_correct reconstruct 5. Reconstruct with Corrected Attenuation Map motion_correct->reconstruct analysis 6. Kinetic Analysis (TACs, Patlak/Logan) reconstruct->analysis end End: Quantitative Results analysis->end

Caption: Experimental workflow for a motion-corrected PET study.

References

Technical Support Center: Enhancing VM4-037 Signal in Low CA-IX Expressing Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VM4-037. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound for imaging and therapeutic applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving a robust signal, particularly in tumors with low expression of Carbonic Anhydrase IX (CA-IX).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor of Carbonic Anhydrase IX (CA-IX).[1] When radiolabeled with Fluorine-18 ([18F]this compound), it serves as a positron emission tomography (PET) tracer for the non-invasive detection of CA-IX expressing tumors. CA-IX is a transmembrane protein that is often overexpressed in various solid tumors and is strongly induced by hypoxia (low oxygen levels), a common feature of the tumor microenvironment.[2] The underlying principle is that [18F]this compound will accumulate in tumors with high CA-IX expression, allowing for their visualization and quantification via PET imaging.

Q2: We are observing a weak [18F]this compound signal in our tumor model. What are the potential causes?

A2: A weak signal can stem from several factors:

  • Low CA-IX Expression: The most direct cause is a low density of the CA-IX target in the tumor tissue.

  • Poor Tracer Bioavailability: The injected tracer may not be efficiently reaching the tumor due to factors like rapid metabolism, clearance, or poor tumor perfusion.

  • High Background Signal: Non-specific uptake of [18F]this compound in surrounding tissues, particularly in the abdominal region (kidneys, liver, and ileum), can obscure the tumor signal, leading to a low tumor-to-background ratio.

  • Suboptimal Imaging Protocol: The timing of the PET scan post-injection and the image reconstruction parameters can significantly impact the detected signal.

Q3: How can we confirm if low CA-IX expression is the primary issue?

A3: Post-imaging validation of CA-IX expression in the tumor tissue is crucial. This can be achieved through:

  • Immunohistochemistry (IHC): Staining of tumor sections with a validated anti-CA-IX antibody allows for the visualization and semi-quantitative scoring of CA-IX expression.

  • Western Blotting: This technique can quantify the total amount of CA-IX protein in tumor lysates.

  • ELISA: A CA-IX ELISA can be used to quantify CA-IX protein levels in cell lysates.

  • Flow Cytometry: For cell suspensions, flow cytometry can determine the percentage of CA-IX positive cells.

Q4: Are there methods to increase CA-IX expression in our tumor models?

A4: Yes, since CA-IX expression is primarily regulated by the hypoxia-inducible factor (HIF-1), inducing a hypoxic tumor microenvironment can upregulate CA-IX. This can be achieved both in vitro and in vivo. For detailed procedures, please refer to the Experimental Protocols section.

Troubleshooting Guides

Issue 1: Weak Tumor Signal with Confirmed Low CA-IX Expression

If you have confirmed that your tumor model has inherently low CA-IX expression, the primary strategy is to attempt to increase the target expression.

Troubleshooting Steps:

  • Induce Tumor Hypoxia:

    • In Vitro: Culture tumor cells in a hypoxic chamber (e.g., 0.1-1% O2) for 24-72 hours prior to the experiment.

    • In Vivo: For preclinical models, consider strategies to induce tumor hypoxia. One approach is the administration of agents that modulate tumor blood flow, though this requires careful optimization. Another consideration is the use of tumor models known to develop significant hypoxic regions.

  • Pharmacological Upregulation of HIF-1α:

    • Investigate the use of small molecules that stabilize HIF-1α under normoxic conditions. This can lead to the downstream expression of CA-IX.

Issue 2: Weak Tumor Signal Despite Moderate to High CA-IX Expression

If CA-IX expression is adequate, the issue may lie with tracer delivery or the imaging protocol itself.

Troubleshooting Steps:

  • Optimize Tracer Administration and Imaging Window:

    • Ensure accurate intravenous injection of the full [18F]this compound dose.

    • Perform dynamic PET imaging or static scans at multiple time points post-injection to determine the optimal window for maximal tumor-to-background contrast. Studies have shown that peak activity concentration can occur early, followed by washout.

  • Enhance Tumor Perfusion:

    • Poor blood flow to the tumor can limit tracer delivery. Consider co-administration of vasoactive agents that can transiently increase tumor perfusion. This requires careful dose and timing optimization to avoid systemic effects.

  • Improve Image Reconstruction Parameters:

    • Utilize advanced reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM) with Time-of-Flight (TOF) and Point Spread Function (PSF) modeling to improve signal-to-noise ratio.

    • Optimize post-reconstruction filtering to reduce noise without excessively blurring the tumor signal.

Issue 3: High Background Signal Obscuring Tumor Uptake

[18F]this compound is known to have high physiological uptake in the kidneys, liver, and gastrointestinal tract, which can be particularly problematic for imaging abdominal tumors.

Troubleshooting Steps:

  • Optimize Patient/Animal Preparation:

    • Ensure adequate hydration to promote clearance of the tracer through the urinary system, which may help reduce bladder signal.

  • Delayed Imaging:

    • Acquiring images at later time points (e.g., 2-4 hours post-injection) may allow for some clearance of the tracer from background tissues, potentially improving the tumor-to-background ratio. However, this needs to be balanced with the radioactive decay of 18F.

  • Pharmacological Modulation of Background Uptake:

    • While not yet established for [18F]this compound, research into agents that can selectively reduce tracer uptake in organs like the liver and kidneys is an active area. This would require significant validation for your specific model.

  • Advanced Image Analysis:

    • Utilize co-registration with anatomical imaging (CT or MRI) to accurately delineate the tumor boundaries and separate its signal from that of adjacent organs.

    • Employ kinetic modeling of dynamic PET data to better differentiate specific tumor uptake from non-specific background accumulation.

Quantitative Data Summary

The following tables summarize quantitative data on [18F]this compound uptake in various preclinical and clinical settings.

Table 1: Preclinical [18F]this compound Tumor Uptake in Different Tumor Models

Tumor ModelCA-IX Expression LevelMean Tumor Uptake (%ID/g)Tumor-to-Muscle RatioReference
HT-29 (human colorectal adenocarcinoma)High~0.8 - 2.3~4-5
U373 (human glioblastoma)ModerateNot significantly higher than background~1
SK-RC-52 (human renal cell carcinoma)High~26.0 (at 1h)68.4 (at 24h)

Table 2: Clinical [18F]this compound Uptake in Renal Cell Carcinoma (RCC)

Lesion TypeMean SUVSUV RangeReference
Primary ccRCC Lesions3.160.58 - 4.23
Metastatic ccRCC Lesions5.92-
All Primary Kidney Lesions2.55-

SUV: Standardized Uptake Value ccRCC: Clear Cell Renal Cell Carcinoma

Experimental Protocols

Protocol 1: In Vitro Induction of CA-IX Expression via Hypoxia

Objective: To increase CA-IX expression in tumor cell lines for subsequent experiments.

Materials:

  • Tumor cell line of interest (e.g., HT-29, HeLa)

  • Complete cell culture medium

  • Hypoxic chamber or incubator capable of maintaining 0.1-1% O2, 5% CO2

  • Optional: Cobalt chloride (CoCl2)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., plates, flasks) and allow them to adhere overnight under normoxic conditions (21% O2, 5% CO2).

  • Induction of Hypoxia:

    • Gas-induced Hypoxia: Place the culture vessels in a pre-equilibrated hypoxic chamber at 37°C for 24 to 72 hours. The duration should be optimized for your specific cell line.

    • Chemical Hypoxia (using CoCl2): Prepare a fresh stock solution of CoCl2 in sterile water. Add CoCl2 to the cell culture medium to a final concentration of 100-150 µM. Incubate the cells for 24 hours under normoxic conditions. Note: CoCl2 is a chemical mimic of hypoxia and may have other cellular effects.

  • Verification of CA-IX Upregulation: After the incubation period, harvest the cells and assess CA-IX expression using Western blotting, ELISA, or flow cytometry as described in the FAQs.

Protocol 2: Post-Imaging Immunohistochemical (IHC) Validation of CA-IX Expression

Objective: To correlate the [18F]this compound PET signal with the actual CA-IX protein expression in the tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Primary antibody against CA-IX (e.g., M75)

  • Appropriate secondary antibody and detection system (e.g., HRP-conjugated secondary antibody and DAB substrate)

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol solutions.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).

  • Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-CA-IX antibody at a predetermined optimal concentration and time.

  • Secondary Antibody and Detection: Apply the secondary antibody followed by the detection reagent according to the manufacturer's instructions.

  • Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.

  • Image Analysis: Examine the slides under a microscope. Score the intensity and percentage of CA-IX positive tumor cells. This can then be correlated with the measured SUV from the PET scan of the corresponding tumor.

Visualizations

Signaling_Pathway_CAIX_Induction cluster_extracellular Extracellular Space cluster_cell Tumor Cell CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 catalyzed by CA-IX Acidic_Microenvironment Acidic Microenvironment (pH ~6.5) H_HCO3->Acidic_Microenvironment pH_Regulation Intracellular pH Regulation (pHi ~7.4) H_HCO3->pH_Regulation bicarbonate import Hypoxia Hypoxia (<1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a inhibits prolyl hydroxylases HIF1 HIF-1 Complex (HIF-1α/β) HIF1a->HIF1 CA9_Gene CA9 Gene (HRE) HIF1->CA9_Gene binds to HRE CAIX_Protein CA-IX Protein CA9_Gene->CAIX_Protein transcription & translation CAIX_Protein->CO2_H2O VM4_037 This compound VM4_037->CAIX_Protein inhibits

CA-IX Induction and Function in the Tumor Microenvironment.

Experimental_Workflow_Signal_Enhancement Start Low this compound Signal in Tumor Model Check_CAIX Assess CA-IX Expression (IHC, Western Blot) Start->Check_CAIX Low_CAIX Low CA-IX Expression Check_CAIX->Low_CAIX Low High_CAIX Adequate CA-IX Expression Check_CAIX->High_CAIX Adequate Induce_Hypoxia Induce Tumor Hypoxia (e.g., hypoxic chamber) Low_CAIX->Induce_Hypoxia Optimize_Imaging Optimize Imaging Protocol (Timing, Reconstruction) High_CAIX->Optimize_Imaging Reassess_CAIX Re-assess CA-IX & Repeat Imaging Induce_Hypoxia->Reassess_CAIX Success Improved Signal Reassess_CAIX->Success Successful Upregulation Failure Signal Still Low (Consider Alternative Model/Tracer) Reassess_CAIX->Failure No Change Enhance_Delivery Enhance Tracer Delivery (e.g., improve perfusion) Optimize_Imaging->Enhance_Delivery Reduce_Background Reduce Background Signal (Hydration, Delayed Imaging) Enhance_Delivery->Reduce_Background Reduce_Background->Success

Troubleshooting Workflow for Low this compound Signal.

References

Validation & Comparative

Validating VM4-037 PET Imaging with Immunohistochemistry for Carbonic Anhydrase IX: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of [¹⁸F]VM4-037 positron emission tomography (PET) imaging with the gold-standard immunohistochemistry (IHC) for the detection of Carbonic Anhydrase IX (CA-IX), a key tumor-associated protein and hypoxia biomarker. The performance of [¹⁸F]this compound is critically evaluated against IHC and other imaging alternatives, supported by experimental data and detailed protocols for researchers in oncology and drug development.

Introduction to CA-IX and [¹⁸F]this compound

Carbonic Anhydrase IX (CA-IX) is a transmembrane enzyme that is strongly upregulated in response to hypoxic conditions in a wide range of solid tumors.[1][2][3] Its expression is primarily regulated by the Hypoxia-Inducible Factor 1-α (HIF-1α).[1][3] The role of CA-IX in promoting cancer cell survival by maintaining intracellular pH homeostasis makes it an attractive target for both therapeutic intervention and non-invasive imaging.

[¹⁸F]this compound is a small-molecule radiotracer developed for PET imaging of CA-IX expression. However, preclinical and clinical studies have raised questions about its specificity and utility, particularly for primary tumors in the abdomen due to high background signal. This guide aims to objectively present the available data to help researchers make informed decisions.

Quantitative Performance Comparison

The following tables summarize the quantitative data for [¹⁸F]this compound and compare it with immunohistochemistry and an alternative antibody-based imaging agent, Girentuximab (cG250).

Table 1: Binding Affinity and In Vivo Performance of CA-IX Imaging Agents

Parameter[¹⁸F]this compoundAlternative Agents ([¹²⁴I]I-girentuximab)Data Source
Target Carbonic Anhydrase IX (CA-IX)Carbonic Anhydrase IX (CA-IX)
Inhibitory Constant (Ki) for CA-IX 124 nMNot applicable (Antibody)
Tumor Uptake (Preclinical, %ID/g) Low, comparable to non-specific background14.8% ID/g at 72h post-injection
Tumor-to-Background Ratio Poor, could not distinguish tumor from backgroundIncreased over time, clear delineation
Mean SUV (Clinical, Primary ccRCC) 3.16Not directly comparable

Table 2: Biodistribution of [¹⁸F]this compound in Preclinical Models (2h post-injection)

OrganPercent Injected Dose per Gram (%ID/g)
Kidneys> 30%
Ileum> 30%
Liver> 1%
Bladder> 1%
Stomach> 1%
TumorIn the same range as low-uptake organs
Data sourced from studies on HT29 tumor-bearing animals.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

[¹⁸F]this compound PET Imaging Protocol (Preclinical)

  • Animal Model: U373 or HT29 tumor-bearing mice.

  • Radiotracer Administration: A bolus injection of 3.79 ± 0.55 MBq of [¹⁸F]this compound is administered via a lateral tail vein catheter.

  • Image Acquisition:

    • For the U373 tumor model, 15-minute emission scans are performed at 0, 120, and 240 minutes post-injection.

    • For the HT29 tumor model, 10-minute emission scans are performed at 30, 60, 90, and 120 minutes post-injection.

  • Image Correction: Scans are corrected for random counts, dead time, and decay.

[¹⁸F]this compound PET/CT Imaging Protocol (Clinical)

  • Patient Preparation: Patients are required to rest for at least 30 minutes before injection and are encouraged to void prior to imaging.

  • Radiotracer Administration: An intravenous bolus injection of approximately 168.72 MBq (4.56 mCi) of [¹⁸F]this compound is administered.

  • Imaging Schedule:

    • A dynamic scan of the primary lesion is performed for the first 45 minutes post-injection.

    • A whole-body scan is obtained at 60 minutes post-injection.

  • Image Reconstruction: Raw data are reconstructed using an ordered subset expectation maximization (OSEM) algorithm with corrections for randoms, normalization, dead time, scatter, and CT-based attenuation.

Immunohistochemistry (IHC) Protocol for CA-IX

  • Tissue Preparation: Tumors are surgically excised, and half of the tumor is snap-frozen in liquid nitrogen and cut into 5 µm sections. The other half is fixed in formalin and embedded in paraffin.

  • Staining Procedure:

    • Deparaffinized tissue sections are subjected to antigen retrieval.

    • Sections are incubated with a primary antibody against CA-IX (e.g., rabbit polyclonal anti-CAIX antibody, clone ab15086).

    • A secondary antibody and a detection system are used for visualization.

  • Scoring:

    • Staining Intensity: Scored on a scale from 0 (negative) to 3 (strong).

    • Percentage of Positive Cells: Scored based on the percentage of tumor cells stained (e.g., 0: <1%, 1: 1–10%, 2: 10–50%, 3: >50%).

    • Total Score: The product of the intensity and percentage scores, resulting in a score from 0 to 300.

Visualizing Pathways and Workflows

CA-IX Expression Pathway under Hypoxia

The following diagram illustrates the signaling cascade leading to the expression of CA-IX on the cell surface in a hypoxic tumor microenvironment.

CAIX_Pathway cluster_env Tumor Microenvironment cluster_cell Tumor Cell Hypoxia Hypoxia HIF-1a Stabilization HIF-1a Stabilization Hypoxia->HIF-1a Stabilization inhibits prolyl hydroxylases HIF-1a/HIF-1b Dimerization HIF-1a/HIF-1b Dimerization HIF-1a Stabilization->HIF-1a/HIF-1b Dimerization HRE Binding HRE Binding HIF-1a/HIF-1b Dimerization->HRE Binding translocates to nucleus CA9 Gene Transcription CA9 Gene Transcription HRE Binding->CA9 Gene Transcription binds to Hypoxia Response Element CA-IX Protein CA-IX Protein CA9 Gene Transcription->CA-IX Protein translation Cell Membrane CA-IX Protein->Cell Membrane translocates to Validation_Workflow Tumor-bearing\nAnimal Model Tumor-bearing Animal Model Radiotracer Injection\n([18F]this compound) Radiotracer Injection ([18F]this compound) Tumor-bearing\nAnimal Model->Radiotracer Injection\n([18F]this compound) In Vivo PET Imaging In Vivo PET Imaging Radiotracer Injection\n([18F]this compound)->In Vivo PET Imaging Tumor Excision Tumor Excision In Vivo PET Imaging->Tumor Excision Data Correlation Data Correlation In Vivo PET Imaging->Data Correlation Ex Vivo Analysis Ex Vivo Analysis Tumor Excision->Ex Vivo Analysis IHC Staining\nfor CA-IX IHC Staining for CA-IX Ex Vivo Analysis->IHC Staining\nfor CA-IX IHC Staining\nfor CA-IX->Data Correlation

References

Head-to-Head Comparison: VM4-037 and 89Zr-girentuximab for Carbonic Anhydrase IX Targeting

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals in oncology.

This guide provides a comprehensive, data-driven comparison of two prominent agents targeting Carbonic Anhydrase IX (CAIX): the small molecule inhibitor VM4-037 and the radiolabeled monoclonal antibody 89Zr-girentuximab. Both agents leverage the overexpression of CAIX in various solid tumors, particularly clear cell renal cell carcinoma (ccRCC), for imaging and potential therapeutic applications. This comparison focuses on their distinct mechanisms, performance in preclinical and clinical settings, and the experimental protocols underpinning their evaluation.

At a Glance: Key Differences

FeatureThis compound89Zr-girentuximab
Modality Small molecule inhibitor, used as a PET tracer ([18F]this compound)Radiolabeled monoclonal antibody (girentuximab)
Target Binding Binds to the active site of CAIX.[1]Binds to an extracellular epitope of CAIX.[2]
Primary Application Positron Emission Tomography (PET) imaging.[3]PET/CT imaging and potential for radioimmunotherapy.[4]
Pharmacokinetics Rapid clearance, allowing for same-day imaging.[3]Slower clearance, requiring imaging several days post-administration.
Clinical Trial Status Phase II trials completed.Phase III (ZIRCON trial) completed for imaging.

Mechanism of Action

Both this compound and 89Zr-girentuximab target Carbonic Anhydrase IX (CAIX), a transmembrane protein significantly overexpressed in hypoxic tumors. CAIX plays a crucial role in tumor progression by regulating intra- and extracellular pH, which promotes cancer cell survival, proliferation, and invasion.

This compound is a small molecule inhibitor that directly binds to the active site of the CAIX enzyme. When labeled with fluorine-18 ([18F]this compound), it functions as a PET tracer, allowing for the visualization of CAIX-expressing tumors. Its small size facilitates rapid distribution and clearance.

Girentuximab is a chimeric monoclonal antibody that specifically targets an extracellular domain of CAIX. When conjugated with Zirconium-89 (89Zr), it becomes a potent agent for PET/CT imaging. Beyond imaging, girentuximab's mechanism of action also includes antibody-dependent cell-mediated cytotoxicity (ADCC), where it flags CAIX-expressing cancer cells for destruction by immune cells like Natural Killer (NK) cells.

Signaling Pathway of CAIX in Cancer Progression

CAIX_Signaling cluster_0 Hypoxic Tumor Microenvironment cluster_1 Intracellular Signaling cluster_2 Extracellular Effects Hypoxia Hypoxia HIF-1α stabilization HIF-1α stabilization Hypoxia->HIF-1α stabilization induces CAIX Gene Transcription CAIX Gene Transcription HIF-1α stabilization->CAIX Gene Transcription activates CAIX Protein Expression CAIX Protein Expression CAIX Gene Transcription->CAIX Protein Expression CAIX (cell surface) CAIX (cell surface) CAIX Protein Expression->CAIX (cell surface) Extracellular Acidification Extracellular Acidification CAIX (cell surface)->Extracellular Acidification catalyzes CO2 + H2O -> H+ + HCO3- Tumor Progression Tumor Progression Extracellular Acidification->Tumor Progression Invasion & Metastasis Invasion & Metastasis Tumor Progression->Invasion & Metastasis Therapeutic Resistance Therapeutic Resistance Tumor Progression->Therapeutic Resistance VM4_037_PET_Workflow Patient Enrollment Patient Enrollment IV Injection\n[18F]this compound IV Injection [18F]this compound Patient Enrollment->IV Injection\n[18F]this compound Dynamic PET\n(0-45 min) Dynamic PET (0-45 min) IV Injection\n[18F]this compound->Dynamic PET\n(0-45 min) Whole-Body PET/CT\n(60 min) Whole-Body PET/CT (60 min) Dynamic PET\n(0-45 min)->Whole-Body PET/CT\n(60 min) Image Analysis (SUV) Image Analysis (SUV) Whole-Body PET/CT\n(60 min)->Image Analysis (SUV) Histopathology Correlation Histopathology Correlation Image Analysis (SUV)->Histopathology Correlation Zr_girentuximab_PET_Workflow Patient Enrollment Patient Enrollment IV Injection\n89Zr-girentuximab IV Injection 89Zr-girentuximab Patient Enrollment->IV Injection\n89Zr-girentuximab PET/CT Imaging\n(Day 5 ± 2) PET/CT Imaging (Day 5 ± 2) IV Injection\n89Zr-girentuximab->PET/CT Imaging\n(Day 5 ± 2) Blinded Image Review Blinded Image Review PET/CT Imaging\n(Day 5 ± 2)->Blinded Image Review Surgical Resection & Histology Surgical Resection & Histology Blinded Image Review->Surgical Resection & Histology

References

Lack of Direct Correlation Between VM4-037 SUVmax and CA-IX Expression: A Comparative Guide to CA-IX Targeted PET Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available preclinical and clinical data reveals a lack of a direct quantitative correlation between the maximum standardized uptake value (SUVmax) of the positron emission tomography (PET) tracer [¹⁸F]VM4-037 and the expression levels of carbonic anhydrase IX (CA-IX). While [¹⁸F]this compound has been evaluated for imaging CA-IX, a key tumor-associated protein, studies suggest it may not be a reliable quantitative biomarker for its expression. This guide provides a comparative analysis of [¹⁸F]this compound and alternative CA-IX targeting PET tracers, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction to CA-IX and PET Imaging

Carbonic anhydrase IX (CA-IX) is a transmembrane protein that is overexpressed in a variety of solid tumors, including clear cell renal cell carcinoma (ccRCC), and its expression is often associated with tumor hypoxia and poor prognosis. This makes CA-IX an attractive target for both therapeutic intervention and non-invasive imaging. PET imaging with radiolabeled tracers targeting CA-IX offers the potential to visualize tumor hypoxia, aid in patient stratification, and monitor treatment response.

[¹⁸F]this compound: Performance and Correlation with CA-IX

[¹⁸F]this compound is a small molecule inhibitor of carbonic anhydrases. Despite its design to target CA-IX, evidence for a quantitative correlation between its uptake in tumors and the level of CA-IX expression is limited.

A preclinical study involving two CA-IX-expressing human tumor models, U373 glioma and HT-29 colorectal cancer, found that [¹⁸F]this compound did not specifically accumulate in the tumors. The tracer uptake in tumor tissue was comparable to that in background tissues, indicating that it may not be suitable for detecting CA-IX in these models.

Furthermore, a phase II clinical trial of [¹⁸F]this compound in patients with ccRCC reported moderate signal uptake in primary tumors and good visualization of CA-IX positive metastases. However, the study noted that the evaluation of primary tumors was challenging due to high background uptake in the kidneys. Importantly, the authors stated that "no correlation was found with staining for CAIX and CAXII," although they suggested that larger studies were needed.

Comparative Analysis with Alternative CA-IX PET Tracers

Several alternative PET tracers targeting CA-IX have been developed and have shown a more direct correlation with CA-IX expression. These alternatives include antibody-based and other small molecule tracers.

RadiotracerTypeCancer ModelKey FindingsCorrelation with CA-IX Expression
[¹⁸F]this compound Small MoleculePreclinical (U373, HT29), Clinical (ccRCC)Moderate uptake in ccRCC, but high kidney background. No specific accumulation in preclinical models.No direct correlation reported. Preclinical and clinical studies found no correlation with CA-IX staining.
[¹²⁴I]I-cG250 Monoclonal AntibodyClinical (ccRCC)High sensitivity and specificity for ccRCC detection.Significant correlation between in vivo PET measurements and in vitro radioactivity in tumor tissue (Spearman ρ = 0.84-0.88, p < 0.000001)[1].
[⁸⁹Zr]Zr-DFO-cG250 Monoclonal AntibodyPreclinical (ccRCC)Superior image quality compared to [¹²⁴I]I-cG250 due to better retention.Demonstrates specific tumor targeting.
[⁶⁴Cu]XYIMSR-06 Small MoleculePreclinical (ccRCC)High tumor uptake (19.3 %ID/g at 4h) and favorable tumor-to-kidney ratio.Not explicitly quantified, but high specific uptake in CA-IX positive tumors.
[⁶⁸Ga]Ga-NY104 Small MoleculeClinical (ccRCC)High diagnostic efficacy for metastatic ccRCC.Tumor uptake was correlated with immunohistochemical staining results[2].
[⁶⁸Ga]Ga-NYM046 Small MoleculePreclinical (ccRCC)Higher tumor uptake corresponded to higher CAIX expression.Strong positive correlation (R² = 0.8274) in a preclinical model.

Experimental Protocols

[¹⁸F]this compound PET/CT Imaging Protocol (Human)

The following protocol is based on a phase II clinical trial[3]:

  • Patient Preparation: Patients are required to rest for at least 30 minutes before tracer injection and are encouraged to void prior to imaging.

  • Radiotracer Administration: An intravenous (IV) bolus injection of 129.5-185 MBq (3.5-5.0 mCi) of [¹⁸F]this compound is administered.

  • Imaging Acquisition:

    • Dynamic imaging of the region of interest is performed for the first 45 minutes post-injection.

    • Whole-body static imaging is obtained at 60 minutes post-injection.

  • Image Analysis: PET data is reconstructed and analyzed. Regions of interest (ROIs) are drawn around the tumor and other relevant tissues to calculate SUVmax.

Carbonic Anhydrase IX (CA-IX) Immunohistochemistry (IHC) Protocol

This is a generalized protocol for CA-IX staining in formalin-fixed, paraffin-embedded (FFPE) tissue sections:

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a water bath or pressure cooker.

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific binding is blocked using a protein block solution.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for CA-IX (e.g., clone M75) at a predetermined optimal dilution and incubation time.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen such as diaminobenzidine (DAB) to visualize the antibody binding.

  • Counterstaining, Dehydration, and Mounting: Slides are counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and coverslipped.

  • Scoring: CA-IX expression is typically scored based on the percentage of positive tumor cells and the intensity of the staining.

Visualizing the Methodologies

Below are diagrams illustrating the experimental workflows.

Experimental_Workflow_PET Figure 1: [18F]this compound PET/CT Imaging Workflow cluster_pre_imaging Pre-Imaging cluster_imaging Imaging cluster_post_imaging Post-Imaging Analysis Patient_Preparation Patient Preparation (Resting, Hydration) Tracer_Injection IV Bolus Injection of [18F]this compound Patient_Preparation->Tracer_Injection Dynamic_Scan Dynamic PET Scan (0-45 min p.i.) Tracer_Injection->Dynamic_Scan Static_Scan Whole-Body Static Scan (60 min p.i.) Dynamic_Scan->Static_Scan Image_Reconstruction Image Reconstruction Static_Scan->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis SUVmax_Calculation SUVmax Calculation ROI_Analysis->SUVmax_Calculation

Figure 1: [18F]this compound PET/CT Imaging Workflow

Experimental_Workflow_IHC Figure 2: CA-IX Immunohistochemistry Workflow Tissue_Processing Tissue Sectioning (FFPE) Deparaffinization Deparaffinization & Rehydration Tissue_Processing->Deparaffinization Antigen_Retrieval Antigen Retrieval (HIER) Deparaffinization->Antigen_Retrieval Blocking Blocking (Peroxidase & Protein) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (anti-CA-IX) Blocking->Primary_Ab Secondary_Ab Secondary Antibody & Detection (HRP-Polymer, DAB) Primary_Ab->Secondary_Ab Counterstaining Counterstaining (Hematoxylin) Secondary_Ab->Counterstaining Mounting Dehydration & Mounting Counterstaining->Mounting Scoring Microscopic Evaluation & Scoring Mounting->Scoring

Figure 2: CA-IX Immunohistochemistry Workflow

Signaling Pathway Context

The expression of CA-IX is primarily regulated by the hypoxia-inducible factor 1 (HIF-1) pathway. Understanding this pathway provides context for the rationale behind targeting CA-IX for tumor imaging.

CAIX_Signaling_Pathway Figure 3: Hypoxia-Induced CA-IX Expression Pathway Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization Inhibits prolyl hydroxylases HIF1_Complex HIF-1α/HIF-1β Complex (HIF-1) HIF1a_Stabilization->HIF1_Complex HRE_Binding Binding to Hypoxia Response Element (HRE) HIF1_Complex->HRE_Binding Translocates to nucleus CA9_Transcription CA9 Gene Transcription HRE_Binding->CA9_Transcription CAIX_Expression CA-IX Protein Expression on Cell Surface CA9_Transcription->CAIX_Expression

Figure 3: Hypoxia-Induced CA-IX Expression Pathway

Conclusion

The available data strongly suggest that [¹⁸F]this compound SUVmax does not reliably correlate with CA-IX expression levels in tumors. While it may have utility in visualizing metastatic ccRCC, its high uptake in normal kidney tissue and lack of direct correlation with the target protein limit its application as a quantitative biomarker for CA-IX. In contrast, other tracers, particularly the antibody-based agent [¹²⁴I]I-cG250 and the small molecule [⁶⁸Ga]Ga-NYM046, have demonstrated a significant positive correlation between their uptake and CA-IX expression. For researchers and drug developers seeking to non-invasively quantify CA-IX expression, these alternative tracers appear to be more promising candidates. Further head-to-head comparison studies are warranted to definitively establish the optimal imaging agent for this important cancer biomarker.

References

A Comparative Guide to VM4-037 Imaging and its Biopsy Cross-Validation in Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of VM4-037 with Alternative Imaging Agents for Clear Cell Renal Cell Carcinoma, Supported by Experimental Data.

This guide provides a detailed comparison of the imaging agent ¹⁸F-VM4-037 with other notable alternatives for the detection of clear cell renal cell carcinoma (ccRCC), focusing on their performance as validated by biopsy and histopathology. The content is structured to offer a clear overview of quantitative data, experimental protocols, and the underlying biological pathways.

Performance Comparison of CAIX-Targeting PET Imaging Agents

The following table summarizes the quantitative performance of ¹⁸F-VM4-037 and its key alternatives in clinical trials, with biopsy results serving as the gold standard.

Imaging AgentTypeKey Performance MetricsClinical Trial Phase
¹⁸F-VM4-037 Small Molecule InhibitorMean SUV in ccRCC lesions: 3.16.[1][2] Mean Distribution Volume Ratio (DVR): 5.2 ± 2.8.[1]Phase II
⁸⁹Zr-girentuximab (TLX250-CDx) Monoclonal AntibodySensitivity: 85.5%[3][4] Specificity: 87.0% Positive Predictive Value: 92.9% Negative Predictive Value: 75.2%Phase III (ZIRCON trial)
¹²⁴I-girentuximab Monoclonal AntibodySensitivity: 86.2% Specificity: 85.9%Phase III
⁶⁸Ga-DPI-4452 (Debio 0328) Peptide-basedHigh tumor uptake (SUVmax of 6.8-211.8 in a small patient cohort)First-in-human study

Experimental Protocols

This section details the methodologies employed in the clinical evaluation of ¹⁸F-VM4-037 and ⁸⁹Zr-girentuximab, providing a basis for understanding the data presented.

¹⁸F-VM4-037 PET/CT Imaging Protocol

A phase II pilot study established the protocol for imaging with ¹⁸F-VM4-037.

  • Patient Selection: Patients with kidney masses suspicious for ccRCC scheduled for surgery or biopsy were enrolled.

  • Radiotracer Administration: A single intravenous bolus injection of ¹⁸F-VM4-037 was administered.

  • Imaging Acquisition:

    • Dynamic PET imaging of the primary lesion was conducted for the first 45 minutes post-injection.

    • A whole-body PET/CT scan was performed at 60 minutes post-injection.

  • Histopathological Correlation: Tumors were surgically resected or biopsied within four weeks of imaging for histopathological confirmation and immunohistochemical analysis of Carbonic Anhydrase IX (CAIX) expression.

⁸⁹Zr-girentuximab PET/CT Imaging Protocol (ZIRCON Trial)

The phase III ZIRCON trial outlined a specific protocol for imaging with ⁸⁹Zr-girentuximab.

  • Patient Selection: Patients with an indeterminate renal mass (≤7 cm) suspicious for ccRCC and scheduled for nephrectomy were included.

  • Radiotracer Administration: A single intravenous dose of ⁸⁹Zr-girentuximab (37 MBq ± 10%; 10 mg of girentuximab) was administered.

  • Imaging Acquisition: An abdominal PET/CT scan was performed 5 days (± 2 days) after the injection.

  • Histopathological Correlation: Surgery was performed no later than 90 days after the administration of ⁸⁹Zr-girentuximab to obtain tissue for histopathologic diagnosis.

Visualizing the Molecular Target and Experimental Process

The following diagrams illustrate the biological pathway targeted by these imaging agents and the general workflow of their cross-validation with biopsy results.

CAIX_Signaling_Pathway cluster_0 Normoxia cluster_1 Hypoxia / VHL Mutation VHL VHL Protein HIF1a_normoxia HIF-1α VHL->HIF1a_normoxia Binds and targets for degradation Proteasome Proteasomal Degradation HIF1a_normoxia->Proteasome HIF1a_hypoxia HIF-1α HIF_complex HIF-1 Complex HIF1a_hypoxia->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex CA9_gene CA9 Gene Transcription HIF_complex->CA9_gene Activates CAIX_protein CAIX Protein Expression CA9_gene->CAIX_protein Hypoxia_VHL_Mutation Hypoxia or VHL Mutation Hypoxia_VHL_Mutation->HIF1a_hypoxia Stabilizes

Caption: VHL-HIF-1α-CAIX signaling pathway in normoxia and hypoxia.

Experimental_Workflow Patient Patient with Suspected ccRCC Imaging PET/CT Imaging with CAIX-targeting Radiotracer Patient->Imaging Surgery Surgical Resection or Biopsy Imaging->Surgery Comparison Comparison of Imaging Results and Pathology Imaging->Comparison Histopathology Histopathological Analysis (Ground Truth) Surgery->Histopathology Histopathology->Comparison

Caption: Cross-validation workflow of imaging with biopsy results.

Discussion

The development of PET imaging agents targeting Carbonic Anhydrase IX (CAIX) represents a significant advancement in the non-invasive diagnosis of clear cell renal cell carcinoma. CAIX is a highly specific biomarker for ccRCC, as its expression is driven by the hypoxia-inducible factor 1-alpha (HIF-1α), which is often stabilized due to mutations in the von Hippel-Lindau (VHL) gene, a hallmark of this cancer subtype.

¹⁸F-VM4-037, a small molecule inhibitor, has shown promise in early clinical trials with good tumor uptake. However, its utility for primary renal lesions can be challenged by high background signal in the kidneys. In contrast, monoclonal antibody-based agents like ⁸⁹Zr-girentuximab and ¹²⁴I-girentuximab have demonstrated high sensitivity and specificity in larger phase III trials. The longer half-life of the radionuclides used with these antibodies allows for delayed imaging, which can improve tumor-to-background ratios.

The choice of imaging agent may depend on the clinical scenario. Small molecules like ¹⁸F-VM4-037 offer the advantage of same-day imaging, while antibody-based agents may provide clearer images of renal masses due to their longer circulation and retention. Newer peptide-based and small molecule agents are also emerging with the potential for high tumor uptake and favorable pharmacokinetics.

References

A Comparative Guide: VM4-037 PET/CT versus Contrast-Enhanced CT for the Diagnosis of Clear Cell Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate diagnosis of clear cell renal cell carcinoma (ccRCC), the most common subtype of kidney cancer, is paramount for appropriate patient management and the development of targeted therapies. While contrast-enhanced computed tomography (CECT) has long been the standard imaging modality, novel molecular imaging agents like ¹⁸F-VM4-037 for positron emission tomography/computed tomography (PET/CT) are emerging, targeting specific biological characteristics of tumors. This guide provides an objective comparison of VM4-037 PET/CT and CECT for the diagnosis of ccRCC, supported by available experimental data.

Executive Summary

Current evidence on the diagnostic performance of this compound PET/CT for primary ccRCC is limited to early-phase clinical trials, which do not yet provide robust diagnostic accuracy metrics comparable to the well-established data from meta-analyses of CECT studies. The primary challenge for this compound PET/CT in diagnosing primary ccRCC is the high physiological uptake of the tracer in the normal kidney parenchyma, which can obscure the tumor signal. However, this compound PET/CT shows promise in detecting metastatic ccRCC lesions. CECT remains a highly effective and widely used tool for diagnosing ccRCC, with strong data supporting its sensitivity and specificity.

Quantitative Data Comparison

Direct head-to-head comparative studies providing diagnostic accuracy metrics for this compound PET/CT versus CECT in a large patient cohort are not yet available. The following table summarizes the available data from separate studies.

Parameter This compound PET/CT Contrast-Enhanced CT (CECT) Source
Sensitivity Data not available0.88 (95% CI: 0.83-0.91)[1][2][3]
Specificity Data not available0.82 (95% CI: 0.75-0.87)[1][2]
Area Under the ROC Curve (AUC) Data not available0.92 (95% CI: 0.89-0.94)
Mean SUVprimary ccRCC 3.16Not Applicable
Mean SUVmetastatic lesions 5.92Not Applicable

Note: The data for this compound PET/CT is from a phase II pilot study with a small number of patients and focuses on tracer uptake values (SUV), not diagnostic accuracy. The CECT data is from a meta-analysis of 17 studies.

Signaling Pathway and Experimental Workflow

Carbonic Anhydrase IX (CA-IX) Expression in ccRCC

This compound is a small molecule radiotracer that targets Carbonic Anhydrase IX (CA-IX). CA-IX is a transmembrane protein that is highly overexpressed in the majority of ccRCCs due to the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, a hallmark of this cancer type. The VHL protein, when functional, targets hypoxia-inducible factor (HIF) for degradation. In ccRCC, with VHL being inactive, HIF accumulates and drives the expression of downstream targets, including CA-IX. This makes CA-IX an attractive biomarker for imaging ccRCC.

cluster_0 Normal Cell cluster_1 ccRCC Cell VHL VHL protein HIF HIF-α VHL->HIF Binds to Proteasome Proteasomal Degradation HIF->Proteasome Leads to VHL_mut Mutated VHL HIF_acc HIF-α Accumulation VHL_mut->HIF_acc Fails to bind to HIF-α CAIX CA-IX Expression HIF_acc->CAIX Induces VM4_037 ¹⁸F-VM4-037 CAIX->VM4_037 Target for

CA-IX expression pathway in ccRCC.

Diagnostic Workflow for Suspected Renal Mass

The following diagram illustrates a simplified diagnostic workflow for a patient presenting with a suspected renal mass, incorporating both CECT and the investigational this compound PET/CT.

Patient Patient with Suspected Renal Mass Imaging Imaging Evaluation Patient->Imaging CECT Contrast-Enhanced CT Imaging->CECT Standard Approach PETCT ¹⁸F-VM4-037 PET/CT (Investigational) Imaging->PETCT Research / Specific Indications Diagnosis Diagnosis & Staging CECT->Diagnosis PETCT->Diagnosis Biopsy Biopsy / Histopathology Diagnosis->Biopsy Confirmation Treatment Treatment Planning Biopsy->Treatment

Diagnostic workflow for a suspected renal mass.

Experimental Protocols

¹⁸F-VM4-037 PET/CT Imaging

The protocol for ¹⁸F-VM4-037 PET/CT is based on a phase II pilot study.

  • Patient Population: Patients with suspected kidney masses scheduled for surgery or biopsy.

  • Radiotracer: ¹⁸F-VM4-037, a small molecule inhibitor of CA-IX.

  • Imaging Protocol:

    • Dynamic Imaging: Performed for the first 45 minutes post-injection of the radiotracer to assess the tracer kinetics.

    • Whole-Body Imaging: Obtained at 60 minutes post-injection for overall disease assessment.

  • Data Analysis: Tumor uptake is quantified using the Standardized Uptake Value (SUV). In the pilot study, the mean SUV for primary ccRCC lesions was 3.16.

  • Confirmation: Imaging findings are correlated with histopathology from surgically excised tumors or biopsies obtained within 4 weeks of imaging.

Contrast-Enhanced CT (CECT) Imaging

CECT is the established gold standard for renal mass imaging.

  • Patient Population: Patients with a suspected renal mass.

  • Protocol:

    • Non-Contrast Phase: To detect calcifications, fat, and hemorrhage and to provide a baseline for enhancement measurement.

    • Corticomedullary Phase (20-45 seconds post-injection): Demonstrates the vascularity of the renal cortex and renal tumors. ccRCC typically shows avid enhancement in this phase.

    • Nephrographic Phase (60-90 seconds post-injection): Provides optimal enhancement of the renal parenchyma, making it ideal for detecting and characterizing renal masses. ccRCC often shows a "washout" of contrast compared to the normal parenchyma.

    • Excretory Phase (>5 minutes post-injection): Useful for evaluating the collecting system.

  • Diagnostic Criteria for ccRCC: A key feature of ccRCC on CECT is avid arterial enhancement followed by a rapid washout of contrast in the nephrographic and excretory phases.

Discussion and Future Perspectives

The available data indicates that CECT is a robust and validated imaging modality for the diagnosis of ccRCC, with high sensitivity and specificity. Its ability to characterize the enhancement patterns of renal masses is crucial for differentiating ccRCC from other renal tumors and benign lesions.

¹⁸F-VM4-037 PET/CT is a promising investigational tool that leverages the specific molecular biology of ccRCC. While the initial pilot study demonstrated the feasibility of imaging CA-IX expression, it also highlighted a significant limitation for primary tumor diagnosis: high background uptake in the normal kidney, which can mask the tumor. This suggests that ¹⁸F-VM4-037 PET/CT might be more valuable in the context of metastatic disease, where the background signal is lower, or for assessing the overall CA-IX expression status of a patient's disease to guide targeted therapies.

For drug development professionals, the ability of this compound PET/CT to non-invasively determine CA-IX expression could be a valuable tool in patient selection for clinical trials of CA-IX targeting drugs and for monitoring treatment response.

References

Navigating Renal Mass Diagnosis: A Comparative Guide to VM4-037 and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate diagnosis of renal masses is a critical step in guiding appropriate patient management, distinguishing between benign lesions and malignant tumors, particularly the most common and aggressive subtype, clear cell renal cell carcinoma (ccRCC). This guide provides a comprehensive comparison of the diagnostic accuracy of VM4-037, a novel PET imaging agent, with established and emerging alternative diagnostic modalities. Experimental data is presented to support an objective assessment of each method's performance.

At a Glance: Comparing Diagnostic Tools for Renal Masses

The landscape of diagnostic tools for renal masses is evolving, with a shift towards non-invasive methods that can provide accurate characterization. Below is a summary of the performance of this compound and its key alternatives.

Diagnostic MethodTarget/PrincipleSensitivitySpecificityKey Findings & Limitations
¹⁸F-VM4-037 PET/CT Carbonic Anhydrase IX (CA-IX)Not explicitly reported for primary tumorsNot explicitly reported for primary tumorsWell-tolerated and effective for visualizing CA-IX positive metastases. However, high background uptake in the normal kidney parenchyma makes it challenging to evaluate primary ccRCC lesions.[1][2][3]
⁸⁹Zr-girentuximab PET/CT Carbonic Anhydrase IX (CA-IX)85.5%87.0%A phase III trial (ZIRCON) demonstrated high accuracy for detecting ccRCC.[4][5] All PET-positive lesions in the trial were malignant.
Multiparametric MRI (mpMRI) Tissue characteristics (e.g., vascularity, cellularity)78% - 95%58% - 80%Can reasonably identify clear cell histology and may reduce the need for biopsies. Accuracy can vary based on the scoring criteria used.
CT-guided Biopsy Histopathological analysis93.5% - 95.2%~61% - 82%Considered a standard for diagnosis, offering high sensitivity for RCC. It is an invasive procedure with potential complications.
¹⁸F-FDG PET/CT Glucose metabolismLow for primary RCCLow for primary RCCLimited utility for diagnosing primary RCC due to high renal excretion of FDG. More effective for detecting recurrent and metastatic disease.

In-Depth Experimental Protocols

Understanding the methodologies behind the data is crucial for a comprehensive assessment. The following sections detail the experimental protocols for the key diagnostic methods discussed.

¹⁸F-VM4-037 PET/CT Imaging

The phase II pilot study of ¹⁸F-VM4-037 for imaging renal masses involved a specific protocol to assess its safety and efficacy.

  • Patient Population: The study enrolled patients with suspected renal masses scheduled for surgery.

  • Radiotracer Administration: Patients received an intravenous injection of ¹⁸F-VM4-037.

  • Imaging Protocol: Dynamic PET imaging of the kidneys was performed for the first 45 minutes post-injection, followed by a whole-body PET/CT scan at 60 minutes post-injection.

  • Image Analysis: The uptake of the radiotracer was measured using Standardized Uptake Values (SUVs). The mean SUV for primary kidney lesions and metastatic lesions was calculated.

  • Histopathological Correlation: The imaging findings were correlated with the histopathological results from the surgically removed tumor tissue, which served as the gold standard for diagnosis.

⁸⁹Zr-girentuximab PET/CT Imaging (ZIRCON Trial)

The phase III ZIRCON trial for ⁸⁹Zr-girentuximab established a robust protocol for its evaluation.

  • Patient Population: The trial included patients with an indeterminate renal mass suspicious for ccRCC who were scheduled for nephrectomy.

  • Radiotracer Administration: A single dose of ⁸⁹Zr-girentuximab was administered intravenously.

  • Imaging Protocol: Abdominal PET/CT imaging was performed 5 days (± 2 days) after the injection of the radiotracer.

  • Image Analysis: The PET/CT images were evaluated for the presence and intensity of radiotracer uptake in the renal mass.

  • Histopathological Correlation: The diagnostic performance (sensitivity and specificity) was determined by comparing the imaging findings with the histopathological diagnosis from three independent readers.

Multiparametric MRI (mpMRI)

Multiparametric MRI for renal mass characterization utilizes a combination of different MRI sequences to provide detailed anatomical and functional information.

  • Imaging Protocol: A typical mpMRI protocol for renal masses includes:

    • T2-weighted imaging to assess tissue composition.

    • T1-weighted in-phase and out-of-phase imaging to detect intracellular fat.

    • Diffusion-Weighted Imaging (DWI) to evaluate water diffusion and cellularity.

    • Dynamic Contrast-Enhanced (DCE) imaging to assess tumor vascularity and enhancement patterns.

  • Image Analysis: Radiologists use a standardized scoring system, such as the clear cell likelihood score (ccLS), to classify the probability of a renal mass being ccRCC based on its appearance across the different MRI sequences.

  • Histopathological Correlation: The diagnostic accuracy of mpMRI is determined by comparing the radiological diagnosis with the final histopathological findings.

CT-guided Biopsy

CT-guided percutaneous biopsy remains a cornerstone for the definitive diagnosis of renal masses.

  • Procedure: Under CT-fluoroscopic guidance, a coaxial needle is advanced to the periphery of the renal mass. Core biopsy samples and/or fine-needle aspiration samples are then obtained.

  • Sample Analysis: The collected tissue and cell samples are sent for histopathological and cytological analysis, respectively, to determine the tumor type and grade.

  • Accuracy Assessment: The sensitivity and specificity of the biopsy are calculated by comparing the biopsy results with the final pathology from the surgically resected tumor.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Hypoxic Conditions in ccRCC Hypoxia Hypoxia HIF HIF-1α/HIF-2α (Hypoxia-Inducible Factor) Hypoxia->HIF stabilizes CAIX Carbonic Anhydrase IX (CA-IX) Expression HIF->CAIX induces transcription VM4_037 This compound Binding CAIX->VM4_037 targeted by PET_Signal PET Signal Detection VM4_037->PET_Signal generates G Patient Patient with Suspected Renal Mass Imaging Diagnostic Imaging (e.g., ¹⁸F-VM4-037 PET/CT) Patient->Imaging Surgery Surgical Resection of Renal Mass Patient->Surgery Comparison Comparison of Imaging and Pathology Findings Imaging->Comparison Pathology Histopathological Analysis (Gold Standard) Surgery->Pathology Pathology->Comparison Accuracy Determination of Diagnostic Accuracy (Sensitivity, Specificity) Comparison->Accuracy

References

Navigating Hypoxia: A Comparative Guide to Novel Carbonic Anhydrase IX Imaging Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the visualization of tumor hypoxia is a critical step in understanding cancer biology and developing targeted therapies. Carbonic Anhydrase IX (CA-IX) has emerged as a key biomarker for hypoxia, and the development of novel imaging agents to detect its expression is a rapidly advancing field. This guide provides an objective comparison of the biodistribution profiles of several novel CA-IX imaging agents, supported by experimental data, to aid in the selection of the most suitable tools for preclinical and clinical research.

Understanding the Target: The CA-IX Hypoxia-Inducible Pathway

Carbonic Anhydrase IX is a transmembrane enzyme that is strongly induced by hypoxic conditions within solid tumors. Its expression is primarily regulated by the Hypoxia-Inducible Factor-1α (HIF-1α). Under low oxygen conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter region of target genes, including the gene encoding for CA-IX. This leads to the increased expression of CA-IX on the cancer cell surface, making it an accessible target for imaging agents.[1][2]

CAIX_Pathway cluster_cell Cancer Cell Hypoxia Hypoxia (Low Oxygen) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HRE_binding HIF-1α/HIF-1β binds HRE HIF1a_translocation->HRE_binding CAIX_gene CA9 Gene Transcription HRE_binding->CAIX_gene CAIX_protein CA-IX Protein Expression (on cell surface) CAIX_gene->CAIX_protein

Caption: Hypoxia-inducible pathway leading to CA-IX expression.

Comparative Biodistribution of Novel CA-IX Imaging Agents

The following tables summarize the quantitative biodistribution data for a selection of novel CA-IX imaging agents compared to more established agents. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at specified time points post-injection.

Small-Molecule PET/SPECT Agents

Small-molecule inhibitors, often based on sulfonamide scaffolds, offer the advantages of rapid tumor penetration and clearance from non-target tissues.

AgentTumor ModelTumor Uptake (%ID/g)Muscle Uptake (%ID/g)Tumor-to-Muscle RatioTime (p.i.)Reference
[¹⁸F]F-labeled Cationic Sulfonamide (Compound 2) Human colorectal cancer xenograft0.41 ± 0.06~0.211.99 ± 0.251 h[3]
[⁶⁸Ga]Ga-DOTA-AEBSA (monomer) HT-29 colorectal tumor0.81 ± 0.15Not ReportedNot Reported1 h[4]
[⁹⁹mTc]Tc-PHC-102 Renal cell carcinoma SKRC-52~22~0.31~703 h[5]
[¹⁸F]F-AmBF₃-ABS HT-29 tumor xenografts0.64Not ReportedLow1 h
[¹⁸F]VM4-037 Healthy Volunteers (Kidney Uptake)Not ApplicableNot ReportedNot Applicable2.2 h
Antibody-Based Imaging Agents

Monoclonal antibodies and their fragments provide high specificity and affinity for CA-IX, leading to excellent tumor retention.

AgentTumor ModelTumor Uptake (%ID/g)Blood Uptake (%ID/g)Tumor-to-Blood RatioTime (p.i.)Reference
[¹²⁴I]I-girentuximab (cG250) ccRCC xenografts (SK-RC-52)38.2 ± 18.3Not ReportedNot ReportedNot Specified
[⁸⁹Zr]Zr-Df-cG250 ccRCC xenografts (SK-RC-52)114.7 ± 25.2Not ReportedNot ReportedNot Specified
[¹¹¹In]In-DTPA-cG250-F(ab')₂ HNSCC xenograft3.0Not ReportedNot Reported24 h
[¹¹¹In]In-DTPA-ZCAIX:2 (Affibody) HNSCC xenograft0.32Not ReportedNot Reported4 h

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

In Vivo Biodistribution Studies

A standardized workflow is typically followed for assessing the biodistribution of novel imaging agents.

Biodistribution_Workflow cluster_workflow Biodistribution Study Workflow animal_model Tumor Xenograft Animal Model (e.g., mice with HT-29 tumors) agent_injection Intravenous Injection of Radiolabeled Agent animal_model->agent_injection imaging PET/SPECT/CT Imaging at Defined Time Points agent_injection->imaging dissection Euthanasia and Organ/Tumor Dissection imaging->dissection gamma_counting Gamma Counting of Tissues and Blood dissection->gamma_counting data_analysis Calculation of %ID/g and Ratios gamma_counting->data_analysis

Caption: General workflow for a preclinical biodistribution study.

1. Animal Models: Studies typically utilize immunodeficient mice (e.g., BALB/c nude or SCID) bearing subcutaneously implanted human tumor xenografts known to express CA-IX, such as HT-29 (colorectal cancer) or SK-RC-52 (clear cell renal cell carcinoma). Tumor growth is monitored, and studies commence when tumors reach a predetermined size.

2. Radiotracer Administration: The novel imaging agent, radiolabeled with a suitable isotope (e.g., ¹⁸F, ⁶⁸Ga, ⁹⁹mTc, ¹¹¹In, ¹²⁴I, ⁸⁹Zr), is administered to the tumor-bearing mice, typically via intravenous injection into the tail vein.

3. Imaging and Biodistribution Analysis: At various time points post-injection (p.i.), animals may undergo non-invasive imaging using PET/CT or SPECT/CT scanners to visualize the localization of the agent. For quantitative biodistribution, animals are euthanized at specific time points. Tumors, blood, and major organs are collected, weighed, and the radioactivity in each sample is measured using a gamma counter. The uptake in each tissue is then calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

In Vitro Binding Assays

To confirm the specificity of the novel agents for CA-IX, in vitro binding assays are performed.

Stopped-Flow CO₂ Hydration Assay: This assay measures the inhibition constant (Ki) of the novel compounds against purified CA-IX and other carbonic anhydrase isoforms to determine both affinity and selectivity.

Cell-Based Binding Assays: Cancer cell lines expressing CA-IX (e.g., HT-29) are incubated with the radiolabeled agent. The cell-associated radioactivity is measured to determine the binding affinity. Competition studies are also performed by co-incubating with an excess of a known CA-IX inhibitor (e.g., acetazolamide) to demonstrate target-specific binding.

Conclusion

The development of novel CA-IX imaging agents is a vibrant area of research with significant potential to improve cancer diagnosis and treatment. Small-molecule agents generally offer rapid kinetics, which can be advantageous for clinical imaging workflows. In contrast, antibody-based agents, while having slower kinetics, can provide very high tumor-to-background ratios due to their high specificity and affinity. The choice of an imaging agent will ultimately depend on the specific research or clinical question being addressed. This guide provides a comparative framework to assist in this selection process, highlighting the importance of considering the biodistribution profiles and the underlying experimental methodologies.

References

Navigating the Reproducibility of VM4-037 PET Imaging for Hypoxia and Carbonic Anhydrase IX Expression

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of oncologic imaging, the quest for reliable and reproducible biomarkers is paramount. [18F]VM4-037, a positron emission tomography (PET) tracer targeting carbonic anhydrase IX (CA-IX), has emerged as a promising tool for visualizing tumor hypoxia and guiding therapeutic strategies, particularly in clear cell renal cell carcinoma (ccRCC). This guide provides a comprehensive overview of the reproducibility of this compound PET imaging results, offering a critical comparison with alternative imaging agents and detailing the experimental protocols essential for rigorous scientific investigation.

Understanding the Landscape: Data on this compound and its Alternatives

While direct test-retest reproducibility data for this compound PET imaging is not yet publicly available, valuable insights can be drawn from a phase II clinical trial and by examining the reproducibility of other hypoxia-targeting PET tracers.

Performance of this compound in a Phase II Clinical Trial

A key study provides the foundational data for this compound's performance in imaging ccRCC. The trial demonstrated that this compound is well-tolerated and effective in identifying CA-IX positive metastases. However, its application in primary renal tumors is hampered by high background uptake in the kidneys.[1][2]

ParameterPrimary ccRCC Lesions (n=10)Metastatic Lesions (n=2)Normal Kidney Parenchyma
Mean SUVmean 3.16-35.4
Mean SUVmax -5.92-
Mean DVR 5.2 ± 2.8--
Data sourced from a phase II clinical trial in patients with kidney masses. SUV: Standardized Uptake Value; DVR: Distribution Volume Ratio.[2]
Reproducibility of Alternative Hypoxia PET Tracers

In the absence of direct reproducibility data for this compound, the performance of other well-established hypoxia PET tracers in test-retest studies can serve as a valuable benchmark.

TracerCancer TypeNumber of PatientsTest-Retest IntervalKey Reproducibility Findings
[18F]FMISO Head and Neck1148 hoursSUVmax difference: 7.0% ± 4.6%; TBR difference: 9.9% ± 3.3%; TMR difference: 7.1% ± 5.3%. High intraclass correlation coefficients (ICCs) for SUVmax (0.959), TBR (0.913), and TMR (0.965).
[18F]FMISO Non-Small Cell Lung101-2 daysSUVmax, SUVmean, TBRmax, and TBRmean were highly correlated (r ≥ 0.87) and reproducible to within 10–15%.
[18F]FAZA Cervix Xenografts (mice)--Results were highly reproducible when based on injected dose.
[18F]HX4 Lung and Head and Neck-Same weekProvides reproducible and stable results over time.
[60/64Cu]Cu-ATSM Uterine Cervix141-9 daysTumor uptake was reproducible, irrespective of the copper radionuclide used.
TBR: Tumor-to-Blood Ratio; TMR: Tumor-to-Muscle Ratio.

These data suggest that hypoxia PET imaging can be highly reproducible, with SUV and tumor-to-background ratios showing good to excellent correlation in test-retest settings. This provides a strong rationale to expect that this compound PET imaging, under standardized protocols, would exhibit similar reproducibility.

Experimental Protocols: A Closer Look at Methodology

Rigorous and standardized experimental protocols are the bedrock of reproducible research. The following outlines the key methodologies employed in the phase II clinical trial of this compound.

Patient Population and Preparation
  • Inclusion Criteria: Patients with kidney masses suspicious for ccRCC.

  • Preparation: Patients were required to rest for at least 30 minutes before the injection of [18F]this compound.

Radiotracer Administration and Imaging
  • Radiotracer: [18F]this compound, a small molecule inhibitor of CA-IX.

  • Injection: Intravenous bolus injection.

  • PET/CT Imaging Protocol:

    • Dynamic Imaging: Performed for the first 45 minutes post-injection, centered on the primary tumor.

    • Whole-Body Imaging: Acquired at 60 minutes post-injection.

  • Image Analysis:

    • Regions of interest (ROIs) were drawn on the PET images, guided by the corresponding CT scans, to determine SUVmean and SUVmax.

    • Time-activity curves were generated from the dynamic scan data.

    • The Logan graphical analysis was used to calculate the Distribution Volume Ratio (DVR).

Workflow for this compound PET Imaging Study

G cluster_pre_imaging Pre-Imaging cluster_imaging Imaging Procedure cluster_post_imaging Post-Imaging Analysis Patient_Selection Patient Selection (Kidney Mass Suspicious for ccRCC) Patient_Preparation Patient Preparation (Rest for 30 min) Patient_Selection->Patient_Preparation Radiotracer_Injection [18F]this compound Injection Patient_Preparation->Radiotracer_Injection Dynamic_Scan Dynamic PET/CT Scan (0-45 min post-injection) Radiotracer_Injection->Dynamic_Scan Whole_Body_Scan Whole-Body PET/CT Scan (60 min post-injection) Dynamic_Scan->Whole_Body_Scan Image_Analysis Image Analysis (SUV, DVR) Whole_Body_Scan->Image_Analysis Data_Interpretation Data Interpretation Image_Analysis->Data_Interpretation

Caption: Workflow of a typical this compound PET imaging study.

The Target: Carbonic Anhydrase IX Signaling Pathway

This compound targets CA-IX, an enzyme that is significantly upregulated under hypoxic conditions. Understanding the underlying signaling pathway is crucial for interpreting imaging results.

Under low oxygen (hypoxia), Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including the gene for CA-IX. This leads to increased transcription and translation of CA-IX, which is then expressed on the cell surface.

G cluster_extracellular Extracellular cluster_intracellular Intracellular VM4_037 [18F]this compound CAIX Carbonic Anhydrase IX (CA-IX) VM4_037->CAIX Binds to Hypoxia Hypoxia (Low O2) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Translocation to Nucleus HIF1a_stabilization->HIF1a_translocation HIF1_dimerization HIF-1α/HIF-1β Dimerization HIF1a_translocation->HIF1_dimerization HRE_binding Binding to HRE HIF1_dimerization->HRE_binding CAIX_transcription CA-IX Gene Transcription HRE_binding->CAIX_transcription CAIX_translation CA-IX Protein Translation CAIX_transcription->CAIX_translation CAIX_expression CA-IX Expression on Cell Surface CAIX_translation->CAIX_expression

Caption: Hypoxia-induced CA-IX expression pathway targeted by this compound.

Comparison with Alternative Imaging Strategies

While this compound directly targets a consequence of hypoxia (CA-IX expression), other PET tracers are designed to measure hypoxia itself or target CA-IX through different mechanisms.

Imaging AgentTargetMechanismKey AdvantagesKey Limitations
[18F]this compound Carbonic Anhydrase IXSmall molecule inhibitorSame-day imaging.High background uptake in kidneys can obscure primary tumors.
[18F]FMISO HypoxiaNitroimidazole derivative trapped in hypoxic cellsWell-established and validated hypoxia tracer.Slow clearance from normoxic tissues, leading to lower tumor-to-background ratios.
[64Cu]Cu-ATSM Hypoxia (Reductive stress)Copper-based tracer retained in hypoxic cellsRapid uptake and high tumor-to-background ratios.Mechanism of retention is complex and may not be solely dependent on hypoxia.
[89Zr]girentuximab Carbonic Anhydrase IXMonoclonal antibodyHigh specificity for CA-IX.Long imaging times (days) required due to slow antibody clearance.
[68Ga]DPI-4452 Carbonic Anhydrase IXSmall moleculeRapid and accurate visualization of lesions.Still in early clinical development.

Conclusion

[18F]this compound PET imaging holds considerable promise for the non-invasive assessment of CA-IX expression, particularly in the context of metastatic ccRCC. While direct reproducibility data for this compound is still forthcoming, the high reproducibility observed with other hypoxia PET tracers provides confidence in its potential for reliable and repeatable measurements. The choice of an imaging agent will ultimately depend on the specific research question, the tumor type under investigation, and the logistical considerations of the imaging protocol. As research in this field continues to evolve, the development of standardized imaging protocols and the execution of dedicated reproducibility studies will be critical for establishing these novel tracers as robust biomarkers in both preclinical research and clinical practice.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for (18)F-VM4-037

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing (18)F-VM4-037, a radiotracer employed in Positron Emission Tomography (PET) imaging for renal cell carcinoma, adherence to proper disposal procedures is paramount to ensure laboratory safety and regulatory compliance. As a radiopharmaceutical, the disposal of (18)F-VM4-037 is governed by regulations for radioactive materials, with the primary method being "decay-in-storage" due to the short half-life of Fluorine-18.

Quantitative Data for Radiolabeled Waste Management

The management of radioactive waste, such as that generated from the use of (18)F-VM4-037, is guided by specific quantitative parameters to ensure safety. The following table summarizes key data relevant to the disposal of short-lived radiopharmaceuticals.

ParameterValueSignificance
Radionuclide Fluorine-18 (¹⁸F)The radioactive component of (18)F-VM4-037.
Half-life of ¹⁸F Approximately 109.8 minutesDictates the required storage time for decay.
Storage Period for Decay Generally 10 half-livesEnsures radioactivity has decayed to background levels. For ¹⁸F, this is approximately 1100 minutes or 18.3 hours.
Radiation Monitoring Required before disposalA radiation survey meter must be used to confirm that the waste's radioactivity is indistinguishable from background levels.
Waste Segregation MandatoryRadioactive waste must be kept separate from non-radioactive waste. Sharps must be placed in designated shielded containers.

Experimental Protocol: Decay-in-Storage for (18)F-VM4-037 Waste

The standard procedure for the disposal of materials contaminated with short-lived radioisotopes like (18)F-VM4-037 is decay-in-storage. This process involves securely storing the radioactive waste to allow the radionuclide to naturally decay to a non-radioactive state.

Materials:

  • Appropriately labeled, shielded waste containers for radioactive material.

  • Designated and shielded sharps containers for contaminated needles and blades.

  • Personal Protective Equipment (PPE): gloves, lab coat.

  • Calibrated radiation survey meter.

  • Radioactive material labels and logbook.

Procedure:

  • Segregation of Waste: Immediately after use, segregate all waste contaminated with (18)F-VM4-037, including syringes, vials, gloves, and absorbent paper, from regular laboratory trash. Place contaminated sharps into a designated, shielded sharps container.

  • Proper Labeling and Storage: Place the radioactive waste in a clearly labeled, shielded container. The label should include the radionuclide ((18)F), the date, and the initial radiation level. Store the container in a designated, secure, and shielded area to prevent unauthorized access and minimize radiation exposure to personnel.

  • Decay Period: Store the waste for a minimum of 10 half-lives of ¹⁸F (approximately 18.3 hours). This period is generally sufficient for the radioactivity to decay to background levels.

  • Radiation Survey: After the decay period, use a calibrated radiation survey meter to monitor the waste container. The survey should be conducted in a low-background area.

  • Confirmation of Decontamination: If the radiation measurement of the waste is indistinguishable from the background radiation level, the waste can be considered decayed.

  • Final Disposal: Once confirmed to be at background levels, the radioactive labels must be defaced or removed. The waste can then be disposed of as regular biomedical waste, following institutional guidelines. Sharps should be disposed of in a puncture-proof container.

  • Record Keeping: Maintain a detailed log of all radioactive waste disposal, including the radionuclide, initial activity, storage date, survey date, and final disposal date.

Disposal Workflow for (18)F-VM4-037

The logical flow of the decay-in-storage process for (18)F-VM4-037 waste is illustrated in the diagram below.

A Generation of (18)F-VM4-037 Contaminated Waste B Segregate Radioactive Waste (Sharps vs. Non-Sharps) A->B C Place in Shielded, Labeled Containers B->C D Store in Designated Secure Area for Decay (min. 10 half-lives) C->D E Survey Waste with Radiation Meter D->E F Is radioactivity at background level? E->F G Continue Storage and Re-survey F->G No H Deface Radioactive Labels F->H Yes G->D I Dispose as Regular Biomedical Waste H->I

Decay-in-Storage Workflow for (18)F-VM4-037 Waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of (18)F-VM4-037 waste, protecting both personnel and the environment.

Personal protective equipment for handling VM4-037

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of VM4-037, a carbonic anhydrase IX (CAIX) inhibitor. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety protocols for similar carbonic anhydrase inhibitors. It is imperative to conduct a thorough risk assessment before beginning any work with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on information for similar compounds, this compound should be handled with care, assuming it may be harmful if swallowed and may cause skin and eye irritation. The following personal protective equipment is recommended to minimize exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Protective GlovesUse impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[2]
Lab CoatWear a flame-retardant and impervious lab coat.
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]

Operational Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling and Storage Procedures

ProcedureGuideline
Handling - Avoid contact with skin and eyes. - Avoid formation of dust and aerosols. - Provide appropriate exhaust ventilation at places where dust is formed.[3] - Do not eat, drink, or smoke when using this product.
Storage - Store in a tightly closed container in a dry and well-ventilated place. - Recommended storage temperature: 2-8°C.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

Waste Disposal Protocol

Waste TypeDisposal Method
Unused Product Dispose of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.
Contaminated PPE Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with applicable laws and good laboratory practices.[2]
Empty Containers Do not reuse empty containers. Dispose of them as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review Safety Data Sheet (if available) and conduct risk assessment prep2 Don appropriate Personal Protective Equipment (PPE) prep1->prep2 handling1 Weigh and prepare this compound in a ventilated enclosure prep2->handling1 handling2 Perform experiment following established protocols cleanup1 Decontaminate work surfaces handling2->cleanup1 cleanup2 Segregate and label waste for proper disposal cleanup1->cleanup2 cleanup3 Remove and dispose of contaminated PPE cleanup2->cleanup3

Fig. 1: Safe Handling Workflow for this compound

This structured approach ensures that all safety considerations are addressed, from initial preparation to final disposal, minimizing the risk of exposure and ensuring a secure research environment. By adhering to these guidelines, your organization can build a strong foundation of laboratory safety and chemical handling, fostering a culture of trust and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.